molecular formula C7H13NaO8 B076121 D-glycero-D-gulo-Heptonic acid, monosodium salt CAS No. 13007-85-7

D-glycero-D-gulo-Heptonic acid, monosodium salt

Cat. No.: B076121
CAS No.: 13007-85-7
M. Wt: 248.16 g/mol
InChI Key: FMYOMWCQJXWGEN-WYRLRVFGSA-M
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Description

D-glycero-D-gulo-Heptonic acid, monosodium salt is a high-purity, synthetic heptonic acid derivative that serves as a critical biochemical tool in carbohydrate and metabolic research. This compound, the monosodium salt of the less common D-glycero-D-gulo-heptose sugar acid, is primarily utilized as a standard in analytical chemistry for the identification and quantification of rare sugars and sugar acids via techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). Its research value is pronounced in the study of bacterial metabolism, particularly in investigating the biosynthetic pathways of lipopolysaccharides (LPS) and capsular polysaccharides in Gram-negative bacteria, where heptoses are fundamental components of the inner core region. Researchers employ this chemical to probe the substrate specificity of enzymes such as kinases and isomerases within these pathways, helping to elucidate microbial virulence and pathogenesis mechanisms. Furthermore, its role extends to enzymology studies, where it acts as a potential intermediate or inhibitor to characterize the activity of aldolases and dehydrogenases involved in the pentose phosphate and Entner-Doudoroff pathways. By providing a defined and stable source of a specific heptose configuration, this reagent enables a deeper understanding of carbohydrate chemistry, microbial biochemistry, and the development of novel diagnostic or therapeutic strategies targeting carbohydrate-active enzymes. It is an essential compound for laboratories focused on glycobiology, bacteriology, and enzymology.

Properties

IUPAC Name

sodium;(2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate
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InChI

InChI=1S/C7H14O8.Na/c8-1-2(9)3(10)4(11)5(12)6(13)7(14)15;/h2-6,8-13H,1H2,(H,14,15);/q;+1/p-1/t2-,3-,4+,5-,6-;/m1./s1
Source PubChem
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InChI Key

FMYOMWCQJXWGEN-WYRLRVFGSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H]([C@H](C(=O)[O-])O)O)O)O)O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H13NaO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

87-74-1 (Parent)
Record name Gluceptate Sodium [USAN]
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DSSTOX Substance ID

DTXSID50892018
Record name Sodium D-glycero-D-guloheptanoate
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Molecular Weight

248.16 g/mol
Source PubChem
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Physical Description

Dry Powder
Record name D-glycero-D-gulo-Heptonic acid, sodium salt (1:1)
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CAS No.

13007-85-7, 31138-65-5
Record name Gluceptate Sodium [USAN]
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Record name D-glycero-D-gulo-Heptonic acid, sodium salt (1:1)
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Record name Sodium D-glycero-D-guloheptanoate
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Record name Sodium D-glycero-D-gulo-heptonate
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Record name Sodium glucoheptonate
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Record name GLUCEPTATE SODIUM
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Foundational & Exploratory

An In-Depth Technical Guide to D-glycero-D-gulo-Heptonic Acid, Monosodium Salt: Properties, Applications, and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the core properties, mechanisms of action, and practical applications of D-glycero-D-gulo-Heptonic acid, monosodium salt. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental chemical data with field-proven insights to facilitate a deeper understanding and utilization of this versatile compound.

Core Introduction and Chemical Identity

This compound, also known as sodium glucoheptonate, is a sugar acid derivative that has garnered significant interest across various scientific and industrial domains.[1][2] Its utility stems primarily from its exceptional chelating ability, forming stable complexes with di- and trivalent metal ions.[3] This property, combined with its biodegradability and low toxicity, makes it a valuable component in pharmaceutical formulations, diagnostic agents, and industrial processes.[3][4]

Chemical Structure and Properties

The specific stereochemistry of D-glycero-D-gulo-Heptonic acid, with its multiple hydroxyl groups and a terminal carboxylic acid, is crucial to its function. The linear arrangement of hydroxyl groups provides multiple coordination sites for metal ions, leading to the formation of stable chelate rings.

Below is a summary of its key chemical and physical properties:

PropertyValueSource(s)
Molecular Formula C₇H₁₃NaO₈[5]
Molecular Weight 248.16 g/mol [5][6]
CAS Number 13007-85-7[6]
Synonyms Sodium gluceptate, Gluceptate sodium, Monosodium D-glycero-D-gulo-heptonate[6]
Appearance Light tan to white crystalline powder[7]
Solubility Very soluble in water[4]
pH (aqueous solution) Typically 7-9[8]

Mechanism of Action: The Science of Chelation

The primary mechanism underpinning the functionality of this compound is its role as a chelating agent. Chelation is a process involving the formation of two or more separate coordinate bonds between a polydentate (multiple bonded) ligand and a single central metal atom or ion.[9] In the case of sodium glucoheptonate, the carboxylate group and the multiple hydroxyl groups along its carbon chain act as the coordination sites.

This molecular structure allows it to "wrap around" a metal ion, forming a stable, water-soluble complex.[3] This is particularly effective for sequestering metal ions such as iron (Fe³⁺), calcium (Ca²⁺), copper (Cu²⁺), and aluminum (Al³⁺), preventing them from participating in undesirable chemical reactions like oxidation or precipitation.[3][10] The stability of these complexes is notably high, especially in alkaline conditions.[3]

Caption: Simplified diagram of D-glycero-D-gulo-heptonate chelating a metal ion.

Applications in Drug Development and Research

The unique properties of this compound have led to its adoption in several high-value applications within the pharmaceutical and research sectors.

Radiopharmaceutical Imaging with Technetium-99m

A prominent application of gluceptate is in nuclear medicine as a chelating agent for the radionuclide Technetium-99m (Tc-99m).[11][12] The resulting complex, Technetium Tc-99m gluceptate, is a valuable diagnostic imaging agent for assessing renal and brain perfusion.[1][12]

The gluceptate ligand facilitates the delivery of Tc-99m to the kidneys, where it is filtered by the glomeruli and taken up by the renal tubules.[11] This allows for the visualization of renal structure and the assessment of renal function.[1] In brain imaging, the Tc-99m gluceptate complex can penetrate a compromised blood-brain barrier, accumulating in lesions and enabling their detection.[1]

Potential Anti-Inflammatory Properties

Some studies have suggested that D-glycero-D-gulo-Heptonic acid may possess anti-inflammatory properties, potentially through the inhibition of prostaglandin synthesis.[4] Prostaglandins are lipid compounds that are involved in the inflammatory response. By inhibiting their synthesis, glucoheptonate could potentially modulate inflammation. However, the precise molecular mechanisms and therapeutic potential in this area require further investigation.

Experimental Protocols and Methodologies

A critical aspect of utilizing this compound in a research or development setting is the availability of robust experimental protocols.

Preparation of Technetium Tc-99m Gluceptate Injection

The following is a generalized protocol for the preparation of Technetium Tc-99m Gluceptate for injection, based on commercially available kits.

Objective: To radiolabel stannous gluceptate with Sodium Pertechnetate Tc-99m.

Materials:

  • A sterile, pyrogen-free reaction vial containing a lyophilized mixture of calcium gluceptate and stannous chloride dihydrate.

  • Sterile, non-pyrogenic Sodium Pertechnetate Tc-99m injection.

  • A suitable radiation shield for the vial and syringe.

  • Alcohol swabs.

Procedure:

  • Remove the protective cap from the reaction vial and sterilize the rubber septum with an alcohol swab.

  • Place the vial in a lead shield.

  • Aseptically draw the required volume of Sodium Pertechnetate Tc-99m injection into a shielded syringe.

  • Aseptically inject the Sodium Pertechnetate Tc-99m into the reaction vial.

  • Gently agitate the vial until the lyophilized powder is completely dissolved.

  • The resulting Technetium Tc-99m Gluceptate solution is now ready for quality control checks and subsequent administration.

Caption: Workflow for the preparation of Technetium Tc-99m Gluceptate.

High-Performance Liquid Chromatography (HPLC) Analysis

The purity and concentration of this compound can be determined using reverse-phase HPLC.

Objective: To quantify the amount of this compound in a sample.

Instrumentation and Reagents:

  • HPLC system with a UV or Refractive Index (RI) detector.

  • C18 reverse-phase column.

  • Mobile phase: A mixture of acetonitrile, water, and an acid such as phosphoric acid or formic acid (for MS compatibility).[5]

  • This compound reference standard.

Procedure:

  • Prepare a standard stock solution of the reference standard in the mobile phase.

  • Create a series of calibration standards by diluting the stock solution.

  • Prepare the sample by dissolving it in the mobile phase and filtering it through a 0.45 µm filter.

  • Inject the standards and the sample onto the HPLC system.

  • Develop a calibration curve by plotting the peak area of the standards against their concentration.

  • Determine the concentration of the sample by comparing its peak area to the calibration curve.

Synthesis and Characterization

D-glycero-D-gulo-Heptonic acid is typically synthesized from D-glucose through the Kiliani-Fischer synthesis. This process involves the addition of a cyanide group to the aldehyde of glucose, followed by hydrolysis of the resulting cyanohydrin to a carboxylic acid.[4] The monosodium salt is then obtained by neutralization with a sodium base.

Characterization of the final product is crucial for confirming its identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the carbon-hydrogen framework of the molecule.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the presence of key functional groups, such as hydroxyl (-OH) and carboxylate (-COO⁻) groups.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

Concluding Remarks and Future Perspectives

This compound is a compound with well-established utility as a chelating agent, particularly in the field of radiopharmaceuticals. Its favorable safety profile and strong metal-binding capacity make it a valuable tool for researchers and drug development professionals.

Future research should focus on several key areas:

  • Elucidation of Anti-inflammatory Mechanisms: A deeper understanding of its potential anti-inflammatory effects could open up new therapeutic avenues.

  • Structure-Activity Relationship Studies: Investigating how the stereochemistry of different heptonic acid isomers affects their chelating ability and biological activity would provide valuable insights for the design of new molecules with enhanced properties.

  • Development of Novel Drug Delivery Systems: Its ability to chelate metal ions could be explored for the development of targeted drug delivery systems.

By continuing to explore the fundamental properties and applications of this versatile molecule, the scientific community can unlock its full potential in medicine and beyond.

References

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  • Hinkle, G. H., Basmadjian, G. P., & Kirschner, A. S. (1982). Effects of concurrent drug therapy on technetium Tc-99m gluceptate biodistribution. American journal of hospital pharmacy, 39(6), 1001–1004.
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  • de Moraes, S. L., da Silva, J. A., de Siqueira, M. E., & de Castro, W. V. (2018).
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  • SIELC Technologies. (2018, February 19). D-Gluco-heptonic acid, monosodium salt. Retrieved from [Link]

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  • WUHAN GLORY Co., Ltd. (n.d.). Sodium glucoheptonate,10094-62-9,13007-85-7. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). D-gluco-Heptonic acid, sodium salt (1:1), (2xi)-. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Gluceptate sodium dihydrate. PubChem Compound Database. Retrieved from [Link]

  • Pavan, S., et al. (2024). Multipurpose Iron-Chelating Ligands Inspired by Bioavailable Molecules. Molecules, 29(2), 435.
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  • Widayanti, A. W., et al. (2024). In Vitro Anti-Inflammatory Study of Limonoids Isolated from Chisocheton Plants. Molecules, 29(2), 484.
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  • Ber-aqel, A., et al. (2010). Role of carboxylate chelating agents on the chemical, structural and textural properties of hydroxyapatite. Dalton Transactions, 39(43), 10449-10457.
  • Price, D. L., et al. (2001). Chelating activity of advanced glycation end-product inhibitors. Journal of Biological Chemistry, 276(51), 48967-48972.
  • Tskhovrebov, A. G., et al. (2022). Diverse Coordination Chemistry of the Whole Series Rare-Earth L-Lactates: Synthetic Features, Crystal Structure, and Application in Chemical Solution Deposition of Ln2O3 Thin Films. Inorganics, 10(12), 231.
  • DrugBank. (n.d.). Sodium D-glycero-D-gulo-heptonate. Retrieved from [Link]

  • MDPI. (2022). Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. Antioxidants, 11(1), 143.
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  • Patsnap. (2024, August 31). In vitro assays to investigate the anti-inflammatory activity of herbal extracts. Retrieved from [Link]

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Sources

What is Sodium Glucoheptonate and its chemical structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Sodium Glucoheptonate for Researchers and Drug Development Professionals

Introduction: Unveiling a Versatile Chelating Agent

Sodium Glucoheptonate is a highly efficient, biodegradable, and non-toxic chelating agent, the sodium salt of glucoheptonic acid.[1][2] Belonging to the sugar acid family, its molecular structure, derived from a seven-carbon sugar, endows it with a remarkable ability to sequester di- and trivalent metal ions across a wide pH range.[1][3] This property makes it an invaluable component in a multitude of industrial, pharmaceutical, and research applications.[2][4] Unlike many traditional chelating agents, Sodium Glucoheptonate offers an environmentally friendly profile, being derived from natural carbohydrates and readily biodegradable.[5] Its exceptional stability, particularly in high-temperature and highly alkaline environments, distinguishes it as a superior choice for demanding applications ranging from industrial cleaning and concrete admixtures to stabilizing pharmaceutical formulations.[1][6] This guide provides a comprehensive technical overview of its chemical structure, properties, mechanism of action, and key applications, tailored for scientists and professionals in research and drug development.

Chemical Structure and Isomerism

Sodium Glucoheptonate is a polyhydroxy carboxylate. Its efficacy as a chelating agent is a direct result of its molecular architecture, which features multiple hydroxyl (-OH) groups and a terminal carboxylate (-COO⁻) group. These functional groups provide multiple coordination sites for metal ions.

The compound exists in two primary isomeric forms, the alpha (α) and beta (β) anomers, which differ in the stereochemistry at the C2 carbon.[7] The alpha form is typically a white to off-white crystalline powder, while the beta form is often supplied as a dark brown aqueous solution.[7][8]

  • IUPAC Name: Sodium (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyheptanoate[2]

  • Chemical Formula: C₇H₁₃NaO₈[9]

  • Molecular Weight: 248.16 g/mol [9]

Below is a two-dimensional representation of the linear structure of the glucoheptonate anion.

Chelation cluster_ligand Glucoheptonate Backbone M Mⁿ⁺ O1 O O1->M carboxylate O2 O O2->M hydroxyl O3 O O3->M hydroxyl O4 O O4->M hydroxyl Ligand_Backbone [C₇H₁₂O₆]

Caption: Chelation of a metal ion (Mⁿ⁺) by Sodium Glucoheptonate.

Applications in Research and Industry

The robust chelating ability of Sodium Glucoheptonate across a wide pH range makes it suitable for numerous applications.

Industrial and Household Cleaning

In cleaning formulations, Sodium Glucoheptonate sequesters hard water ions (Ca²⁺, Mg²⁺), preventing them from interfering with surfactants and improving overall cleaning efficiency. [5]It is highly effective in alkaline solutions for bottle washing, metal cleaning, rust removal, and paint stripping. [4][6]Its ability to chelate iron oxides is particularly valuable in preventing staining.

Construction Industry

As a concrete admixture, Sodium Glucoheptonate acts as a set retarder. [1][4]By chelating calcium ions, it moderates the hydration of cement, delaying the setting time. [10]This allows for longer transport times and better workability, especially in hot weather conditions.

Textile and Paper Industries

In textile processing, it is used during mercerization to improve dye uptake and fabric strength. In both textile and paper pulp bleaching, it stabilizes hydrogen peroxide by chelating metal ions that would otherwise catalyze the peroxide's decomposition, ensuring brighter and more consistent results. [1][4]

Pharmaceutical and Drug Development

In pharmaceutical formulations, Sodium Glucoheptonate serves as a non-toxic excipient and stabilizing agent. [1][2]Its ability to chelate trace metal ions can prevent the oxidative degradation of active pharmaceutical ingredients (APIs), thereby enhancing drug stability and shelf-life. It can also improve the solubility and bioavailability of certain drugs. [1]Furthermore, it is used as a component in kits for preparing Technetium-99m (Tc-99m) radiopharmaceuticals for diagnostic imaging of the brain and kidneys. [11]

Experimental Protocol: Determination of Calcium Chelating Capacity

This protocol outlines a standard titration method to determine the amount of calcium carbonate (CaCO₃) that can be sequestered by a Sodium Glucoheptonate solution. This is a critical quality control parameter.

Objective: To quantify the chelating value of a Sodium Glucoheptonate sample, expressed as mg of CaCO₃ chelated per gram of the sample.

Materials:

  • Sodium Glucoheptonate sample (e.g., 50% solution)

  • 0.1 M Calcium Acetate solution, standardized

  • 0.1 M EDTA solution, standardized

  • Sodium Hydroxide (NaOH) solution, 2 M

  • Calcon carboxylic acid indicator

  • Deionized water

  • Burette (50 mL), beaker (250 mL), magnetic stirrer, and pH meter

Methodology:

  • Sample Preparation: Accurately weigh approximately 1.0 g of the Sodium Glucoheptonate solution into a 250 mL beaker. Add 100 mL of deionized water and mix until fully dissolved.

  • pH Adjustment: Place the beaker on a magnetic stirrer. While stirring, add 2 M NaOH solution dropwise until the pH of the solution reaches 12.0 ± 0.2. This ensures the optimal pH for calcium chelation by glucoheptonate.

  • Indicator Addition: Add a small amount (approx. 50-100 mg) of Calcon carboxylic acid indicator to the solution. The solution should turn a distinct pink/red color in the presence of free calcium ions.

  • Initial Titration (Back-Titration Setup): Add a known excess volume of 0.1 M Calcium Acetate solution from a burette. For a typical 50% solution, 50 mL is a suitable starting volume. The solution should remain pink/red.

  • Titration with EDTA: Titrate the solution with standardized 0.1 M EDTA solution. The endpoint is reached when the solution color changes sharply from pink/red to a pure blue. Record the volume of EDTA used (V_EDTA).

  • Blank Titration: Repeat steps 2-5 without the Sodium Glucoheptonate sample. Titrate the same volume of 0.1 M Calcium Acetate solution used in step 4. Record the volume of EDTA used for the blank (V_Blank).

  • Calculation:

    • The volume of EDTA equivalent to the calcium chelated by the sample is: V_Chelated = V_Blank - V_EDTA.

    • Calculate the moles of calcium chelated: Moles_Ca = V_Chelated (L) × Molarity_EDTA (mol/L).

    • Since the molar ratio of Ca²⁺ to CaCO₃ is 1:1, the mass of CaCO₃ chelated is: Mass_CaCO₃ (mg) = Moles_Ca × 100.09 ( g/mol ) × 1000 (mg/g).

    • The chelating value is: CV (mg/g) = Mass_CaCO₃ / Sample Weight (g).

Self-Validation: The sharpness of the color change at the endpoint is critical for accuracy. The use of standardized titrants (EDTA and Calcium Acetate) and a blank titration corrects for any systematic errors, ensuring the trustworthiness of the results.

Safety and Handling

Sodium Glucoheptonate is generally considered to be of low toxicity and is not classified as hazardous for transport. [2][12]However, standard laboratory safety practices should be followed.

  • Skin Contact: Prolonged contact may cause temporary, mild irritation. [12][13]* Eye Contact: May cause mild irritation. [12][14]* Ingestion: Ingestion of large amounts may cause gastrointestinal irritation, nausea, and stomach pain. [12][14]* Handling: Use in a well-ventilated area. Avoid dust formation if handling the solid powder. [12][13]Personal protective equipment such as safety glasses and gloves is recommended. [13][15]* Storage: Store in a cool, dry place in a tightly sealed container, away from incompatible materials like strong oxidizing agents. [6][12]

Conclusion

Sodium Glucoheptonate stands out as a high-performance, versatile, and environmentally responsible chelating agent. Its unique chemical structure provides robust sequestration of metal ions, particularly in challenging alkaline environments where other agents falter. For researchers, scientists, and drug development professionals, its applications are broad and impactful—from enhancing the stability of pharmaceutical formulations to enabling more efficient industrial processes. A thorough understanding of its properties and mechanism of action is key to leveraging its full potential in developing innovative and sustainable solutions.

References

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  • American Elements. (n.d.). Sodium Glucoheptonate. Retrieved from [Link]

  • Green-Mountain Chem. (n.d.). Green Chelating Agent - Sodium Glucoheptonate. Retrieved from [Link]

  • PubChem. (n.d.). Sodium glucoheptonate | C7H13NaO8 | CID 49853507. Retrieved from [Link]

  • PubChem. (n.d.). Sodium beta-glucoheptonate | C7H13NaO8 | CID 23687883. Retrieved from [Link]

  • PharmaCompass. (n.d.). Sodium glucoheptonate | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]

  • GSRS. (n.d.). SODIUM .BETA.-GLUCOHEPTONATE. Retrieved from [Link]

  • FDA Global Substance Registration System. (n.d.). SODIUM .BETA.-GLUCOHEPTONATE. Retrieved from [Link]

  • WUHAN GLORY Co., Ltd. (n.d.). Sodium glucoheptonate, 10094-62-9, 13007-85-7. Retrieved from [Link]

  • PharmaCompass. (n.d.). Sodium glucoheptonate - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Sodium Gluconate?. Retrieved from [Link]

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Synthesis of D-glycero-D-gulo-Heptonic acid, monosodium salt

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of D-glycero-D-gulo-Heptonic Acid, Monosodium Salt

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, a compound of significant interest in the pharmaceutical and biochemical fields. Primarily utilized as a chelating agent, a diagnostic aid, and a pharmaceutic aid, its synthesis demands precision and a thorough understanding of carbohydrate chemistry.[1][2] This document details the prevalent synthetic route, the Kiliani-Fischer synthesis, from a readily available precursor, D-glucose. It offers an in-depth exploration of the reaction mechanisms, step-by-step experimental protocols, purification strategies, and analytical characterization. This guide is intended for researchers, chemists, and drug development professionals seeking both theoretical insight and practical, field-proven methodologies for the preparation of this heptonic acid salt.

Introduction and Strategic Importance

D-glycero-D-gulo-heptonic acid and its salts are seven-carbon sugar acids that serve as valuable chiral building blocks and functional excipients. The monosodium salt, also known as sodium gluceptate, is particularly noted for its use as a stabilizing agent and as a component in diagnostic imaging agents, specifically in complexes with technetium-99m (99mTc) for renal and brain scintigraphy.[1] Its structure, rich in hydroxyl groups, imparts high water solubility and an exceptional ability to chelate metal ions, making it valuable in formulations where metal ion management is critical.[2]

The synthesis of this molecule is a non-trivial exercise in stereocontrolled carbon-carbon bond formation. The primary challenge lies in elongating the carbon chain of a parent hexose while controlling the stereochemistry at the newly formed chiral center. The Kiliani-Fischer synthesis provides a classic and reliable, albeit challenging, solution to this problem.[3][4]

The Core Synthetic Strategy: Kiliani-Fischer Synthesis

The most established method for preparing D-glycero-D-gulo-heptonic acid is the Kiliani-Fischer synthesis, a chain-elongation process that converts an aldose into two epimeric aldoses with one additional carbon atom.[5] The process begins with a six-carbon aldose, D-glucose, and extends it to a seven-carbon chain.

The core principle involves the nucleophilic addition of cyanide to the aldehyde group of the open-chain form of the sugar.[3] This reaction is not stereospecific at the new chiral center (C2), leading to the formation of two diastereomeric cyanohydrins. Subsequent hydrolysis of the nitrile group to a carboxylic acid, followed by workup, yields the desired heptonic acids.[4][6]

The overall pathway starting from D-glucose is visualized below.

G D_Glucose D-Glucose (C6 Aldose) Cyanohydrin_Mix Diastereomeric Cyanohydrin Mixture (D-glycero-D-gulo and D-glycero-D-ido) D_Glucose->Cyanohydrin_Mix 1. NaCN, H₂O Lactone_Mix Diastereomeric Lactone Mixture Cyanohydrin_Mix->Lactone_Mix 2. Hydrolysis (Heat/Acid) Separation Separation of Diastereomers (e.g., Fractional Crystallization) Lactone_Mix->Separation Gulo_Lactone D-glycero-D-gulo-Heptono-1,4-lactone Separation->Gulo_Lactone Isolate Desired Epimer Ido_Lactone D-glycero-D-ido-Heptono-1,4-lactone (Byproduct) Separation->Ido_Lactone Gulo_Acid D-glycero-D-gulo-Heptonic Acid Gulo_Lactone->Gulo_Acid 3. Base Hydrolysis (e.g., NaOH) Final_Salt D-glycero-D-gulo-Heptonic Acid, Monosodium Salt Gulo_Acid->Final_Salt 4. Neutralization / Isolation

Sources

An In-Depth Technical Guide to the Kiliani-Fischer Synthesis of D-glycero-D-gulo-Heptonic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the Kiliani-Fischer synthesis, with a specific focus on its application for the preparation of D-glycero-D-gulo-heptonic acid. It is intended for researchers, scientists, and professionals in the field of drug development who require a deep, mechanistic understanding and practical insights into this classic carbohydrate chain-elongation reaction.

Executive Summary

The Kiliani-Fischer synthesis is a cornerstone method in carbohydrate chemistry for elongating the carbon chain of an aldose by a single carbon atom.[1][2] This process, named after chemists Heinrich Kiliani and Emil Fischer, is instrumental in the synthesis of monosaccharides that may be rare or inaccessible from natural sources.[3][4] The synthesis proceeds through a cyanohydrin intermediate, which is then hydrolyzed to an aldonic acid or its corresponding lactone. A key characteristic of this synthesis is the generation of a new chiral center at the C-2 position, resulting in a pair of C-2 epimers.[1][3] This guide will dissect the synthesis of D-glycero-D-gulo-heptonic acid, a seven-carbon sugar acid, starting from a suitable hexose precursor. We will explore the mechanistic intricacies, stereochemical considerations, and provide a detailed experimental protocol.

The Kiliani-Fischer Synthesis: Core Principles and Mechanistic Causality

The Kiliani-Fischer synthesis is a powerful tool for ascending the homologous series of aldoses.[3][5] The fundamental transformation involves the nucleophilic addition of a cyanide ion to the aldehyde group of the starting sugar.[3][6] While sugars predominantly exist as cyclic hemiacetals, they are in equilibrium with their open-chain aldehyde form, which is the reactive species in this synthesis.[3][4]

The choice of starting material is critical. To synthesize D-glycero-D-gulo-heptonic acid, a hexose with the correct stereochemistry at C-3, C-4, C-5, and C-6 is required. D-glucose is an appropriate precursor.

Step 1: Cyanohydrin Formation - Establishing the New Chiral Center

The synthesis initiates with the reaction of the aldose (e.g., D-glucose) with a cyanide source, typically sodium cyanide (NaCN) or hydrogen cyanide (HCN).[2][3] The cyanide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This addition is not stereospecific at the new chiral center (C-2), leading to the formation of two epimeric cyanohydrins.[1][3]

  • Expert Insight: The lack of stereocontrol at this stage is a defining feature of the classical Kiliani-Fischer synthesis. The planar nature of the aldehyde group allows for cyanide attack from either face with nearly equal probability, resulting in a mixture of diastereomers.

Step 2: Hydrolysis to Aldonic Acid - Transformation of the Nitrile

The resulting mixture of cyanohydrins is then subjected to hydrolysis. This can be achieved under either acidic or basic conditions.[7][8][9][10] The nitrile group (-CN) is converted to a carboxylic acid group (-COOH).[7][9]

  • Under acidic conditions (e.g., heating with HCl): The nitrile nitrogen is protonated, making the carbon more electrophilic and susceptible to attack by water.[9][10] A series of proton transfers and tautomerization steps leads to an amide intermediate, which is further hydrolyzed to the carboxylic acid and an ammonium ion.[9][10]

  • Under basic conditions (e.g., heating with NaOH): The hydroxide ion directly attacks the nitrile carbon.[7][10] Protonation by water forms an imidic acid, which tautomerizes to an amide.[7][10] Subsequent hydrolysis of the amide yields the carboxylate salt and ammonia.[7][8] Acidification is then required to obtain the free carboxylic acid.[8]

In the context of sugar chemistry, the newly formed carboxylic acid often spontaneously cyclizes with a hydroxyl group further down the chain to form a more stable lactone (a cyclic ester).[3] For heptonic acids, γ- (five-membered ring) or δ- (six-membered ring) lactones can form.[11]

Synthesis of D-glycero-D-gulo-Heptonic Acid: A Detailed Workflow

The synthesis of D-glycero-D-gulo-heptonic acid from D-glucose serves as a practical example of the Kiliani-Fischer synthesis. The stereochemistry of D-glucose at C-3, C-4, and C-5 dictates the formation of D-glycero-D-gulo-heptonic acid and its C-2 epimer, D-glycero-D-ido-heptonic acid.

Experimental Protocol

Objective: To synthesize a mixture of D-glycero-D-gulo-heptonic acid and D-glycero-D-ido-heptonic acid from D-glucose.

Materials:

  • D-glucose

  • Sodium cyanide (NaCN)

  • Hydrochloric acid (HCl), concentrated and dilute

  • Sodium hydroxide (NaOH)

  • Ion-exchange resin (cation and anion)

  • Standard laboratory glassware and equipment (reflux condenser, heating mantle, rotary evaporator)

Procedure:

  • Cyanohydrin Formation:

    • Dissolve D-glucose in water.

    • Slowly add a solution of sodium cyanide to the glucose solution with stirring, maintaining a controlled temperature.

    • Allow the reaction to proceed for a specified time to ensure complete formation of the epimeric cyanohydrins.

  • Hydrolysis of the Nitrile:

    • Acidify the reaction mixture carefully with hydrochloric acid.

    • Heat the solution under reflux to hydrolyze the cyanohydrins to their corresponding aldonic acids. This step will also favor the formation of the more stable lactones.[3]

  • Isolation and Purification:

    • Neutralize the excess acid.

    • The separation of the epimeric aldonic acids or their lactones can be challenging. Techniques such as fractional crystallization or chromatography (e.g., anion-exchange chromatography) can be employed.[3][12] The differing solubilities of the lactones or their salts (e.g., calcium or brucine salts) can be exploited for separation.[13]

Safety Precautions: Sodium cyanide and hydrogen cyanide (which can be generated in situ) are highly toxic. All manipulations involving cyanides must be performed in a well-ventilated fume hood, and appropriate personal protective equipment must be worn.

Data Presentation
ParameterExpected Outcome
Starting MaterialD-Glucose
Key ReagentsNaCN, HCl
Intermediate ProductsD-glycero-D-gulo-heptono-nitrile and D-glycero-D-ido-heptono-nitrile
Final ProductsD-glycero-D-gulo-heptonic acid and D-glycero-D-ido-heptonic acid (often as lactones)
Stereochemical OutcomeA mixture of C-2 epimers
Typical YieldVaries, but classical Kiliani-Fischer syntheses often have modest yields (around 30-40%).[3][4]

Visualizing the Synthesis

Overall Reaction Workflow

Kiliani_Fischer_Workflow D_Glucose D-Glucose Cyanohydrins Epimeric Cyanohydrins (D-glycero-D-gulo- and D-glycero-D-ido-) D_Glucose->Cyanohydrins 1. NaCN Heptonic_Acids Epimeric Heptonic Acids (D-glycero-D-gulo- and D-glycero-D-ido-) Cyanohydrins->Heptonic_Acids 2. Hydrolysis (H+/H2O) Separation Separation of Epimers Heptonic_Acids->Separation Final_Product D-glycero-D-gulo-Heptonic Acid Separation->Final_Product

Caption: Workflow for the synthesis of D-glycero-D-gulo-Heptonic Acid.

Detailed Mechanistic Pathway

Kiliani_Fischer_Mechanism cluster_step1 Step 1: Cyanohydrin Formation cluster_step2 Step 2: Nitrile Hydrolysis (Acid-Catalyzed) Aldehyde D-Glucose (open-chain) Transition_State [Transition State] Aldehyde->Transition_State Cyanide CN- Cyanide->Transition_State Cyanohydrin_Mix Mixture of Epimeric Cyanohydrins Transition_State->Cyanohydrin_Mix Cyanohydrin Cyanohydrin Protonated_Nitrile Protonated Nitrile Cyanohydrin->Protonated_Nitrile H+ Water_Attack Nucleophilic Attack by H2O Protonated_Nitrile->Water_Attack + H2O Amide_Intermediate Amide Intermediate Water_Attack->Amide_Intermediate - H+ Aldonic_Acid Aldonic Acid Amide_Intermediate->Aldonic_Acid + H2O, - NH4+

Caption: Key mechanistic steps in the Kiliani-Fischer synthesis.

Trustworthiness and Self-Validating Systems

The protocols described herein are designed to be self-validating through careful monitoring and characterization at each stage.

  • Reaction Monitoring: Techniques like thin-layer chromatography (TLC) can be used to monitor the disappearance of the starting aldose and the formation of products.

  • Intermediate and Product Characterization: The structures of the intermediate cyanohydrins and the final aldonic acids (or their lactones) can be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The stereochemistry can be determined by comparing the optical rotation of the purified products with literature values.

  • Purity Assessment: The purity of the final D-glycero-D-gulo-heptonic acid can be assessed by measuring its melting point and comparing it to the known value.[14] High-performance liquid chromatography (HPLC) can also be employed for purity analysis.

Conclusion and Future Outlook

The Kiliani-Fischer synthesis remains a vital reaction in carbohydrate chemistry for the synthesis of higher-order sugars. While the classical version has limitations, such as low yields and the use of toxic reagents, it provides a foundational understanding of aldose chain elongation.[3][4] The synthesis of D-glycero-D-gulo-heptonic acid from D-glucose exemplifies the principles of this reaction, including the formation of epimeric products. Modern variations of this synthesis have been developed to improve yields and stereoselectivity.[2] For researchers in drug development, the ability to synthesize rare sugars like heptoses and their derivatives is crucial for exploring new therapeutic avenues, as these molecules can serve as key intermediates in the synthesis of complex, biologically active compounds.[14]

References

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An In-Depth Technical Guide to D-glycero-D-gulo-Heptonic Acid, Monosodium Salt for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of D-glycero-D-gulo-heptonic acid, monosodium salt, a versatile sugar acid derivative. With applications ranging from a pharmaceutical aid to a diagnostic agent, this document synthesizes its chemical properties, synthesis, and key applications in the scientific and drug development fields.

Compound Identification and Physicochemical Properties

This compound, also widely known as sodium glucoheptonate or gluceptate sodium, is the sodium salt of a seven-carbon sugar acid.[1][2] Its structure, featuring multiple hydroxyl groups, is key to its high water solubility and its significant role as a chelating agent.[3]

Key Identifiers and Properties:

PropertyValueSource(s)
Primary CAS Number 13007-85-7[1][2][4][5][6]
Alternate CAS Number 31138-65-5[1][7][8]
Molecular Formula C₇H₁₃NaO₈[1][2]
Molecular Weight 248.16 g/mol [2][9]
Synonyms Gluceptate Sodium, Sodium Glucoheptonate, Monosodium D-glycero-D-gulo-heptonate, Sodium α-glucoheptonate[1][2][10]
Appearance Light tan powder or white to off-white crystalline solid[1][3]
Solubility Freely soluble in water[3][4]

Synthesis and Manufacturing

The foundational synthesis of the parent acid, D-glycero-D-gulo-heptonic acid, is a classic example of the Kiliani-Fischer synthesis. This chain-lengthening process allows for the addition of a carbon atom to an aldose, in this case, D-glucose.

Kiliani-Fischer Synthesis Workflow

The process begins with the nucleophilic addition of cyanide to the carbonyl group of D-glucose, forming a cyanohydrin intermediate. Subsequent hydrolysis of the nitrile group under basic conditions yields the carboxylate, which upon acidification gives the heptonic acid. The monosodium salt is then readily prepared.[4]

Kiliani_Fischer_Synthesis D_Glucose D-Glucose Cyanohydrin Cyanohydrin Intermediate D_Glucose->Cyanohydrin + HCN / NaCN Heptonic_Acid D-glycero-D-gulo-Heptonic Acid Cyanohydrin->Heptonic_Acid Hydrolysis (e.g., Ba(OH)₂) then H₂SO₄ Sodium_Salt Monosodium Salt Heptonic_Acid->Sodium_Salt + NaOH

Caption: Kiliani-Fischer synthesis for D-glycero-D-gulo-Heptonic acid.

Experimental Protocol: Conceptual Outline of Synthesis
  • Cyanohydrin Formation: D-glucose is treated with a cyanide source, such as hydrogen cyanide (HCN) or sodium cyanide (NaCN), to form a mixture of two epimeric cyanohydrins at the new stereocenter.

  • Nitrile Hydrolysis: The cyanohydrin mixture is then saponified, typically through heating with a base like barium hydroxide or sodium hydroxide.[4] This hydrolyzes the nitrile functional group into a carboxylate.

  • Acidification and Lactonization: The resulting salt is carefully acidified (e.g., with sulfuric acid) to produce the free heptonic acid. Upon concentration, the acid readily forms its lactone.[4]

  • Salt Formation: The purified heptonic acid (or its lactone) is neutralized with one equivalent of sodium hydroxide to yield the final product, this compound.

Applications in Research and Drug Development

The unique structural features of sodium glucoheptonate lend it to several critical applications within the pharmaceutical and research industries.

High-Efficiency Chelating Agent

The multiple hydroxyl groups and the carboxylate end of the molecule create a polydentate ligand capable of forming stable complexes with a variety of di- and trivalent metal ions. This chelating ability is fundamental to its utility.[3]

  • Mechanism of Action: The molecule envelops a central metal ion, forming multiple coordinate bonds. This sequestration prevents the metal ion from participating in unwanted chemical reactions, such as oxidation or precipitation. This property is leveraged in various formulations to stabilize metal-containing compounds.[3]

Chelation_Mechanism cluster_complex Chelate Complex Metal Metal Ion (Mⁿ⁺) Gluceptate Sodium Glucoheptonate O1 O O1->Metal coordinate bond O2 O O2->Metal O3 O O3->Metal O4 O O4->Metal

Caption: Chelation of a metal ion by sodium glucoheptonate.

  • Industrial and Consumer Uses: Its function as a chelating agent is also utilized in household and commercial products.[2][9]

Diagnostic Radiopharmaceuticals

A significant application in medicine is its use as a ligand for the radionuclide technetium-99m (⁹⁹ᵐTc). The resulting complex, ⁹⁹ᵐTc-glucoheptonate, is a well-established diagnostic imaging agent.

  • Clinical Significance: This complex is employed in renal scintigraphy to assess kidney function and morphology and in brain scanning to identify abnormalities in the blood-brain barrier.[4] The glucoheptonate moiety ensures the soluble ⁹⁹ᵐTc is delivered effectively and cleared by the renal system, allowing for clear imaging. It has also been explored as a diagnostic tool for myocardial infarcts.[3][4]

Pharmaceutical Excipient and Aid

Sodium glucoheptonate is recognized as a pharmaceutic aid.[4][5][6] Its high water solubility, low toxicity, and stabilizing (chelating) properties make it a valuable excipient in various drug formulations. It can help to solubilize other components, prevent degradation by trace metals, and improve the overall stability of a drug product.

Analytical Methodologies

The characterization and quantification of this compound in raw materials or finished products are crucial for quality control. High-Performance Liquid Chromatography (HPLC) is a suitable technique.

Protocol: Reverse-Phase HPLC Analysis

A reverse-phase (RP) HPLC method can be employed for the analysis of sodium glucoheptonate.[8]

  • Column Selection: A C18 or a specialized reverse-phase column like Newcrom R1 is appropriate for this analysis.[8]

  • Mobile Phase Preparation: A simple mobile phase can be prepared consisting of acetonitrile (MeCN) and water, with an acidic modifier. For standard UV detection, phosphoric acid is used. For Mass Spectrometry (MS) detection, a volatile acid like formic acid should be substituted.[8]

  • Sample Preparation: Prepare a standard solution of this compound of known concentration in the mobile phase. Prepare the sample to be analyzed by dissolving it in the mobile phase and filtering through a 0.45 µm filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min (typical, can be optimized).

    • Injection Volume: 10-20 µL.

    • Detection: Refractive Index Detector (RID) or UV detector at a low wavelength (e.g., < 210 nm) due to the lack of a strong chromophore. MS detection provides higher specificity.

  • Data Analysis: The concentration of the analyte is determined by comparing the peak area of the sample to the peak area of the standard. This method is scalable for preparative separation to isolate impurities.[8]

Safety, Handling, and Regulatory Information

This compound is generally considered to be of low toxicity.

Safety and Handling Summary:

AspectRecommendationSource(s)
Personal Protective Equipment Wear appropriate protective gloves, safety goggles, and lab coat.[11][12][13]
Handling Use in a well-ventilated area. Avoid dust formation. Practice good industrial hygiene.[11][12]
Fire Safety The substance is nonflammable. Use extinguishing media appropriate for the surrounding environment.[5][6][13]
First Aid (Eyes) Rinse immediately with plenty of water for at least 15 minutes.[11][13]
First Aid (Skin) Wash off with plenty of water.[11]
Storage Keep the container tightly closed in a dry, well-ventilated place.[11]

Regulatory Status:

The U.S. Environmental Protection Agency (EPA) has classified this compound as a "Green circle" chemical, indicating it has been verified to be of low concern based on experimental and modeled data.[2][9] It is also listed on the Australian Inventory of Industrial Chemicals (AICIS) and is a REACH registered substance in Europe.[2] The U.S. Food and Drug Administration (FDA) lists sodium glucoheptonate as a substance that can be used as a boiler water additive in food processing.[9]

References

  • Title: D-glycero-D-gulo-Heptonic acid Source: ChemIDplus, U.S. National Library of Medicine URL: [Link]

  • Title: Gluceptate Sodium Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: D-gluco-Heptonic acid, sodium salt (1:1), (2xi)- Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Supporting Information for Low-Priority Substance D-Gluco-Heptonic Acid, Sodium Salt (1:1), (2.xi.) Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: D-Gluco-heptonic acid, monosodium salt Source: SIELC Technologies URL: [Link]

  • Title: Method for producing l-glucose or d-glucose from raw material d-glucose Source: Google Patents URL
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An In-Depth Technical Guide to Sodium D-glycero-D-gulo-heptonate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Sodium D-glycero-D-gulo-heptonate, a versatile chelating agent with significant applications in pharmaceutical sciences and beyond. From its fundamental chemical properties to its role in enhancing drug stability and its analytical characterization, this document serves as a critical resource for researchers, formulation scientists, and quality control analysts.

Nomenclature and Identification: Establishing a Common Language

Clarity in scientific communication begins with precise nomenclature. Sodium D-glycero-D-gulo-heptonate is known by a variety of synonyms across different disciplines and commercial sources. Understanding these alternative names is crucial for comprehensive literature searches and accurate material sourcing.

Table 1: Synonyms and Identifiers for Sodium D-glycero-D-gulo-heptonate

Identifier Type Identifier
Systematic (IUPAC) Name sodium;(2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate[1]
Common Synonyms Sodium Glucoheptonate, Gluceptate Sodium[2][3]
CAS Registry Number 13007-85-7 (anhydrous)[2][3], 10094-62-9 (dihydrate)[2]
Other Chemical Names D-glycero-D-gulo-Heptonic acid, monosodium salt[2][3], Sodium α-glucoheptonate[2][3]
Trade Names SEQLENE 540, SEQLENE ES-50, H-Quest L-50 LA, Milco 150[4]

The existence of both anhydrous and dihydrate forms, each with a unique CAS number, necessitates careful specification in experimental design and procurement to ensure reproducibility.

Physicochemical Properties and Rationale for Use

Sodium D-glycero-D-gulo-heptonate is a hygroscopic crystalline solid that is highly soluble in water.[5] Its molecular structure, a seven-carbon chain with multiple hydroxyl groups and a terminal carboxylate group, is the foundation of its utility.[4]

The Power of Chelation

The primary function of Sodium D-glycero-D-gulo-heptonate in drug development and other applications is its role as a chelating agent.[6] The term "chelate" is derived from the Greek word for "claw," which aptly describes how the molecule's multiple hydroxyl and carboxylate groups bind to a single metal ion, forming a stable, water-soluble complex. This sequestration of metal ions is critical in pharmaceutical formulations.

Mechanism of Action: Trace amounts of metal ions (e.g., iron, copper, calcium, magnesium), often introduced from raw materials, manufacturing equipment, or container-closure systems, can catalyze the degradation of active pharmaceutical ingredients (APIs) through oxidative pathways. By forming stable complexes with these metal ions, Sodium D-glycero-D-gulo-heptonate effectively inactivates their catalytic activity, thereby enhancing the stability and extending the shelf-life of the drug product.[6]

Chelation_Mechanism cluster_0 Pharmaceutical Formulation cluster_1 With Chelating Agent API Active Pharmaceutical Ingredient (API) Degradation API Degradation (Oxidation) API->Degradation Catalyzed by Metal_Ion Free Metal Ion (e.g., Fe³⁺, Cu²⁺) Metal_Ion->API causes Glucoheptonate Sodium D-glycero-D-gulo-heptonate Stable_API Stable API Chelated_Complex Stable Metal-Chelate Complex Glucoheptonate->Chelated_Complex Sequesters

Caption: Chelation workflow preventing API degradation.

The high efficiency of Sodium D-glycero-D-gulo-heptonate as a chelating agent over a wide pH range makes it a valuable excipient in a variety of liquid and semi-solid dosage forms.[4]

Applications in Drug Development and Beyond

The utility of Sodium D-glycero-D-gulo-heptonate extends across several areas of pharmaceutical development and medical applications.

  • Stabilizer in Formulations: Its primary role is as a stabilizer in both small molecule and biologic drug formulations to prevent metal-ion-catalyzed degradation.[6] This is particularly critical for APIs susceptible to oxidation.

  • Excipient in Parenteral and Ophthalmic Preparations: Due to its high water solubility and low toxicity, it is a suitable excipient for injectable and ophthalmic formulations where the presence of free metal ions can compromise product quality and safety.

  • Radiopharmaceuticals: Sodium D-glycero-D-gulo-heptonate is a key component in radiopharmaceutical kits, specifically for the preparation of Technetium-99m (Tc-99m) glucoheptonate. This complex is used as a diagnostic imaging agent for the brain and kidneys.[7][8] The glucoheptonate ligand acts as a carrier for the radioactive Tc-99m, facilitating its localization in the target organs.[2][7]

  • Biopharmaceutical Formulations: In the manufacturing of biotherapeutics, chelating agents are often added to protect proteins from metal-induced oxidation and aggregation.[9]

Beyond pharmaceuticals, it is widely used in cosmetics, food and beverage, and industrial cleaning applications as a sequestrant and stabilizer.[6]

Experimental Protocols: Analytical Characterization

Ensuring the identity, purity, and concentration of Sodium D-glycero-D-gulo-heptonate in raw materials and finished products is paramount. While a specific USP monograph for Sodium D-glycero-D-gulo-heptonate is not available, methods for the closely related Sodium Gluconate can be adapted and validated.

Identification by Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality: FT-IR spectroscopy is a rapid and reliable technique for confirming the identity of a substance by identifying its functional groups. The FT-IR spectrum of Sodium D-glycero-D-gulo-heptonate will exhibit characteristic absorption bands corresponding to its hydroxyl (-OH), carboxylate (-COO⁻), and alkane (C-H) functional groups. This provides a unique "fingerprint" for the molecule.

Protocol:

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by intimately mixing approximately 1-2 mg of the sample with 200 mg of dry KBr powder.

  • Analysis: Acquire the FT-IR spectrum over the range of 4000-400 cm⁻¹.

  • Interpretation: Compare the resulting spectrum with a reference spectrum of known Sodium D-glycero-D-gulo-heptonate. Key characteristic peaks include a broad O-H stretching band around 3300-3500 cm⁻¹, C-H stretching bands around 2900 cm⁻¹, and a strong carboxylate C=O stretching band around 1600 cm⁻¹.

Assay by Non-Aqueous Titration

Causality: Sodium D-glycero-D-gulo-heptonate, being the salt of a strong base (NaOH) and a weak acid (D-glycero-D-gulo-heptonic acid), behaves as a weak base in a non-aqueous solvent like glacial acetic acid. This allows for its quantification by titration with a strong acid in a non-aqueous medium, which provides a sharper endpoint than an aqueous titration.

Protocol:

  • Titrant Preparation and Standardization: Prepare and standardize a 0.1 N solution of perchloric acid in glacial acetic acid against a primary standard (e.g., potassium hydrogen phthalate).

  • Sample Preparation: Accurately weigh approximately 150 mg of the sample and dissolve it in 75 mL of glacial acetic acid, warming gently if necessary.

  • Titration: Add a suitable indicator (e.g., crystal violet) and titrate with the standardized 0.1 N perchloric acid to the endpoint (e.g., a color change from violet to blue-green).

  • Blank Determination: Perform a blank titration with 75 mL of glacial acetic acid and the indicator, and subtract the blank volume from the sample titration volume.

  • Calculation: The percentage of Sodium D-glycero-D-gulo-heptonate can be calculated using the following formula: % = (V_sample - V_blank) * N * MW / (W * 10) where:

    • V_sample = volume of titrant consumed by the sample (mL)

    • V_blank = volume of titrant consumed by the blank (mL)

    • N = normality of the perchloric acid titrant

    • MW = molecular weight of Sodium D-glycero-D-gulo-heptonate (248.16 g/mol for anhydrous)

    • W = weight of the sample (g)

Titration_Workflow start Start prep_titrant Prepare & Standardize 0.1 N Perchloric Acid start->prep_titrant prep_sample Weigh & Dissolve Sample in Glacial Acetic Acid start->prep_sample titrate Titrate with Perchloric Acid using Crystal Violet Indicator prep_titrant->titrate prep_sample->titrate endpoint Observe Endpoint (Color Change) titrate->endpoint calculate Calculate Assay (Correct for Blank) endpoint->calculate end End calculate->end

Caption: Workflow for non-aqueous titration assay.

Purity and Quantification by High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. For a polar, non-UV absorbing compound like Sodium D-glycero-D-gulo-heptonate, a Hydrophilic Interaction Liquid Chromatography (HILIC) or ion-exchange chromatography method coupled with a universal detector like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) is often suitable.

Illustrative HPLC Method (Adaptable for Sodium D-glycero-D-gulo-heptonate):

  • Column: A suitable HILIC or ion-exchange column.

  • Mobile Phase: An appropriate mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer.

  • Detector: Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD).

  • Quantification: An external standard calibration curve is constructed by analyzing a series of known concentrations of a reference standard. The concentration of the analyte in the sample is determined by comparing its peak area to the calibration curve.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule. This allows for unambiguous confirmation of the D-glycero-D-gulo-heptonate structure.

Expected Spectral Features:

  • ¹H NMR: The spectrum will show a series of complex, overlapping multiplets in the region of approximately 3.5-4.5 ppm, corresponding to the protons on the carbon backbone.

  • ¹³C NMR: The spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carboxylate carbon will appear downfield (around 170-180 ppm), while the carbons bearing hydroxyl groups will resonate in the 60-80 ppm range.

Safety and Handling

Sodium D-glycero-D-gulo-heptonate is generally considered to be of low toxicity.[10] However, as with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling the material. It may cause mild skin and eye irritation.[11]

Conclusion

Sodium D-glycero-D-gulo-heptonate is a highly effective and versatile excipient with a well-established role in the pharmaceutical industry, primarily owing to its excellent chelating properties. A thorough understanding of its nomenclature, physicochemical properties, and analytical characterization is essential for its successful application in the development of stable and effective drug products. The experimental protocols outlined in this guide provide a solid foundation for the quality control and characterization of this important pharmaceutical aid.

References

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An In-Depth Technical Guide to the Physical and Chemical Properties of Sodium Gluceptate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Sodium Gluceptate, the sodium salt of alpha-glucoheptonic acid, is a polyhydroxy carboxylate that has garnered significant interest within the pharmaceutical sciences. Its excellent chelating properties, biodegradability, and low toxicity profile make it a versatile excipient in drug formulation and a valuable component in various biopharmaceutical processes. This guide provides a comprehensive overview of the core physical and chemical properties of Sodium Gluceptate, offering insights into its behavior and function. The information presented herein is intended to support researchers, scientists, and drug development professionals in harnessing the full potential of this compound.

Chemical Identity and Structure

Sodium Gluceptate is a well-defined chemical entity with the following identifiers:

  • Chemical Name: Sodium (2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate[1]

  • Synonyms: Sodium glucoheptonate, Gluceptate Sodium[1][2]

  • CAS Number: 13007-85-7[3]

  • Molecular Formula: C₇H₁₃NaO₈[1]

  • Molecular Weight: 248.16 g/mol [1]

The molecular structure of Sodium Gluceptate, characterized by a seven-carbon backbone with multiple hydroxyl groups and a terminal carboxylate group, is fundamental to its physical and chemical properties.

G cluster_0 Sodium Gluceptate Structure Na Na+ C3 O Na->C3 C1 O C2 C C2->C1 C2->C3 C4 C C2->C4 C5 OH C4->C5 C6 C C4->C6 C7 OH C6->C7 C8 C C6->C8 C9 OH C8->C9 C10 C C8->C10 C11 OH C10->C11 C12 C C10->C12 C13 OH C12->C13 C14 C C12->C14 C15 OH C14->C15

Caption: Chemical structure of Sodium Gluceptate.

Physical Properties

The physical characteristics of Sodium Gluceptate are critical to its handling, processing, and performance in various applications.

PropertyValueSource
Appearance Yellowish to light tan crystalline powder.[3]
Odor Characteristic.[2]
Solubility Easily soluble in hot and cold water.[3]
Predicted Water Solubility 289 g/L[4]
Melting Point Decomposes at 161°C.[3]
pKa (Strongest Acidic) 3.38 (Predicted)[4]
Solubility Profile

Sodium Gluceptate's high water solubility is a key attribute, facilitating its use in aqueous formulations. While qualitative descriptions indicate good solubility, quantitative determination is essential for formulation development.

A robust method for determining the equilibrium solubility of Sodium Gluceptate involves the shake-flask method:

  • Preparation of Saturated Solutions: Add an excess amount of Sodium Gluceptate to a known volume of purified water in a sealed container.

  • Equilibration: Agitate the container at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: Withdraw an aliquot of the supernatant, ensuring no undissolved solids are transferred. Centrifuge or filter the aliquot to remove any suspended particles.

  • Quantification: Accurately dilute the clear supernatant and quantify the concentration of Sodium Gluceptate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., Refractive Index Detector or UV detector at a low wavelength).

  • Calculation: The solubility is expressed in mg/mL or g/100mL.

Chemical Properties and Behavior

Chelating Activity

A primary function of Sodium Gluceptate is its ability to act as a chelating agent, forming stable complexes with di- and trivalent metal ions such as Ca²⁺, Mg²⁺, Fe²⁺, Fe³⁺, Zn²⁺, and Al³⁺.[2] This property is particularly pronounced in alkaline conditions.[2] The chelation mechanism involves the formation of coordinate bonds between the metal ion and the multiple hydroxyl and carboxylate groups of the gluceptate molecule.

G cluster_0 Chelation Workflow Metal Metal Ions (e.g., Fe³⁺, Ca²⁺) in Formulation Complex Stable Metal-Gluceptate Complex Metal->Complex Reacts with Degradation Catalyzed Degradation of Active Pharmaceutical Ingredient (API) Metal->Degradation Catalyzes Gluceptate Sodium Gluceptate Gluceptate->Complex Chelates Stability Enhanced API Stability Complex->Stability Leads to Degradation->Stability Prevents

Caption: Role of Sodium Gluceptate in stabilizing formulations.

Potentiometric titration is a common method for determining the stability constants of metal complexes:

  • Solution Preparation: Prepare solutions of the metal salt of interest, Sodium Gluceptate, and a strong acid (e.g., HCl) of known concentrations.

  • Titration Setup: Use a calibrated pH electrode and a precise burette. Titrate a solution containing the metal ion and Sodium Gluceptate with a standardized strong base (e.g., NaOH).

  • Data Acquisition: Record the pH of the solution as a function of the volume of titrant added.

  • Data Analysis: The titration data is used to calculate the formation constants (stepwise or overall) of the metal-gluceptate complexes using specialized software that analyzes the protonation and complexation equilibria.

Stability Profile

Sodium Gluceptate is generally a stable compound under ambient conditions.[3] However, it is reactive with metals.[3] In pharmaceutical development, a thorough understanding of a compound's stability under various stress conditions is crucial. This is achieved through forced degradation studies.

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance.[5] These studies also help in developing and validating stability-indicating analytical methods.[6]

Experimental Protocol for a Forced Degradation Study

  • Stress Conditions: Subject Sodium Gluceptate (in solid state and in solution) to a range of stress conditions as recommended by ICH guidelines:

    • Acidic Hydrolysis: 0.1 N HCl at elevated temperature (e.g., 60°C).

    • Alkaline Hydrolysis: 0.1 N NaOH at room temperature and elevated temperature.

    • Oxidative Degradation: 3-30% H₂O₂ at room temperature.

    • Thermal Degradation: Dry heat (e.g., 105°C) for a specified duration.

    • Photostability: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Analysis: At appropriate time points, analyze the stressed samples using a stability-indicating HPLC method.

  • Peak Purity and Mass Balance: Assess the purity of the main peak using a photodiode array (PDA) detector and calculate the mass balance to ensure that all degradation products are accounted for.

  • Identification of Degradants: If significant degradation is observed, use techniques like LC-MS/MS to identify the structure of the degradation products.

G cluster_1 Forced Degradation Workflow API Sodium Gluceptate (Solid and Solution) Stress Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) API->Stress Samples Stressed Samples Stress->Samples HPLC Stability-Indicating HPLC Analysis Samples->HPLC Data Degradation Profile (Purity, Impurities, Mass Balance) HPLC->Data

Caption: Workflow for a forced degradation study.

Analytical Characterization

Robust analytical methods are essential for the quality control and characterization of Sodium Gluceptate.

Assay by Non-Aqueous Titration

For the quantification of salts of weak acids, non-aqueous titration can be a suitable method.[7]

Experimental Protocol for Non-Aqueous Titration

  • Solvent and Titrant: Dissolve an accurately weighed amount of Sodium Gluceptate in a suitable non-aqueous solvent, such as glacial acetic acid. Titrate with a standardized solution of a strong acid in a non-aqueous solvent, such as 0.1 N perchloric acid in glacial acetic acid.[8]

  • Indicator: Use a visual indicator like crystal violet, which changes color at the endpoint, or employ potentiometric endpoint detection.[8]

  • Procedure: The titration enhances the basicity of the gluceptate anion, allowing for its accurate quantification.

Assay and Impurity Profiling by HPLC

A stability-indicating HPLC method is the gold standard for determining the purity and assay of Sodium Gluceptate and for monitoring its stability.

Exemplary HPLC Method Parameters

  • Column: A column suitable for the analysis of polar, non-chromophoric compounds, such as a mixed-mode or HILIC column.

  • Mobile Phase: An appropriate buffer system, potentially with an organic modifier.

  • Detector: A universal detector like a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD) is often necessary due to the lack of a strong UV chromophore in the molecule. UV detection at a low wavelength (e.g., < 210 nm) may also be feasible.

  • Validation: The method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Conclusion

Sodium Gluceptate is a multifunctional excipient with a favorable safety and stability profile. Its primary utility stems from its potent chelating ability, which is instrumental in stabilizing pharmaceutical formulations susceptible to metal-catalyzed degradation. A thorough understanding of its physical and chemical properties, underpinned by robust analytical characterization, is paramount for its effective application in drug development. The experimental protocols outlined in this guide provide a framework for researchers to further investigate and harness the beneficial attributes of Sodium Gluceptate.

References

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  • Singh, R., & Kumar, R. (2014). Forced degradation as an integral part of HPLC stability-indicating method development. Journal of Pharmaceutical and Biomedical Analysis, 98, 143-150.
  • STABILITY CONSTANTS AND THEIR MEASUREMENT. (n.d.).
  • Alsante, K. M., Ando, A., Brown, R., Ensing, J., Hatajik, T. D., Kong, W., & Tsuda, Y. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced Drug Delivery Reviews, 59(1), 29-37.
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  • Mettler Toledo. Determining Gluconate Content Using Non-aqueous Titration by Referring USP31-NF26. [Link]

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An In-depth Technical Guide to D-glycero-D-gulo-Heptonic Acid: From Historical Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

D-glycero-D-gulo-Heptonic acid, a seven-carbon aldonic acid, represents more than a mere chemical entity; it embodies a significant chapter in the history of carbohydrate chemistry. Its discovery is intrinsically linked to the development of the Kiliani-Fischer synthesis, a foundational method for elongating the carbon chain of aldoses. This guide provides a comprehensive exploration of D-glycero-D-gulo-Heptonic acid, designed for researchers, scientists, and professionals in drug development. We will traverse its initial synthesis, the stereochemical intricacies of its formation, detailed experimental protocols, and its contemporary role as a valuable chiral precursor in the synthesis of complex, biologically active molecules.

Introduction: The Significance of Higher-Order Aldonic Acids

Aldonic acids are a class of sugar acids derived from the oxidation of the aldehyde functional group of an aldose to a carboxylic acid. While simple aldonic acids like gluconic acid are well-known, the higher-order heptonic acids hold special significance. They serve as critical intermediates and chiral building blocks in synthetic organic chemistry. D-glycero-D-gulo-Heptonic acid (also known as α-glucoheptonic acid) is a prime example, derived from the ubiquitous monosaccharide, D-glucose.[1][2] Its specific stereochemistry, featuring a chain of six chiral centers, makes it a valuable starting material for constructing complex molecular architectures, particularly in the pharmaceutical industry.[3] The story of this heptonic acid is fundamentally the story of chemists learning to manipulate the very backbone of sugars.

The Foundational Breakthrough: The Kiliani-Fischer Synthesis

The history of D-glycero-D-gulo-Heptonic acid begins in the late 19th century with the pioneering work of German chemists Heinrich Kiliani and Emil Fischer.[4] Before their work, ascending the sugar series—that is, methodically adding a carbon atom to a carbohydrate chain while controlling stereochemistry—was a formidable challenge. The Kiliani-Fischer synthesis provided an elegant solution.[5]

The core of the synthesis is a two-step process:

  • Nucleophilic Addition of Cyanide: The aldehyde group of the starting sugar reacts with a cyanide salt (e.g., NaCN) to form a cyanohydrin. This step is the crucial carbon-carbon bond-forming reaction.[4][6]

  • Hydrolysis: The nitrile group of the cyanohydrin is then hydrolyzed to a carboxylic acid, yielding the aldonic acid.[5]

A critical feature of this synthesis is that the initial aldehyde carbon is prochiral. The nucleophilic attack by the cyanide ion can occur from either face of the planar carbonyl group, leading to the formation of a new stereocenter. Consequently, the reaction produces a pair of C2-epimers—diastereomers that differ only in the configuration at the second carbon.[4][5] When starting with D-glucose, the Kiliani-Fischer synthesis yields two heptonic acids: D-glycero-D-gulo-Heptonic acid and its C2 epimer, D-glycero-D-ido-Heptonic acid.

Kiliani_Fischer_Concept Aldose Aldose (n carbons) Cyanohydrins Diastereomeric Cyanohydrins (n+1 carbons) Aldose->Cyanohydrins + HCN Aldonic_Acids Epimeric Aldonic Acids (n+1 carbons) Cyanohydrins->Aldonic_Acids Hydrolysis Synthesis_Workflow cluster_start Starting Material cluster_reaction Cyanohydrin Formation cluster_hydrolysis Hydrolysis & Lactonization cluster_purification Purification D_Glucose D-Glucose Cyanohydrin_Mix Epimeric Cyanohydrin Mixture (D-gulo and D-ido nitriles) D_Glucose->Cyanohydrin_Mix 1. NaCN, H₂O Lactone_Mix Heptono-1,4-lactone Mixture (D-gulo and D-ido forms) Cyanohydrin_Mix->Lactone_Mix 2. H⁺, Heat Separation Fractional Crystallization Lactone_Mix->Separation Product D-glycero-D-gulo- Heptono-1,4-lactone Separation->Product Isolate Less Soluble Fraction Byproduct D-glycero-D-ido- Heptono-1,4-lactone Separation->Byproduct Isolate from Mother Liquor

Sources

Navigating the Heptose Landscape: A Technical Guide to D-glycero-D-gulo-Heptonic Acid for the Research Professional

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

D-glycero-D-gulo-Heptonic acid, a seven-carbon sugar acid, represents a molecule of significant interest in synthetic chemistry and drug development. While the broader family of heptoses and their derivatives are found in nature, particularly as components of bacterial lipopolysaccharides, current scientific literature does not support the natural occurrence of D-glycero-D-gulo-Heptonic acid. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound, focusing on its synthetic origins, its relationship to naturally occurring heptose isomers, and its potential applications. We will delve into the established synthetic routes, analytical characterization, and the scientific rationale for its use as a chiral building block in complex molecular synthesis.

Introduction: The Enigma of a Non-Natural Heptonic Acid

The world of carbohydrates is vast and complex, with seven-carbon sugars, or heptoses, playing crucial roles in various biological systems. Notably, derivatives of L-glycero-D-manno-heptose are integral components of the inner core of lipopolysaccharides (LPS) in many Gram-negative bacteria. However, the specific stereoisomer, D-glycero-D-gulo-Heptonic acid, appears to be a product of the laboratory rather than a discovery from nature.

This guide will pivot from a traditional "natural sources" narrative to a more pragmatic and evidence-based exploration of D-glycero-D-gulo-Heptonic acid. We will address the following key areas:

  • The Heptose Family: A brief overview of naturally occurring heptose derivatives to provide context.

  • Synthetic Pathways: Detailed examination of the chemical synthesis of D-glycero-D-gulo-Heptonic acid, often starting from readily available monosaccharides.

  • Physicochemical Properties and Analytical Characterization: A summary of the known properties of D-glycero-D-gulo-Heptonic acid and its common lactone forms.

  • Applications in Research and Development: An exploration of why this specific stereoisomer is a valuable tool for synthetic chemists and drug developers.

The Natural Context: Related Heptose Derivatives

While D-glycero-D-gulo-Heptonic acid itself has not been isolated from natural sources, understanding its naturally occurring isomers is crucial for appreciating its synthetic importance. The biosynthesis of heptoses is a known metabolic pathway in some microorganisms. For instance, the biosynthesis of D-glycero-L-gluco-heptose has been studied in Campylobacter jejuni, where it is a component of the capsular polysaccharide[1]. Similarly, L-glycero-D-manno-heptose is a well-documented constituent of the LPS of bacteria like Escherichia coli.

The biosynthetic pathways for these naturally occurring heptoses typically start from sedoheptulose 7-phosphate, a key intermediate in the pentose phosphate pathway. A series of enzymatic reactions involving isomerases, epimerases, and phosphatases leads to the formation of the specific heptose stereoisomer.

Chemical Synthesis: The Gateway to D-glycero-D-gulo-Heptonic Acid

The primary route to obtaining D-glycero-D-gulo-Heptonic acid and its lactones is through chemical synthesis, often starting from a more common monosaccharide. The synthesis of its γ-lactone form, for instance, typically involves the oxidation of D-glycero-D-gulo-heptose.[2]

Synthetic Precursors

The choice of starting material is critical and is often a readily available six-carbon sugar that can be elaborated to the desired seven-carbon structure.

A Generalized Synthetic Workflow

While specific reagents and conditions may vary, a general synthetic approach can be visualized as follows:

G start Commercially Available Monosaccharide (e.g., D-glucose) step1 Chain Extension Reaction (e.g., Kiliani-Fischer Synthesis) start->step1 step2 Formation of Heptose (D-glycero-D-gulo-heptose) step1->step2 step3 Oxidation of Aldehyde Group (e.g., with Bromine water) step2->step3 step4 Formation of D-glycero-D-gulo-Heptonic Acid step3->step4 step5 Lactonization (Acid-catalyzed intramolecular esterification) step4->step5 lactone D-glycero-D-gulo-Heptono-1,4-lactone (γ-lactone) step5->lactone

Caption: Generalized Synthetic Workflow for D-glycero-D-gulo-Heptonic Acid Lactone.

Physicochemical Properties and Analytical Data

D-glycero-D-gulo-Heptonic acid is typically handled in its more stable lactone forms, primarily the γ-lactone and δ-lactone.

PropertyD-glycero-D-gulo-Heptonic acid γ-lactoneD-glycero-D-gulo-Heptonic acid δ-lactone
Molecular Formula C₇H₁₂O₇C₇H₁₂O₇
Molecular Weight 208.17 g/mol 208.17 g/mol
CAS Number 89-67-83063-04-5

Data sourced from PubChem CID 2723843 and 102367.[1][3]

Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for the structural elucidation and purity assessment of synthesized D-glycero-D-gulo-Heptonic acid and its derivatives.

Applications in Synthetic Chemistry and Drug Discovery

The primary value of D-glycero-D-gulo-Heptonic acid lies in its utility as a chiral building block. Its multiple stereocenters and functional groups make it an attractive starting material for the synthesis of complex molecules with defined stereochemistry.

Chiral Pool Synthesis

D-glycero-D-gulo-Heptono-1,4-lactone serves as a versatile chiral template for the synthesis of a variety of asymmetric molecules. Its rigid ring structure and defined stereochemistry allow for stereoselective transformations at various positions.

Synthesis of Biologically Active Molecules

The stereochemical information embedded in D-glycero-D-gulo-Heptonic acid can be transferred to new, more complex molecules, including:

  • Novel Carbohydrate Derivatives: For use in glycobiology research.

  • Polyhydroxylated Alkaloids: A class of compounds with potential therapeutic activities.

  • Complex Natural Product Analogs: For structure-activity relationship studies.

G start D-glycero-D-gulo-Heptono-1,4-lactone step1 Selective Protection of Hydroxyl Groups start->step1 step2 Functional Group Interconversion step1->step2 step3 Carbon-Carbon Bond Formation step2->step3 step4 Deprotection and Final Modification step3->step4 product Complex Target Molecule (e.g., Bioactive Compound) step4->product

Caption: Application of D-glycero-D-gulo-Heptono-1,4-lactone in Multi-step Synthesis.

Conclusion and Future Outlook

While the natural world provides a diverse array of heptose derivatives, D-glycero-D-gulo-Heptonic acid appears to be a unique creation of synthetic chemistry. Its importance lies not in its natural abundance, but in its role as a powerful tool for the construction of complex, stereochemically defined molecules. For researchers in drug discovery and organic synthesis, D-glycero-D-gulo-Heptonic acid and its lactones offer a reliable and versatile platform for innovation. Future research may focus on developing more efficient and stereoselective synthetic routes to this and other rare sugar acids, further expanding their applications in the creation of novel therapeutics and functional materials.

References

  • PubChem Compound Summary for CID 2723843, D-glycero-D-gulo-Heptonic acid, gamma-lactone. National Center for Biotechnology Information. [Link]

  • Biosynthesis of D-glycero-L-gluco-Heptose in the Capsular Polysaccharides of Campylobacter jejuni. National Center for Biotechnology Information. [Link]

  • PubChem Compound Summary for CID 102367, D-glycero-D-gulo-Heptonic acid, delta-lactone. National Center for Biotechnology Information. [Link]

Sources

The Pivotal Roles of Heptonic Acids in Biological Systems: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Heptonic acids, a diverse class of seven-carbon carboxylated monosaccharides and fatty acids, are emerging as critical players in a wide array of biological processes. From forming essential structural components of bacterial cell walls to acting as key signaling molecules in the mammalian innate immune system and serving as therapeutic agents in metabolic diseases, the functional significance of heptonic acids is vast and increasingly appreciated. This technical guide provides an in-depth exploration of the biological roles of two major classes of heptonic acids: heptose phosphates, particularly derivatives of D-glycero-D-manno-heptose, and 2-keto-3-deoxy-D-glycero-D-galacto-nononic acid (KDN), a unique sialic acid analog. Additionally, this guide will delve into the metabolism and therapeutic applications of the medium-chain fatty acid, heptanoic acid. We will dissect their biosynthetic and metabolic pathways, elucidate their functional roles in various organisms, and provide detailed experimental protocols for their analysis. This guide is intended to be a comprehensive resource for researchers, scientists, and drug development professionals seeking to understand and harness the biological potential of heptonic acids.

Part 1: Heptose Phosphates - Sentinels of Bacterial Presence and Architects of the Cell Envelope

Heptose phosphates, particularly L-glycero-D-manno-heptose and its derivatives, are indispensable components of the inner core of lipopolysaccharide (LPS) in most Gram-negative bacteria.[1][2] Their biosynthesis is a critical pathway for bacterial survival, making the enzymes involved attractive targets for novel antibacterial agents.

Biosynthesis of ADP-L-glycero-β-D-manno-Heptose

The biosynthesis of the activated heptose donor, ADP-L-glycero-β-D-manno-heptose, is a multi-step enzymatic process that begins with the pentose phosphate pathway intermediate, sedoheptulose 7-phosphate.[3][4] In Escherichia coli, this pathway involves the sequential action of several key enzymes:

  • GmhA (Sedoheptulose-7-phosphate isomerase): Catalyzes the conversion of sedoheptulose 7-phosphate to D-glycero-D-manno-heptose 7-phosphate.[3]

  • HldE (D-glycero-β-D-manno-heptose-7-phosphate kinase/ D-glycero-β-D-manno-heptose-1-phosphate adenylyltransferase): A bifunctional enzyme that first phosphorylates D-glycero-D-manno-heptose 7-phosphate to D-glycero-D-manno-heptose 1,7-bisphosphate (HBP).[3]

  • GmhB (D,D-heptose 1,7-bisphosphate phosphatase): Removes the phosphate group at the 7-position to yield D-glycero-D-manno-heptose 1-phosphate.[3][5]

  • HldE (adenylyltransferase activity): The adenylyltransferase domain of HldE then activates D-glycero-D-manno-heptose 1-phosphate with ATP to form ADP-D-glycero-D-manno-heptose.

  • HldD (ADP-L-glycero-D-manno-heptose epimerase): Finally, an epimerase completes the pathway to produce the final product, ADP-L-glycero-β-D-manno-heptose, which is then incorporated into the LPS core.[3]

S7P Sedoheptulose 7-Phosphate DHDH7P D-glycero-D-manno-heptose 7-Phosphate S7P->DHDH7P GmhA HBP D-glycero-D-manno-heptose 1,7-Bisphosphate (HBP) DHDH7P->HBP HldE (Kinase) DHDH1P D-glycero-D-manno-heptose 1-Phosphate HBP->DHDH1P GmhB ADPDHDH ADP-D-glycero-D-manno-heptose DHDH1P->ADPDHDH HldE (Adenylyltransferase) ADPLHDH ADP-L-glycero-β-D-manno-heptose ADPDHDH->ADPLHDH HldD

Figure 1: Biosynthesis of ADP-L-glycero-β-D-manno-heptose in E. coli.
D-glycero-D-manno-heptose 1,7-bisphosphate (HBP) as a Pathogen-Associated Molecular Pattern (PAMP)

A pivotal discovery in recent years is the role of the biosynthetic intermediate, D-glycero-β-D-manno-heptose 1,7-bisphosphate (HBP), as a pathogen-associated molecular pattern (PAMP).[6] HBP is a key molecule that allows the mammalian immune system to detect the presence of Gram-negative bacteria.[6]

Cellular detection of cytosolic HBP triggers a signaling cascade that leads to the activation of the transcription factor NF-κB, a master regulator of inflammatory responses.[1][6] This pathway is mediated by the TRAF-interacting with forkhead-associated domain protein A (TIFA).[6]

The activation mechanism involves:

  • HBP Binding: Cytosolic HBP directly binds to the TIFA protein.

  • TIFA Oligomerization: This binding event induces the phosphorylation and oligomerization of TIFA.[6]

  • Recruitment of TRAFs: The assembled TIFA oligomers serve as a scaffold to recruit TRAF (TNF receptor-associated factor) proteins, such as TRAF6.

  • Activation of Downstream Kinases: This leads to the activation of downstream kinase cascades, including the IκB kinase (IKK) complex.

  • NF-κB Activation: The IKK complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and proteasomal degradation. This releases NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[1]

HBP HBP (from bacteria) TIFA TIFA HBP->TIFA TIFA_oligo TIFA Oligomer TIFA->TIFA_oligo Phosphorylation & Oligomerization TRAF6 TRAF6 TIFA_oligo->TRAF6 Recruitment IKK IKK Complex TRAF6->IKK Activation IkBa IκBα IKK->IkBa Phosphorylation NFkB_inactive NF-κB (inactive) NFkB_active NF-κB (active) NFkB_inactive->NFkB_active IκBα Degradation Nucleus Nucleus NFkB_active->Nucleus Inflammation Inflammatory Gene Transcription Nucleus->Inflammation Nuclear Translocation cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_quant Quantification Homogenize Homogenize Tissue Add_IS Add Internal Standard Homogenize->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Collect Collect Supernatant Centrifuge->Collect Inject Inject Supernatant Collect->Inject HILIC HILIC Separation Inject->HILIC ESI_MS ESI-MS/MS (Negative Mode) HILIC->ESI_MS MRM MRM Detection ESI_MS->MRM Calculate Calculate KDN Concentration MRM->Calculate Cal_Curve Prepare Calibration Curve Cal_Curve->Calculate

Sources

Methodological & Application

Application Notes and Protocols for D-glycero-D-gulo-Heptonic Acid, Monosodium Salt in Biological Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Heptonic Acid Salt

D-glycero-D-gulo-Heptonic acid, monosodium salt, also widely known by its synonyms sodium glucoheptonate and gluceptate sodium, is a sugar acid derivative with a multifaceted profile in scientific applications.[1][2][3] With the CAS Registry Number 13007-85-7 for the anhydrous form and the molecular formula C₇H₁₃NaO₈, this compound is recognized for its exceptional chelating properties, particularly for di- and trivalent metal ions.[1][2] This characteristic has led to its extensive use in various industrial processes, including metal cleaning and as a concrete admixture.[1] However, its utility extends significantly into the biological and pharmaceutical realms, where it serves as a pharmaceutical aid, an excipient, and a key component in diagnostic imaging agents.[2][4]

Recent research has begun to illuminate its direct biological activities, including a notable influence on bone cell physiology and potential anti-inflammatory effects. This guide provides an in-depth exploration of the applications of this compound in biological research, offering detailed protocols for its use in cell culture and insights into its mechanisms of action.

Physicochemical Properties and Handling

A thorough understanding of the compound's properties is crucial for its effective application in research.

PropertyValueReference
Molecular Formula C₇H₁₃NaO₈
Molecular Weight 248.16 g/mol
CAS Number 13007-85-7 (anhydrous)[1]
10094-62-9 (dihydrate)[1]
Appearance White to off-white crystalline powder[5]
Solubility Freely soluble in water[4]
Storage Store at -20°C for long-term stability.[6]

Solution Preparation and Storage:

For cell culture and in vivo studies, prepare a sterile stock solution of this compound in a buffered saline solution (e.g., PBS) or cell culture medium. Due to its high water solubility, it readily dissolves.[4] It is recommended to filter-sterilize the solution through a 0.22 µm filter before use. While generally stable in solution, for optimal results, it is advisable to prepare fresh solutions for each experiment or store aliquots at -20°C for short-term use. Studies on the calcium salt of glucoheptonic acid have shown that solutions can be prone to precipitation over time, a tendency that can be mitigated by membrane filtration and autoclaving, which may destroy seed crystals.[7]

Core Application: Modulator of Osteoblast Function

A significant area of research for heptonic acid salts is in bone biology. Studies have demonstrated that the calcium salt of D-glycero-D-gulo-heptonic acid can directly influence osteoblast proliferation, differentiation, and mineralization.[1][2][3][8] While these studies utilized the calcium salt, the observed effects are attributed to the heptonic acid moiety and the delivered cation. The monosodium salt is expected to elicit similar cellular responses related to the heptonic acid component, with the sodium ion having a well-understood role in cellular physiology.

Mechanism of Action in Osteoblasts

The proposed mechanism involves the enhancement of key osteogenic signaling pathways. Treatment of osteoblast-like cells with calcium glucoheptonate has been shown to increase the expression of crucial bone matrix proteins such as collagen-1, osteopontin, and osteocalcin.[1][2][3] This upregulation of osteogenic markers suggests a role in promoting bone formation and mineralization. The binding of osteopontin to cell surface receptors and extracellular matrix components is a critical step in cell adhesion and migration during bone remodeling.[1]

Diagram: Proposed Osteogenic Signaling Pathway

osteogenic_pathway Heptonic_Acid D-glycero-D-gulo-Heptonic acid Receptor Cell Surface Receptors Heptonic_Acid->Receptor Binds Cell_Membrane Osteoblast Cell Membrane Signaling_Cascade Intracellular Signaling Cascade (e.g., Runx2, Notch) Receptor->Signaling_Cascade Activates Gene_Expression Upregulation of Osteogenic Genes Signaling_Cascade->Gene_Expression Induces Proteins Collagen-1 Osteopontin Osteocalcin Gene_Expression->Proteins Translates to Mineralization Enhanced Bone Mineralization Proteins->Mineralization Promotes

Caption: Proposed mechanism of D-glycero-D-gulo-Heptonic acid in promoting osteogenesis.

Protocol 1: In Vitro Osteoblast Proliferation Assay

This protocol is adapted from studies on calcium glucoheptonate and is designed to assess the effect of this compound on the proliferation of osteoblast-like cells (e.g., MG-63, Saos-2).[1][8]

Materials:

  • This compound

  • Osteoblast-like cell line (e.g., MG-63)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

  • Plate reader

Procedure:

  • Cell Seeding: Seed osteoblast-like cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere for 24 hours.

  • Treatment: Prepare a range of concentrations of this compound (e.g., 0.25, 0.5, 1.0, 2.0, and 4.0 mM) in complete cell culture medium. Remove the old medium from the cells and add 100 µL of the treatment solutions to the respective wells. Include a vehicle control (medium only).

  • Incubation: Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Express the results as a percentage of the vehicle control.

Expected Results: Based on related studies, concentrations in the range of 0.25 mM to 2.0 mM may promote osteoblast proliferation, while higher concentrations (e.g., 4 mM) might show reduced viability.[8]

Protocol 2: In Vitro Osteoblast Mineralization Assay (Alizarin Red S Staining)

This protocol assesses the effect of this compound on the deposition of calcium, a hallmark of osteoblast differentiation and bone formation.

Materials:

  • This compound

  • Osteoblast-like cell line

  • Osteogenic differentiation medium (complete medium supplemented with 50 µg/mL ascorbic acid and 10 mM β-glycerophosphate)

  • 24-well cell culture plates

  • 4% Paraformaldehyde (PFA)

  • Alizarin Red S staining solution (2% in distilled water, pH 4.2)

  • Cetylpyridinium chloride (10%)

Procedure:

  • Cell Seeding and Differentiation: Seed cells in a 24-well plate and grow to confluence. Then, switch to osteogenic differentiation medium containing various concentrations of this compound (e.g., 0.25, 1.0 mM).

  • Medium Change: Change the medium every 2-3 days for 21 days.

  • Staining:

    • After 21 days, wash the cells with PBS and fix with 4% PFA for 15 minutes.

    • Wash twice with distilled water and stain with Alizarin Red S solution for 20 minutes.

    • Wash thoroughly with distilled water to remove excess stain.

  • Quantification (Optional):

    • To quantify the mineralization, add 10% cetylpyridinium chloride to each well to destain.

    • Transfer the supernatant to a 96-well plate and measure the absorbance at 562 nm.

Expected Results: An increase in red staining in treated wells compared to the control will indicate enhanced calcium deposition.

Potential Application: Anti-inflammatory Effects

Protocol 3: In Vitro Anti-inflammatory Assay in Macrophages

This protocol uses lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7) to model an inflammatory response and assesses the ability of the test compound to reduce the production of pro-inflammatory mediators.

Materials:

  • This compound

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Griess Reagent for nitrite (a proxy for nitric oxide) measurement

  • ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6)

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate and allow them to adhere.

  • Pre-treatment: Treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

  • Inflammatory Challenge: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a control group with no LPS and a group with LPS only.

  • Nitric Oxide Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent according to the manufacturer's instructions.

  • Cytokine Measurement: Use the cell culture supernatant to measure the levels of TNF-α and IL-6 using specific ELISA kits.

Expected Outcome: If the compound has anti-inflammatory effects, a dose-dependent decrease in the production of nitric oxide and pro-inflammatory cytokines in the treated groups compared to the LPS-only group would be observed.

Diagram: Workflow for In Vitro Anti-inflammatory Assay

anti_inflammatory_workflow cluster_setup Experimental Setup cluster_analysis Data Analysis Seed_Cells 1. Seed RAW 264.7 macrophages Pre_treatment 2. Pre-treat with D-glycero-D-gulo-Heptonic acid, monosodium salt Seed_Cells->Pre_treatment LPS_Stimulation 3. Stimulate with LPS Pre_treatment->LPS_Stimulation Collect_Supernatant 4. Collect cell supernatant LPS_Stimulation->Collect_Supernatant NO_Assay 5a. Nitric Oxide Assay (Griess Reagent) Collect_Supernatant->NO_Assay Cytokine_ELISA 5b. Cytokine ELISA (TNF-α, IL-6) Collect_Supernatant->Cytokine_ELISA

Caption: Workflow for assessing the anti-inflammatory potential of the compound.

Further Research Directions and Considerations

  • Chelation in Biological Systems: The primary and most well-understood function of this compound is its ability to chelate metal ions.[1] This property can be harnessed in biological research to study the role of specific metal ions in cellular processes by creating controlled environments with limited ion availability.

  • In Vivo Studies: For in vivo experiments, the compound can be dissolved in sterile saline for administration. The route of administration (e.g., oral gavage, intraperitoneal injection) and dosage will need to be determined based on the specific research question and animal model. Preliminary toxicology studies are recommended to establish a safe dose range.

  • Diabetes and Metabolic Disorders: While some sources have anecdotally linked glucoheptonate to diabetes research, this appears to be largely confounded with the distinct class of sodium-glucose cotransporter 2 (SGLT2) inhibitors. Future research should aim to clearly delineate any direct effects of this compound on glucose metabolism and related pathways, independent of SGLT2 inhibition.

Conclusion

This compound is a compound with established utility as a chelating agent and an emerging profile as a modulator of biological processes. The detailed protocols provided herein for its application in osteoblast research offer a solid foundation for investigating its role in bone biology. The potential for anti-inflammatory effects warrants further investigation with dedicated studies. As with any research compound, careful experimental design, including appropriate controls and dose-response assessments, is paramount to obtaining reliable and reproducible results.

References

  • Modi PK, Prabhu A, Bhandary YP, Shenoy PS, Hegde A, ES SP, et al. (2019) Effect of calcium glucoheptonate on proliferation and osteogenesis of osteoblast-like cells in vitro. PLoS ONE 14(9): e0222240. [Link]

  • ResearchGate. (2019). Effect of calcium glucoheptonate on proliferation and osteogenesis of osteoblast-like cells in vitro. [Link]

  • PubMed. (2019). Effect of calcium glucoheptonate on proliferation and osteogenesis of osteoblast-like cells in vitro. [Link]

  • PubChem. (n.d.). D-gluco-Heptonic acid, sodium salt (1:1), (2xi)-. National Center for Biotechnology Information. [Link]

  • PubMed Central. (2019). Effect of calcium glucoheptonate on proliferation and osteogenesis of osteoblast-like cells in vitro. [Link]

  • Green-Mountain Chem. (n.d.). Green Chelating Agent - Sodium Glucoheptonate. [Link]

  • PubChem. (n.d.). Gluceptate Sodium. National Center for Biotechnology Information. [Link]

  • AdooQ BioScience. (n.d.). sodium D-glycero-D-gulo-heptonate, CAS:13007-85-7. [Link]

  • PubChem. (n.d.). Gluceptate sodium dihydrate. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). Sodium glucoheptonate. National Center for Biotechnology Information. [Link]

  • SIELC Technologies. (2018). D-Gluco-heptonic acid, monosodium salt. [Link]

  • US EPA. (n.d.). D-glycero-D-gulo-Heptonic acid, sodium salt (1:1). [Link]

  • UBC Library Open Collections. (1981). The stability of calcium glucoheptonate solutions. [Link]

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Application Notes & Protocols: A Guide to the Utilization of Sodium Glucoheptonate in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Sodium Glucoheptonate, the sodium salt of glucoheptonic acid, is a highly versatile and effective excipient in the pharmaceutical industry.[1][2] Derived from glucose, this compound is distinguished by its exceptional chelating properties, biodegradability, and low toxicity profile, presenting a favorable alternative to traditional agents like EDTA.[3][4][5] Its primary roles in pharmaceutical formulations are as a stabilizing agent to protect active pharmaceutical ingredients (APIs) from degradation, and as an excipient to enhance solubility and bioavailability.[4][6][7] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the mechanisms, applications, and practical protocols for leveraging Sodium Glucoheptonate to optimize drug product stability and performance.

Introduction: Physicochemical Properties and Core Functions

Sodium Glucoheptonate (CAS: 31138-65-5) is a white, crystalline, water-soluble powder.[6] Its molecular structure, featuring multiple hydroxyl (-OH) groups and a carboxylate (-COO⁻) group, underpins its functionality.[8] This structure confers a powerful ability to form stable, water-soluble complexes with di- and trivalent metal ions.[7][8]

In pharmaceutical development, its utility can be categorized into several key functions:

  • API Stabilization: Primarily by chelating catalytic metal ions that promote oxidative and other degradation pathways.[1][8]

  • Solubility and Bioavailability Enhancement: Acting as a carrier or complexing agent for active ingredients.[4][6]

  • pH Regulation: Serving as a buffering agent in certain formulations.[9]

  • Physical Stabilization: Preventing the precipitation of insoluble salts in liquid dosage forms.[8]

Its non-toxic and biodegradable nature makes it an environmentally conscious and safe choice for a wide range of applications, including parenteral and oral drug delivery systems.[3][4][5][10]

Table 1: Key Properties of Sodium Glucoheptonate
PropertyValue / DescriptionSource(s)
CAS Number 31138-65-5[1][6]
Molecular Formula C₇H₁₃NaO₈[4]
Appearance White to off-white crystalline powder[6]
Solubility Freely soluble in water; sparingly soluble in alcohol.[11][12]
Primary Function Chelating / Sequestering Agent, Stabilizer[1][13]
Key Advantage High chelating efficiency, especially in alkaline conditions (pH 9-14).[3][7][3][7]
Safety Profile Non-toxic, non-corrosive, biodegradable.[3][5]

Core Application: API Stabilization via Metal Ion Chelation

A primary challenge in formulating liquid and semi-solid dosage forms is preventing the degradation of the API. Trace amounts of metal ions (e.g., Fe²⁺, Fe³⁺, Cu²⁺, Ca²⁺, Mg²⁺), often introduced from raw materials or manufacturing equipment, can act as catalysts for oxidative degradation.[8]

Mechanism of Action

Sodium Glucoheptonate excels as a chelating agent, or sequestrant.[13] It effectively "captures" these free metal ions, forming stable, water-soluble complexes. This sequestering action prevents the metal ions from participating in detrimental redox cycles and other degradation reactions, thereby preserving the integrity and potency of the API.[7][8] This function is particularly potent in alkaline environments where many other chelants lose efficacy.[3][14]

G API Active Pharmaceutical Ingredient (API) Degraded Degraded API (Loss of Potency) API->Degraded Oxidation Metal Free Metal Ions (Fe²⁺, Cu²⁺) Metal->API Catalyzes Degradation Complex Stable SGH-Metal Complex Metal->Complex SGH Sodium Glucoheptonate SGH->Metal SGH->Complex

Caption: API stabilization via metal ion chelation by Sodium Glucoheptonate.

Protocol: Evaluating Stabilizing Efficacy via Forced Degradation Study

This protocol is designed to accelerate the degradation process to rapidly assess the protective effect of Sodium Glucoheptonate against oxidative stress.

Objective: To quantify the ability of Sodium Glucoheptonate to prevent the degradation of an API in a liquid formulation under oxidative stress.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • Sodium Glucoheptonate

  • Vehicle (e.g., Water for Injection, appropriate buffer)

  • Stress Agent (e.g., 3% Hydrogen Peroxide)

  • pH adjustment solutions (e.g., NaOH, HCl)

  • Validated stability-indicating HPLC method

G cluster_formulations prep 1. Prepare Formulations f1 Control: API + Vehicle f2 Test A: API + Vehicle + 0.1% SGH f3 Test B: API + Vehicle + 0.5% SGH stress 2. Induce Stress (Add H₂O₂, Incubate) f1->stress f2->stress f3->stress sample 3. Sample at Timepoints (T=0, 2, 4, 8, 24h) stress->sample analyze 4. Analyze by HPLC sample->analyze data 5. Quantify API Peak Area & Compare Degradation Rates analyze->data

Caption: Workflow for a forced degradation study to evaluate a stabilizer.

Methodology:

  • Preparation of Formulations:

    • Control Formulation: Accurately dissolve the API in the chosen vehicle to the target concentration.

    • Test Formulations: Prepare identical formulations to the control, but add Sodium Glucoheptonate at varying concentrations (e.g., 0.1%, 0.3%, 0.6% w/v) before adding the API.[3] Ensure complete dissolution.

    • Adjust the pH of all solutions to be identical.

  • Initiation of Stress Study:

    • For each formulation, take a T=0 sample for immediate analysis.

    • To the remaining solutions, add the stress agent (e.g., hydrogen peroxide) to initiate oxidative degradation.

    • Incubate all samples under controlled conditions (e.g., 40°C).

  • Sampling:

    • Withdraw aliquots from each formulation at predetermined time points (e.g., 2, 4, 8, 24 hours).

    • Immediately quench the reaction if necessary (e.g., by adding sodium bisulfite for H₂O₂). Dilute samples appropriately for HPLC analysis.

  • HPLC Analysis:

    • Utilize a validated stability-indicating HPLC method that can separate the intact API from its degradation products.[15]

    • Inject all T=0 and stressed samples.

  • Data Analysis:

    • Calculate the percentage of API remaining at each time point relative to its corresponding T=0 sample.

    • Plot the percentage of API remaining versus time for each formulation.

    • A significantly slower rate of degradation in the test formulations compared to the control demonstrates the stabilizing effect of Sodium Glucoheptonate.[8]

Application in Enhancing Solubility and Bioavailability

Beyond stabilization, Sodium Glucoheptonate is recognized for its ability to improve the solubility and bioavailability of certain active ingredients.[4][6][7]

Mechanism of Action

For poorly soluble APIs, Sodium Glucoheptonate can act as a carrier or complexing agent. By forming a more soluble complex with the drug molecule, it can increase the overall concentration of the API that can be dissolved in an aqueous vehicle. This is particularly valuable in the development of liquid oral solutions and parenteral formulations where high drug loading is required. Enhanced solubility is often a prerequisite for improved bioavailability, as the drug must be in solution to be absorbed.[10]

Protocol: Phase Solubility Study

This protocol determines the effect of Sodium Glucoheptonate on the equilibrium solubility of a poorly soluble API.

Objective: To measure the increase in API solubility as a function of Sodium Glucoheptonate concentration.

Materials:

  • Poorly soluble API

  • Sodium Glucoheptonate

  • Relevant aqueous buffer (e.g., phosphate buffer at pH 7.4)

  • Scintillation vials or sealed tubes

  • Shaking incubator or rotator

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Validated analytical method for API quantification (e.g., UV-Vis Spectrophotometry or HPLC)

Methodology:

  • Prepare Stock Solutions: Prepare a series of aqueous buffer solutions containing increasing concentrations of Sodium Glucoheptonate (e.g., 0%, 0.5%, 1%, 2%, 5%, 10% w/v).

  • Sample Preparation: Add an excess amount of the API to a vial containing a fixed volume of each Sodium Glucoheptonate solution. The amount should be sufficient to ensure a saturated solution with solid API remaining.

  • Equilibration: Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-72 hours).

  • Sample Processing: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw a supernatant aliquot and filter it through a syringe filter to remove all undissolved API.

  • Quantification: Dilute the clear filtrate with an appropriate solvent and analyze the API concentration using a validated method.

  • Data Analysis: Plot the measured API solubility (Y-axis) against the concentration of Sodium Glucoheptonate (X-axis). The resulting phase solubility diagram will illustrate the extent of solubility enhancement.

Table 2: Hypothetical Phase Solubility Data
Concentration of Sodium Glucoheptonate (% w/v)Measured API Solubility (mg/mL)Fold Increase
0 (Control)0.051.0
0.50.122.4
1.00.255.0
2.00.5110.2
5.01.3026.0

Use in Biopharmaceutical Formulations

Therapeutic proteins are susceptible to aggregation and degradation, often catalyzed by metal ions or surface interactions.[16] While sugars and amino acids are common protein stabilizers, the chelating action of Sodium Glucoheptonate can address a key degradation pathway: metal-catalyzed oxidation of sensitive amino acid residues like methionine and histidine.

G cluster_chelation Protein Native Therapeutic Protein Oxidized Oxidized Protein (Unfolding) Protein->Oxidized Metal Trace Metal Ions (Fe³⁺, Cu²⁺) Metal->Protein Catalyzes Oxidation Complex Stable SGH-Metal Complex Metal->Complex SGH Sodium Glucoheptonate SGH->Metal Chelation SGH->Complex Aggregated Aggregated Protein (Loss of Function) Oxidized->Aggregated

Caption: Role of chelation in preventing metal-catalyzed protein oxidation and aggregation.

By sequestering these metal ions, Sodium Glucoheptonate can be a valuable component in a blended excipient system, working synergistically with other stabilizers to protect the protein's structural integrity.[16]

Protocol: Monitoring Protein Aggregation via Size Exclusion Chromatography (SEC-HPLC)

Objective: To determine if Sodium Glucoheptonate reduces the rate of thermally-induced protein aggregation.

Methodology:

  • Formulation Preparation: Prepare a control formulation of the therapeutic protein in its primary buffer. Prepare a test formulation by adding a low concentration of Sodium Glucoheptonate (e.g., 0.1% w/v) to the same buffer before adding the protein.

  • Stress Condition: Incubate aliquots of both control and test formulations at an elevated temperature known to induce aggregation (e.g., 50°C).

  • Time-Point Analysis: At specified time points (e.g., 0, 1, 3, 7 days), remove samples from the incubator.

  • SEC-HPLC Analysis: Analyze each sample using an SEC-HPLC method capable of separating the protein monomer from soluble aggregates (dimers, trimers, and higher-order species).

  • Data Interpretation: Integrate the peak areas for the monomer and aggregate peaks. Calculate the percentage of monomer remaining over time. A slower decrease in the monomer peak for the test formulation indicates a stabilizing effect against aggregation.

Safety and Regulatory Considerations

Sodium Glucoheptonate is valued for its excellent safety profile. It is considered non-toxic, non-hazardous, and is biodegradable, posing minimal environmental risk.[3][5] In the United States, it is listed by the FDA as a substance permitted for use in boiler water additives, indicating its acceptance in processes where incidental contact with food or drug products may occur.[17] Its use as a pharmaceutical excipient is supported by its history of use in related industries and its benign toxicological profile.[1][18][19]

Conclusion

Sodium Glucoheptonate is a powerful, multifunctional excipient for pharmaceutical formulations. Its primary role as a high-performance chelating agent provides a robust mechanism for stabilizing APIs and biologics against metal-catalyzed degradation.[1] Furthermore, its ability to enhance solubility offers a valuable tool for formulating poorly soluble drugs. The protocols outlined in this guide provide a framework for rationally incorporating and validating the use of Sodium Glucoheptonate to develop more stable, effective, and safe medicinal products.

References

  • Sodium Glucoheptonate dihydr
  • Sodium glucoheptonate (H-Quest A300) - Connect Chemicals. (URL: )
  • Top 5 Reasons to Choose Sodium Glucohepton
  • Sodium Glucoheptonate, CAS 31138-65-5 - Interst
  • Sodium Glucoheptonate: A Versatile Chelating Agent for Industrial and Pharmaceutical Applications - NINGBO INNO PHARMCHEM CO.,LTD. (URL: )
  • Sodium Glucohepton
  • sodium glucohepton
  • Sodium gluconate applications: Key uses across industries - TZ Group. (URL: )
  • Sodium glucoheptonate,10094-62-9,13007-85-7 - WUHAN GLORY Co., Ltd. (URL: )
  • Application Notes & Protocols: Utilizing Sodium Gluconate as a Stabilizer in Pharmaceutical Formul
  • Sodium glucoheptonate - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP - PharmaCompass.com. (URL: )
  • Green Chelating Agent -Sodium Glucohepton
  • Sodium Glucoheptonate|Chel
  • sodium glucoheptonate - HPMC manufacturer - Cellulose ethers. (URL: )
  • Impact of Excipients Blending on Sugar-Stabilized Therapeutic Proteins. (URL: )
  • Application Notes and Protocols: Determination of Sodium Gluconate Content in Industrial Solutions - Benchchem. (URL: )
  • Use of Stabilizers and Surfactants to Prevent Protein Aggreg
  • Sodium Gluconate Pharma | Innov
  • Nanotherapeutics in oral and parenteral drug delivery: Key learnings and future outlooks as we think small - PubMed. (URL: [Link])

  • SODIUM GLUCONATE - Food and Agriculture Organization of the United N
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  • Substances Added to Food (formerly EAFUS) - FDA. (URL: )

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Application Notes & Protocols: D-glycero-D-gulo-Heptonic Acid, Monosodium Salt as a Pharmaceutical Excipient

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of D-glycero-D-gulo-heptonic acid, monosodium salt (also known as sodium glucoheptonate), a highly versatile and effective excipient for the pharmaceutical industry. Derived from glucose, this sugar acid salt is primarily utilized for its exceptional chelating properties, which play a critical role in stabilizing drug formulations sensitive to metal ions. This document will detail the physicochemical properties, mechanisms of action, and practical applications of sodium glucoheptonate. It includes step-by-step protocols for its use as a stabilizer in liquid formulations, guidance on compatibility testing, and a summary of its regulatory standing. This guide is intended for researchers, scientists, and drug development professionals seeking to enhance the stability and efficacy of their pharmaceutical preparations.

Introduction: The Challenge of Metal Ions in Pharmaceutical Formulations

Trace metal ions, often originating from raw materials, manufacturing equipment, or container-closure systems, can pose a significant threat to the stability of pharmaceutical products. Ions such as iron (Fe²⁺, Fe³⁺), copper (Cu²⁺), calcium (Ca²⁺), and magnesium (Mg²⁺) can catalyze oxidative degradation of active pharmaceutical ingredients (APIs), lead to the formation of insoluble precipitates, and compromise the overall quality and shelf-life of a drug product. The effective sequestration of these ions is therefore a critical aspect of formulation development.

This compound, emerges as a superior solution. It is a highly water-soluble, non-toxic, and biodegradable chelating agent that forms stable, water-soluble complexes with a wide range of di- and trivalent metal cations.[1] Its polyhydroxy carboxylate structure allows for multidentate coordination with metal ions, effectively isolating them and preventing their participation in deleterious reactions. The U.S. Environmental Protection Agency (EPA) has recognized its favorable safety profile, listing it as a "Green circle" chemical, signifying it is of low concern based on experimental and modeled data.[2][3]

Physicochemical Properties & Key Data

Understanding the fundamental properties of an excipient is paramount to its successful implementation. Sodium glucoheptonate is typically supplied as a white to light-tan, crystalline powder that is hygroscopic in nature.[4]

PropertyValue / DescriptionSource(s)
Chemical Name This compound[2][5][6]
Synonyms Sodium Glucoheptonate, Gluceptate Sodium[2][7]
CAS Number 13007-85-7 (anhydrous); 31138-65-5[5][7][8]
Molecular Formula C₇H₁₃NaO₈[2][5]
Molecular Weight 248.16 g/mol [2][5]
Appearance White to off-white/light tan crystalline powder[6][9]
Solubility Freely soluble in water (564 g/L)[4][8]
pH (1% solution) 7.0 - 9.0[7][9]
LogP -3.75 to -3.81[5][8]
Stability Stable under recommended storage conditions. Should be re-analyzed after three years.[10]

Mechanism of Action: Sequestration of Metal Ions

The primary function of sodium glucoheptonate in pharmaceutical formulations is as a chelating agent. Its linear structure, containing multiple hydroxyl (-OH) groups and a terminal carboxylate (-COO⁻) group, allows it to wrap around a metal ion and form multiple coordinate bonds. This process, known as chelation, results in the formation of a stable, water-soluble complex that effectively sequesters the metal ion.

This sequestration mechanism provides stability through two primary pathways:

  • Inhibition of Oxidation: Many APIs are susceptible to oxidation, a process often catalyzed by trace amounts of metal ions like iron and copper. By binding these ions, sodium glucoheptonate prevents them from participating in redox cycling, thereby preserving the integrity of the API.

  • Prevention of Precipitation: In liquid formulations, metal ions can react with the API or other excipients to form insoluble salts, leading to precipitation and loss of drug content uniformity. Sodium glucoheptonate keeps these ions in solution, maintaining the clarity and homogeneity of the formulation.[11]

The diagram below illustrates the general mechanism of metal ion chelation by sodium glucoheptonate.

ChelationMechanism API Active Pharmaceutical Ingredient (API) Sensitive to Oxidation/Precipitation StableAPI Stabilized API Protected from Degradation API->StableAPI Remains Stable Metal Free Metal Ion | e.g., Fe³⁺, Ca²⁺ Excipient Sodium Glucoheptonate (Chelating Agent) Metal->Excipient Binding Complex Stable, Soluble Metal-Glucoheptonate Complex Excipient->Complex Forms Complex

Caption: Mechanism of API stabilization via metal ion chelation.

Applications & Protocols

Sodium glucoheptonate is a versatile excipient suitable for various dosage forms, particularly aqueous-based parenteral, oral liquid, and ophthalmic preparations. Its high water solubility and stability over a broad pH range make it an excellent choice for these applications.[7]

Application: Stabilization of a Metal-Sensitive API in an Aqueous Oral Solution

Objective: To prevent the degradation of an API known to be susceptible to metal-catalyzed oxidation in a liquid oral formulation.

Protocol:

Materials:

  • This compound (Pharmaceutical Grade)

  • Active Pharmaceutical Ingredient (API)

  • Purified Water, USP

  • Selected buffering agents (e.g., citrate, phosphate)

  • Selected preservatives (e.g., parabens, sodium benzoate)

  • Selected sweeteners and flavoring agents

  • pH adjustment solutions (e.g., 0.1M HCl, 0.1M NaOH)

  • Calibrated pH meter, magnetic stirrer, and appropriate glassware

Methodology:

  • Preparation of the Vehicle:

    • To approximately 80% of the final volume of purified water in a suitable vessel, add and dissolve the buffering agents, preservatives, and this compound. A typical starting concentration for the chelating agent is 0.1% w/v, but this should be optimized based on the specific API and expected metal ion burden.

    • Stir until all components are fully dissolved.

  • API Incorporation:

    • Slowly add the API to the vortex of the stirring solution. Ensure complete dissolution. The pre-dissolved glucoheptonate will chelate trace metals present in the vehicle, creating a protective environment for the API.

  • Addition of Other Excipients:

    • Add sweeteners and flavoring agents as required, ensuring each is fully dissolved before adding the next.

  • pH Adjustment and Final Volume:

    • Measure the pH of the solution. Adjust to the target pH range for optimal API stability using pH adjustment solutions.

    • Add purified water to reach the final target volume (q.s.) and stir until the solution is homogenous.

  • Quality Control & Stability Testing:

    • Filter the solution through an appropriate filter to remove any particulate matter.

    • Package the solution in the final container-closure system.

    • Place samples on an accelerated stability study (e.g., 40°C / 75% RH) and long-term stability study (e.g., 25°C / 60% RH).

    • Assay the samples at predetermined time points for API content, degradation products, appearance, and pH.

Self-Validating System: The protocol's effectiveness is validated by comparing the stability data of the formulation containing sodium glucoheptonate against a control formulation prepared without the chelating agent. A significant reduction in the formation of degradants in the test formulation confirms the stabilizing effect of the excipient.

Experimental Workflow: Compatibility Screening

Before full formulation development, it is crucial to assess the compatibility of sodium glucoheptonate with the API.

CompatibilityWorkflow start Start: API and Excipient Samples prep_binary Prepare Binary Mixtures (API + Glucoheptonate) in Solution/Solid State start->prep_binary prep_control_api Prepare Control (API alone) start->prep_control_api prep_control_excipient Prepare Control (Glucoheptonate alone) start->prep_control_excipient stress Stress Samples (e.g., 50°C/75% RH for 2 weeks) prep_binary->stress prep_control_api->stress prep_control_excipient->stress analysis Analyze Samples via HPLC, DSC, FTIR stress->analysis compare Compare Stressed Mixture vs. Controls and Initial Timepoint analysis->compare conclusion Conclusion: Compatible or Incompatible? compare->conclusion end End: Proceed with Formulation conclusion->end Compatible

Caption: Workflow for API-excipient compatibility screening.

Regulatory & Safety Profile

Sodium glucoheptonate is recognized as a pharmaceutical aid.[8][12] While a comprehensive search of the publicly accessible FDA Inactive Ingredient Database did not yield specific maximum potency levels for all routes, its use in intravenous pharmaceuticals and diagnostic agents is documented, suggesting a history of safe use in parenteral applications.[7][13] The EPA has also designated it as a substance of low toxicological concern.[14] It is considered a non-toxic and non-corrosive alternative to traditional chelating agents like EDTA and NTA.[1]

Conclusion

This compound, is a highly effective and safe pharmaceutical excipient for stabilizing formulations against the detrimental effects of metal ions. Its strong chelating ability, high water solubility, and favorable safety profile make it an invaluable tool for formulation scientists. By implementing the protocols and understanding the principles outlined in this guide, researchers can significantly enhance the stability and shelf-life of a wide range of pharmaceutical products, particularly liquid dosage forms.

References

  • D-Gluco-heptonic acid, monosodium salt - SIELC Technologies. (2018, February 19).
  • 13007-85-7, sodium D-glycero-D-gulo-heptonate, CAS:13007-85-7. Chemical Synonyms.
  • SODIUM GLUCOHEPTONATE CAS#: 13007-85-7 - ChemicalBook.
  • Sodium glucoheptonate (Cas 13007-85-7 31138-65-5) - Parchem.
  • Gluceptate Sodium | C7H13NaO8 | CID 23664054 - PubChem.
  • CAS 13007-85-7: Sodium α-glucoheptonate | CymitQuimica.
  • Supporting Information for Low-Priority Substance D-Gluco-Heptonic Acid, Sodium Salt (1:1), (2.xi.) - EPA. (2019, August 15).
  • sodium glucoheptonate suppliers USA. LookChem.
  • Sodium D-glycero-D-gulo-heptonate | Drug Information, Uses, Side Effects, Chemistry. Pharmacompass.
  • sodium gluceptate, 13007-85-7 - The Good Scents Company.
  • Green Chelating Agent -Sodium Glucoheptonate - Green-Mountain Chem.
  • 13007-85-7 | CAS DataBase - ChemicalBook.
  • 31138-65-5, sodium D-glycero-D-gulo-heptonate, CAS:31138-65-5 - Chemsynlab.
  • D-gluco-Heptonic acid, sodium salt (1:1), (2xi) - PubChem.
  • The stability of calcium glucoheptonate solutions - UBC Library Open Collections. (1981).
  • Sodium D-Glycero-D-guloheptonate-d7 2H2O - LGC Standards.
  • Sodium D-Glycero-D-guloheptonate-d7 · 2H2O | CDN Isotopes.

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Application Note: A Comprehensive Guide to the Characterization of Sodium Glucoheptonate using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide for the characterization of sodium glucoheptonate using Nuclear Magnetic Resonance (NMR) spectroscopy. Sodium glucoheptonate, a widely used chelating agent in industrial and pharmaceutical applications, exists as a mixture of α and β anomers. NMR spectroscopy serves as a powerful, non-destructive analytical technique for unambiguous structural confirmation, purity assessment, and quantitative determination of the anomeric ratio. This document outlines field-proven protocols for sample preparation, data acquisition for both ¹H and ¹³C NMR, and a systematic approach to spectral interpretation. It is intended for researchers, quality control analysts, and drug development professionals seeking a robust method for the comprehensive analysis of sodium glucoheptonate.

Introduction: The Chemical Nature of Sodium Glucoheptonate

Sodium glucoheptonate (C₇H₁₃NaO₈) is the sodium salt of glucoheptonic acid, a seven-carbon sugar acid.[1][2] It is a white, crystalline powder that is highly soluble in water, a key property that makes it amenable to analysis by NMR in aqueous solvents.[3] The compound is typically produced from glucose, and the synthesis process results in the formation of two diastereomeric forms, known as anomers: the α-glucoheptonate and β-glucoheptonate.[4] These anomers differ only in the stereochemical configuration at the C2 carbon. While they share the same chemical formula and connectivity, their distinct three-dimensional arrangements influence their physical properties and biological interactions. Therefore, the ability to distinguish and quantify these anomers is critical for quality control and application-specific formulations.

The Power of NMR in Structural Elucidation

NMR spectroscopy is an indispensable tool for the structural analysis of molecules in solution.[5] Its primary advantage lies in its ability to provide detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C nuclei) within a molecule. For sodium glucoheptonate, NMR is uniquely suited to:

  • Confirm Chemical Identity: By comparing the obtained spectrum with a reference or by de novo assignment, one can confirm the molecular structure.

  • Determine Purity: The presence of signals from impurities can be readily detected and, using quantitative NMR (qNMR) techniques, their concentration can be determined.[6]

  • Quantify Anomeric Ratio: The distinct spatial arrangement of atoms in the α and β anomers results in slightly different chemical shifts for their respective nuclei. The relative integration of these distinct signals in the NMR spectrum allows for a precise calculation of the anomer ratio.[4]

  • Study Metal Chelation: As a chelating agent, sodium glucoheptonate's interaction with metal ions can be directly observed by monitoring changes in the chemical shifts and relaxation times of the ¹H and ¹³C nuclei upon metal binding.[7][8]

Experimental Design & Protocols

This section details the necessary materials and step-by-step protocols for acquiring high-quality NMR spectra of sodium glucoheptonate.

Materials & Equipment
  • Sodium Glucoheptonate Sample: Analytical grade or sample for analysis.

  • Deuterium Oxide (D₂O): 99.9 atom % D. This is the solvent of choice due to the high solubility of sodium glucoheptonate in water and to avoid a large, interfering water signal in ¹H NMR.

  • Internal Standard (Optional for qNMR): Trimethylsilylpropanoic acid sodium salt (TSP) or 3-(Trimethylsilyl)-1-propanesulfonic acid sodium salt (DSS). These standards provide a chemical shift reference (δ 0.00 ppm) and a signal of known concentration for quantitative measurements.[9]

  • NMR Spectrometer: A 400 MHz or higher field spectrometer is recommended for achieving good signal dispersion. The instrument should be equipped with a probe capable of performing ¹H and ¹³C experiments.

  • NMR Tubes: 5 mm high-precision NMR tubes.

  • Ancillary Equipment: Analytical balance, volumetric flasks, pipettes, vortex mixer.

Protocol for Sample Preparation

The causality behind this protocol is to create a homogeneous solution of known concentration, which is essential for reproducibility and for quantitative analysis.

  • Weighing the Sample: Accurately weigh approximately 10-20 mg of the sodium glucoheptonate sample directly into a clean, dry vial.

  • Solvent Addition: Add a precise volume (e.g., 0.6 mL or 600 µL) of D₂O to the vial. If performing qNMR, use D₂O that contains a known concentration of an internal standard (e.g., 0.5 mM TSP).

  • Dissolution: Tightly cap the vial and vortex or sonicate gently until the solid is completely dissolved. The solution should be clear and free of particulates.

  • Transfer to NMR Tube: Carefully transfer the solution into a 5 mm NMR tube. Ensure the liquid height is sufficient to cover the detection region of the NMR probe (typically ~4 cm).

  • Equilibration: Allow the sample to equilibrate to the spectrometer's probe temperature before starting the experiment (typically 5-10 minutes).

Protocol for NMR Data Acquisition

This protocol describes a standard set of experiments. The spectrometer should be properly tuned and locked to the D₂O signal before acquisition.[10]

A. ¹H (Proton) NMR Experiment: This is the primary experiment for structural verification and quantification.

  • Load a standard set of acquisition parameters for a ¹H experiment in D₂O.

  • Set the spectral width to cover a range of approximately -1 to 10 ppm.

  • Set the number of scans (NS) to a multiple of 8 (e.g., 16, 32, or 64) to achieve an adequate signal-to-noise ratio.

  • Set the relaxation delay (D1) to at least 5 times the longest T₁ relaxation time of the protons of interest (a D1 of 5-10 seconds is generally sufficient for quantitative accuracy).

  • Apply solvent suppression (e.g., presaturation) to attenuate the residual HDO signal (around δ 4.7 ppm).

  • Acquire the Free Induction Decay (FID).

B. ¹³C (Carbon) NMR Experiment: This experiment provides confirmation of the carbon backbone.

  • Load a standard set of acquisition parameters for a proton-decoupled ¹³C experiment (e.g., zgpg30).

  • Set the spectral width to cover a range of approximately 0 to 200 ppm.

  • Set the number of scans (NS) to a higher value (e.g., 1024 or more) as ¹³C has a much lower natural abundance and sensitivity than ¹H.

  • Use a standard relaxation delay (D1) of 2 seconds. Note: This experiment is typically not quantitative without further optimization.

  • Acquire the FID.

Data Analysis and Interpretation

Standard Data Processing
  • Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1 Hz for ¹³C) to the FID and perform a Fourier transform to convert the time-domain data into the frequency-domain spectrum.

  • Phasing and Baseline Correction: Manually or automatically phase the spectrum to ensure all peaks are in pure absorption mode. Apply a baseline correction algorithm to ensure the baseline is flat.

  • Referencing: Calibrate the chemical shift axis by setting the internal standard (TSP or DSS) peak to δ 0.00 ppm. If no standard is used, the residual HDO peak can be referenced to δ ~4.7 ppm, though this is less accurate.

¹H and ¹³C NMR Spectral Assignment

The glucoheptonate molecule has seven distinct carbon environments (C1-C7) and the associated protons (H2-H7). The hydroxyl (-OH) protons will exchange with the D₂O solvent and will not be observed.[11] The signals for the α and β anomers will appear as two separate sets of peaks for the nuclei near the anomeric center (C2).

  • ¹H NMR Interpretation: The spectrum will consist of a series of multiplets between δ 3.5 and 4.5 ppm.

    • C1 (Carboxylate): This carbon has no attached proton.

    • H2: This proton is adjacent to the carboxylate group and will be shifted downfield (higher ppm) due to the electron-withdrawing effect. The α and β anomers will show distinct signals for H2.

    • H3-H6: These protons form a complex, overlapping region of multiplets. 2D NMR techniques like COSY (Correlation Spectroscopy) can be used for unambiguous assignment by identifying which protons are coupled (adjacent) to each other.

    • H7 (CH₂OH): These two protons are diastereotopic and will appear as two distinct signals, likely a doublet of doublets or an AB quartet, coupled to H6.

  • ¹³C NMR Interpretation: The proton-decoupled spectrum will show seven distinct signals for each anomer.

    • C1 (Carboxylate Carbonyl): This signal will be the most downfield, typically in the range of δ 175-180 ppm.

    • C2-C6 (CH-OH Carbons): These signals will appear in the δ 70-80 ppm range. The C2 carbon will show the most significant chemical shift difference between the α and β anomers.

    • C7 (CH₂OH Carbon): This signal will be the most upfield of the oxygenated carbons, typically around δ 60-65 ppm.

Quantitative Analysis (qNMR) for Purity and Anomeric Ratio

The integral of an NMR signal is directly proportional to the number of nuclei it represents.

  • Purity Calculation: If an internal standard of known concentration was used, the purity of the sodium glucoheptonate can be calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std Where: I = Integral, N = Number of protons for the signal, MW = Molecular Weight, m = mass, std = internal standard.

  • Anomeric Ratio Calculation:

    • Identify a pair of well-resolved signals corresponding to the α and β anomers (e.g., the H2 proton signals).

    • Carefully integrate both signals.

    • The ratio of the integrals directly corresponds to the molar ratio of the anomers.

    • Ratio (α:β) = Integral_α / Integral_β

Visualization of Workflow and Data

Workflow Diagram

NMR_Workflow Figure 1. NMR Characterization Workflow for Sodium Glucoheptonate cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_report Reporting weigh 1. Weigh Sample (10-20 mg) dissolve 2. Dissolve in D₂O (with Internal Standard) weigh->dissolve transfer 3. Transfer to NMR Tube dissolve->transfer load 4. Insert Sample & Lock/Tune transfer->load acq_h1 5. Acquire ¹H NMR load->acq_h1 acq_c13 6. Acquire ¹³C NMR load->acq_c13 process 7. FT, Phasing, Baseline Correction acq_h1->process acq_c13->process reference 8. Reference Spectrum (to TSP/DSS) process->reference assign 9. Assign Signals (¹H & ¹³C) reference->assign quantify 10. Integrate & Quantify (Purity, Anomer Ratio) assign->quantify report 11. Final Report: Structure, Purity, Ratio quantify->report

Caption: Figure 1. NMR Characterization Workflow for Sodium Glucoheptonate

Table of Expected Chemical Shifts

The following table provides expected chemical shift ranges for sodium glucoheptonate in D₂O. Actual values may vary slightly based on concentration, pH, and instrument.

Assignment Nucleus Expected δ (ppm) Expected Multiplicity (¹H) Notes
C1¹³C175 - 180N/ACarboxylate carbon.
H2¹H4.1 - 4.3Doublet (d)Distinct signals for α and β anomers, ideal for quantification.
C2¹³C72 - 76N/AAnomeric carbon, shows clear separation between α and β forms.
H3-H6¹H3.6 - 4.1Complex Multiplets (m)Overlapping region; may require 2D NMR for full assignment.
C3-C6¹³C70 - 75N/ACarbon backbone.
H7, H7'¹H3.7 - 3.9Doublet of Doublets (dd)Diastereotopic protons of the terminal CH₂OH group.
C7¹³C62 - 65N/ATerminal CH₂OH carbon.

Conclusion

NMR spectroscopy is a definitive and highly reliable method for the comprehensive characterization of sodium glucoheptonate. The protocols outlined in this application note provide a robust framework for confirming the chemical identity, assessing purity, and accurately determining the anomeric ratio of the α and β forms. The inherent quantitative nature of ¹H NMR, combined with the detailed structural information from both ¹H and ¹³C spectra, establishes this technique as a gold standard for quality control and research in academic and industrial settings.

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  • Google Patents. US3679659A - Process for the preparation of sodium glucoheptonate.

  • Green-Mountain Chem. Green Chelating Agent -Sodium Glucoheptonate.

  • ResearchGate. (PDF) An NMR Study of the Complexation of Various Metals with Gluconic and Isosaccharinic Acids.

  • IS MUNI. APPLICATIONS OF NMR SPECTROSCOPY TO STUDY TRANSITION-METAL COMPLEXES WITH NITROGEN-BASED LIGANDS.

  • ResearchGate. NMR Spectroscopy of Metal Chelonates and Related Compounds.

  • CNR-IRIS. NMR-Based Approaches in the Study of Foods.

  • Springer Nature Experiments. NMR Protocols and Methods.

  • UTHSCSA. Stepbystep procedure for NMR data acquisition.

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Application Notes and Protocols for D-glycero-D-gulo-Heptonic Acid, Monosodium Salt in Cell Culture Media

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: Exploring a Novel Carbohydrate Source for Enhanced Cell Culture Performance

In the landscape of biopharmaceutical production and advanced cell-based research, the optimization of cell culture media is paramount for achieving robust cell growth, high productivity, and desired product quality. While glucose has traditionally been the primary carbohydrate source, its rapid consumption often leads to the accumulation of metabolic byproducts like lactate, which can be detrimental to cell viability and productivity.[1] This has spurred investigations into alternative carbohydrate sources that are metabolized more efficiently.[2][3]

This guide introduces D-glycero-D-gulo-Heptonic acid, monosodium salt, a seven-carbon sugar acid, as a novel media supplement. While direct applications in cell culture are not yet widely documented, its structural similarity to other beneficial sugar acids and its chemical properties suggest its potential to serve as an alternative energy source, modulate cellular metabolism, and potentially influence protein glycosylation patterns. These application notes provide a comprehensive overview of its properties, a hypothesized mechanism of action, and detailed protocols for its evaluation in various cell culture systems.

This compound is a stable, water-soluble compound, making it a convenient supplement for liquid media formulations.[4][5] Research on the related aldoheptose, D-glycero-D-gulo-heptose, has shown that it does not inhibit D-glucose metabolism in rat pancreatic islets, suggesting that this heptonic acid is unlikely to be a metabolic inhibitor and may be readily utilized by cells.[6]

Hypothesized Mechanism of Action and Potential Benefits

While the precise metabolic fate of D-glycero-D-gulo-Heptonic acid in cultured mammalian cells is yet to be fully elucidated, we can extrapolate a potential pathway based on the metabolism of similar sugar acids, such as gluconic acid. It is hypothesized that D-glycero-D-gulo-Heptonic acid, after cellular uptake, could be metabolized through pathways analogous to the pentose phosphate pathway (PPP) or other oxidative routes to generate key metabolic intermediates.

Diagram: Hypothesized Metabolic Integration of D-glycero-D-gulo-Heptonic Acid

Metabolic Pathway D-glycero-D-gulo-Heptonic_acid D-glycero-D-gulo-Heptonic acid (Extracellular) Cellular_Uptake Cellular Uptake (Putative Transporter) D-glycero-D-gulo-Heptonic_acid->Cellular_Uptake Cell_Membrane Cell Membrane Intracellular_Heptonic_Acid Intracellular D-glycero-D-gulo-Heptonic acid Cellular_Uptake->Intracellular_Heptonic_Acid Metabolic_Intermediates Metabolic Intermediates Intracellular_Heptonic_Acid->Metabolic_Intermediates Oxidative Decarboxylation? TCA_Cycle TCA Cycle Metabolic_Intermediates->TCA_Cycle PPP Pentose Phosphate Pathway (PPP) Metabolic_Intermediates->PPP Energy_Production Energy Production (ATP, NADH) TCA_Cycle->Energy_Production Glycosylation Glycosylation Precursors PPP->Glycosylation

Caption: Hypothesized cellular uptake and metabolic integration of D-glycero-D-gulo-Heptonic acid.

Potential benefits of supplementing cell culture media with this compound may include:

  • Alternative Energy Source: It could serve as a readily available energy source, potentially sparing glucose and glutamine and reducing the production of lactate and ammonia.[2][7]

  • Modulation of Metabolic Flux: By introducing a novel carbon source, it may be possible to shift metabolic pathways, for instance, towards increased flux through the TCA cycle for more efficient energy production.

  • Influence on Glycosylation: As a carbohydrate derivative, it could provide precursors for nucleotide sugar synthesis, thereby influencing the glycosylation patterns of recombinant proteins, a critical quality attribute.[8]

  • Improved Cell Viability and Productivity: By mitigating the negative effects of metabolic byproducts and providing a sustained energy source, it has the potential to enhance cell growth, viability, and the yield of therapeutic proteins.

Physicochemical Properties and Stock Solution Preparation

A solid understanding of the compound's properties is crucial for its effective application.

PropertyValueSource
CAS Number 13007-85-7[4][5]
Molecular Formula C₇H₁₃NaO₈[5]
Molecular Weight 248.16 g/mol [5]
Appearance White to off-white crystalline powderGeneral knowledge
Solubility Freely soluble in water[4]
Storage Store at 2-8°C in a dry place[9]

Protocols for Application in Cell Culture

The following protocols provide a framework for preparing and evaluating this compound as a cell culture media supplement. It is recommended to perform initial dose-response experiments to determine the optimal concentration for your specific cell line and application.

Protocol 1: Preparation of a Sterile 100X Stock Solution

Objective: To prepare a concentrated, sterile stock solution of this compound for easy supplementation of cell culture media.

Materials:

  • This compound (CAS: 13007-85-7)

  • High-purity, cell culture grade water (e.g., WFI or equivalent)

  • Sterile 0.22 µm syringe filter

  • Sterile conical tubes (15 mL and 50 mL)

  • Calibrated analytical balance

  • Sterile serological pipettes

Procedure:

  • Calculate the required mass: To prepare 50 mL of a 100X stock solution at a final desired 1X concentration range of 1-10 g/L (approximately 4-40 mM), a 100 g/L (403 mM) stock solution is recommended. For 50 mL, this requires 5.0 g of the compound.

  • Dissolution: In a sterile 50 mL conical tube, add 5.0 g of this compound. Add approximately 40 mL of cell culture grade water.

  • Vortexing: Vortex the solution until the powder is completely dissolved. The compound is highly soluble in water, so this should occur readily.[4]

  • Volume Adjustment: Adjust the final volume to 50 mL with cell culture grade water.

  • Sterilization: Aseptically filter the solution through a sterile 0.22 µm syringe filter into a new sterile 50 mL conical tube.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 1 mL or 5 mL) in sterile cryovials or conical tubes. Store the aliquots at 2-8°C for short-term use (up to 2 weeks) or at -20°C for long-term storage.

Diagram: Workflow for Stock Solution Preparation

Stock Solution Workflow Start Start Weigh Weigh Compound Start->Weigh Dissolve Dissolve in Water Weigh->Dissolve Adjust_Volume Adjust Final Volume Dissolve->Adjust_Volume Sterilize Sterile Filtration (0.22 µm) Adjust_Volume->Sterilize Aliquot Aliquot into Sterile Tubes Sterilize->Aliquot Store Store at 2-8°C or -20°C Aliquot->Store End End Store->End

Caption: Step-by-step workflow for preparing a sterile stock solution.

Protocol 2: Evaluation of this compound on Cell Growth and Viability

Objective: To determine the effect of various concentrations of this compound on the proliferation and viability of a chosen cell line.

Materials:

  • Suspension or adherent cell line of interest (e.g., CHO, HEK293, Hybridoma)

  • Complete growth medium for the chosen cell line

  • Sterile 100X stock solution of this compound

  • Multi-well plates (e.g., 6-well or 24-well)

  • Automated cell counter or hemocytometer and trypan blue

  • CO₂ incubator

Procedure:

  • Cell Seeding: Seed the cells in multi-well plates at a density appropriate for the cell line and the duration of the experiment. Ensure a sufficient number of wells for each condition (including a no-supplement control) and for each time point.

  • Media Preparation: Prepare the test media by supplementing the complete growth medium with the 100X stock solution to achieve the desired final concentrations. For example, to a 10 mL working volume, add 100 µL of the 100X stock for a 1X final concentration. A suggested starting range of final concentrations to test is 0.5 g/L, 1 g/L, 2.5 g/L, 5 g/L, and 10 g/L. Always include a control group with no supplement.

  • Incubation: Culture the cells under standard conditions (e.g., 37°C, 5% CO₂).

  • Monitoring: At regular intervals (e.g., every 24 or 48 hours for the duration of a typical passage), determine the viable cell density and percent viability for each condition using an automated cell counter or a hemocytometer with trypan blue staining.

  • Data Analysis: Plot the viable cell density and percent viability against time for each concentration. Calculate the specific growth rate and doubling time to quantitatively assess the impact of the supplement.

Protocol 3: Assessment of Metabolic Effects

Objective: To investigate the impact of this compound supplementation on key metabolic parameters, such as glucose consumption and lactate production.

Materials:

  • Cell cultures from Protocol 2

  • Biochemical analyzer for measuring glucose and lactate concentrations in spent media

  • Sterile microcentrifuge tubes

Procedure:

  • Sample Collection: At each time point when cell counts are performed in Protocol 2, collect a sample of the spent cell culture medium from each well.

  • Sample Preparation: Centrifuge the collected media samples to pellet any cells or debris. Transfer the supernatant to a new, labeled microcentrifuge tube.

  • Metabolite Analysis: Analyze the concentrations of glucose and lactate in the supernatant using a biochemical analyzer according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the specific glucose consumption and lactate production rates for each condition.

    • Determine the lactate yield from glucose (YLac/Glc) to assess the efficiency of glucose metabolism.

    • Compare the metabolic profiles of the supplemented groups to the control group.

Expected Outcomes and Troubleshooting

  • Favorable Outcome: Supplementation with this compound at an optimal concentration results in a comparable or increased viable cell density, maintained or improved viability, and a reduction in the lactate-to-glucose yield compared to the control.

  • Potential Issues and Solutions:

    • Toxicity at high concentrations: If a dose-dependent decrease in cell growth and viability is observed, this may indicate toxicity. Future experiments should focus on a lower concentration range.

    • No observable effect: If there is no significant difference between the supplemented and control groups, the compound may not be readily metabolized by the chosen cell line, or its effects may be more subtle (e.g., on protein quality). In this case, consider testing on different cell lines or analyzing for more specific endpoints like protein glycosylation.

    • Precipitation in media: Although unlikely given its high water solubility, if precipitation is observed upon addition to the media, ensure the stock solution is at the correct pH and consider preparing a more dilute stock solution.

Conclusion and Future Directions

This compound represents a promising, yet unexplored, supplement for cell culture media. Its properties as a water-soluble sugar acid suggest its potential to serve as an alternative energy source to modulate cellular metabolism and improve culture performance. The protocols outlined in this guide provide a systematic approach to evaluate its efficacy in various cell culture applications. Further studies are warranted to elucidate its precise metabolic pathway in mammalian cells and to explore its impact on critical quality attributes of biotherapeutic products, such as glycosylation and charge variant profiles. This will pave the way for its potential integration into next-generation cell culture media formulations for enhanced biopharmaceutical production and cell-based therapies.

References

  • Altamirano, C., et al. (2013). What can mathematical modelling say about CHO metabolism and protein glycosylation?.
  • BioProcess International. (2014, December 11). Ask the Expert - Optimizing Cell Culture Media Supplements: Using Design of Experiments for CHO and HEK293 Cells. Retrieved from [Link]

  • Cytion. (n.d.). Carbohydrate-Driven Energy Sources: The Role of Sugars in Cell Culture Media. Retrieved from [Link]

  • EPA. (2019, August 15). Supporting Information for Low-Priority Substance D-Gluco-Heptonic Acid, Sodium Salt (1:1), (2.xi.). Retrieved from [Link]

  • Hu, W. S., Dodge, T. C., Frame, K. K., & Himes, V. B. (1987). Effect of glucose on the cultivation of mammalian cells.
  • JoVE. (2023, April 30). Video: Sugars as Energy Storage Molecules. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Biochemical Pathways in Biotechnology: Applications in Medicine and Agriculture. Retrieved from [Link]

  • Malaisse, W. J., et al. (1995). Effects of D-mannoheptose and D-glycero-D-gulo-heptose upon D-glucose metabolism and insulinotropic action in rat pancreatic islets and D-glucose phosphorylation by hexokinase isoenzymes: comparison with D-mannoheptulose. Biochemical Pharmacology, 49(9), 1261-1269.
  • Monash University. (n.d.). Biochemical pathways - Student Academic Success. Retrieved from [Link]

  • NCBI Bookshelf. (2023, July 17). Physiology, Glucose Metabolism. Retrieved from [Link]

  • Nucleus Biologics. (2024, August 26). Developing Custom Cell Culture Media: Key Considerations. Retrieved from [Link]

  • Pereira, S., Kildegaard, H. F., & Andersen, M. R. (2018). Impact of CHO Metabolism on Cell Growth and Protein Production: An Overview of Toxic and Inhibiting Metabolites and Nutrients. Biotechnology journal, 13(3), e1700183.
  • PubChem. (n.d.). D-glycero-D-gulo-Heptonic acid, delta-lactone. Retrieved from [Link]

  • PubChem. (n.d.). Gluceptate Sodium. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR Study of the Aminolysis of D‐Glycero‐D‐gulo‐heptono‐1,4‐lactone With o ‐Phenylenediamine Using Four Synthetic Methodologies. Retrieved from [Link]

  • Scientific Bioprocessing. (n.d.). Understanding the Role of Glucose in Cell Culture Media. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Biochemical pathways – Knowledge and References. Retrieved from [Link]

  • WHO. (n.d.). Recommendations for the evaluation of animal cell cultures as substrates for the manufacture of biological medicinal products and for the characterization of cell banks, Annex 3, TRS No 978. Retrieved from [Link]

  • Zhang, J., et al. (2021). Advances of Glycometabolism Engineering in Chinese Hamster Ovary Cells. Frontiers in Bioengineering and Biotechnology, 9, 786523.

Sources

Application Notes & Protocols: Utilizing Sodium Gluceptate for Enhanced Metal Micronutrient Uptake in Agricultural Research

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist

Abstract & Introduction: The Challenge of Micronutrient Bioavailability

Metal micronutrients, including iron (Fe), zinc (Zn), manganese (Mn), and copper (Cu), are fundamental to plant physiology, acting as critical cofactors for enzymes, pigments, and proteins involved in everything from photosynthesis to nitrogen fixation. While often present in soils, their availability to plants is frequently limited by high pH, organic matter content, and the presence of interfering minerals like phosphates, which convert them into insoluble precipitates. This challenge of bioavailability is a primary limiting factor in crop yield and nutritional quality worldwide.

Chelating agents are employed to overcome this limitation. These molecules form stable, water-soluble complexes with metal ions, protecting them from precipitation and rendering them available for plant uptake. While synthetic aminopolycarboxylic acids (APCAs) like EDTA have been widely used, their persistence in the environment and potential for mobilizing heavy metals have raised ecological concerns.

Sodium gluceptate, a heptagluconate salt, emerges as a highly effective and environmentally benign alternative. Derived from natural sugars, it is readily biodegradable and offers excellent chelating capacity, making it an ideal tool for researchers studying plant nutrition and developing advanced fertilization strategies. This document provides a comprehensive guide to its application in a research setting, detailing the underlying principles, step-by-step protocols, and analytical validation methods.

The Science of Sodium Gluceptate Chelation

The efficacy of sodium gluceptate lies in its molecular structure. As a polyhydroxy carboxylate, it possesses multiple hydroxyl (-OH) and a terminal carboxyl (-COOH) group. These functional groups act as ligands, donating lone pairs of electrons to a central metal cation (e.g., Fe²⁺, Zn²⁺) to form a stable, ring-like structure known as a chelate complex.

Mechanism of Action:

  • Chelation in Solution: When sodium gluceptate is introduced to a solution containing metal cations, it sequesters the ions, preventing them from reacting with anions like hydroxide (OH⁻) or phosphate (PO₄³⁻) that would otherwise cause precipitation.

  • Enhanced Transport: The resulting metal-gluceptate complex is water-soluble and mobile in the soil solution, allowing it to move towards the plant roots via mass flow and diffusion.

  • Root Uptake: The complex is absorbed by the roots. While the exact mechanism is still under investigation, it is believed to involve both apoplastic (between cells) and symplastic (through cells) pathways. The metal may be released from the chelate at the root surface via pH changes or enzymatic activity, or in some cases, the entire complex may be absorbed.

Below is a diagram illustrating the fundamental chelation process that protects the metal ion.

ChelationProcess cluster_0 Soil Solution (High pH) cluster_1 Chelated Solution Metal Ion (M²⁺) M²⁺ Insoluble Precipitate Insoluble Precipitate Metal Ion (M²⁺)->Insoluble Precipitate Forms Precipitating Anion (X²⁻) e.g., OH⁻, PO₄³⁻ Precipitating Anion (X²⁻)->Insoluble Precipitate Plant Root Plant Root Insoluble Precipitate->Plant Root Unavailable Gluceptate Sodium Gluceptate Chelated Complex [M-Gluceptate]²⁺ Gluceptate->Chelated Complex Sequesters Chelated Complex->Plant Root Available for Uptake Metal Ion 2 M²⁺ Metal Ion 2->Chelated Complex

Caption: Chelation by Sodium Gluceptate prevents metal precipitation.

Experimental Protocol: Hydroponic Efficacy Study

This protocol details a hydroponic experiment to quantify the effectiveness of sodium gluceptate in enhancing iron (Fe) uptake in a model plant species like Arabidopsis thaliana or tomato (Solanum lycopersicum).

Materials & Reagents
  • Plant Material: Seedlings of the chosen species, germinated and grown to the 2-4 true leaf stage.

  • Hydroponic System: Deep water culture (DWC) tubs or individual containers with aeration.

  • Nutrient Stock Solutions: Standard hydroponic nutrient recipe (e.g., Hoagland or Murashige and Skoog). Prepare macronutrient and micronutrient stocks separately.

  • Iron Source: Ferrous sulfate heptahydrate (FeSO₄·7H₂O).

  • Chelating Agent: Sodium Gluceptate.

  • pH Adjustment: 1M KOH and 1M HCl.

  • Analytical Equipment: pH meter, EC meter, Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS).

  • Reagents for Analysis: Nitric acid (trace metal grade), hydrogen peroxide (30%), deionized water (18.2 MΩ·cm).

Experimental Design & Setup

The experiment should be designed with clear controls to isolate the effect of the chelating agent.

Treatment GroupIron Source (Final Conc.)Chelating AgentRationale
T1: Negative Control NoneNoneEstablishes baseline growth and Fe content without supplemental iron.
T2: Iron Only (Precipitation Control) 20 µM FeSO₄NoneDemonstrates the effect of iron precipitation at typical hydroponic pH.
T3: Fe-EDTA (Standard) 20 µM Fe-EDTAEDTA (pre-chelated)Provides a benchmark against the most common synthetic chelate.
T4: Fe-Gluceptate 20 µM FeSO₄Sodium Gluceptate (40 µM)The primary experimental group to test the efficacy of gluceptate.

Note on Molar Ratios: A 1:2 molar ratio of Metal:Gluceptate is recommended to ensure complete chelation and stability, especially in solutions with competing ions.

Step-by-Step Procedure
  • Prepare Nutrient Solution: Prepare the base hydroponic solution (e.g., half-strength Hoagland's) without any iron. Adjust the pH to 6.0 using 1M KOH or 1M HCl.

  • Prepare Treatment Solutions: For each treatment group, use the base nutrient solution and add the components as described in the table above.

    • For T4 (Fe-Gluceptate): First, dissolve the sodium gluceptate in a small volume of the nutrient solution. In a separate container, dissolve the FeSO₄·7H₂O. Slowly add the FeSO₄ solution to the gluceptate solution while stirring to form the chelate complex. Finally, add this complex to the main volume of nutrient solution. This two-step process prevents premature iron precipitation.

  • Acclimatize Plants: Gently remove seedlings from their germination medium, rinse roots carefully with deionized water, and transfer them to the hydroponic containers filled with the base nutrient solution (no iron) for 24 hours to acclimate.

  • Initiate Treatments: After acclimatization, replace the solution with the respective treatment solutions. Ensure each container is properly labeled and aerated.

  • Monitor and Maintain:

    • Maintain the pH of the solutions daily, adjusting back to 6.0 as needed. Plant nutrient uptake will cause pH shifts.

    • Top up solutions with deionized water to account for evapotranspiration.

    • Completely replace the treatment solutions every 5-7 days to ensure nutrient concentrations remain stable.

  • Harvesting (14-21 days):

    • Harvest plants at a predetermined time point.

    • Separate the roots and shoots.

    • Rinse roots thoroughly with deionized water. To remove any surface-adsorbed metals, perform a desorption wash: immerse roots in a cold 5 mM CaCl₂ solution for 10 minutes, followed by a final rinse in deionized water.

    • Record the fresh weight of both roots and shoots.

    • Dry the plant material in an oven at 65-70°C until a constant weight is achieved. Record the dry weight.

Sample Analysis: Quantifying Metal Uptake
  • Digestion:

    • Grind the dried plant tissue to a fine powder.

    • Accurately weigh approximately 0.1 g of dried tissue into a digestion tube.

    • Add 5 mL of trace metal grade nitric acid (HNO₃). Let it stand overnight to pre-digest.

    • Add 2 mL of 30% hydrogen peroxide (H₂O₂) and heat the samples in a digestion block or microwave digester according to a standard protocol (e.g., ramp to 120°C for 60 minutes). The final solution should be clear and colorless.

  • Analysis:

    • Allow the digested samples to cool and dilute to a final volume (e.g., 25 mL) with deionized water.

    • Analyze the concentration of Fe (and other metals of interest) using ICP-MS or AAS.

    • Include blanks and certified reference materials to ensure data quality and accuracy.

The workflow from setup to analysis is critical for reproducible results.

ExperimentalWorkflow A 1. Prepare Treatment Solutions (T1-T4) B 2. Acclimatize Seedlings (24h, no Fe) A->B C 3. Initiate Treatments in Hydroponic System B->C D 4. Daily Monitoring (pH, Volume) C->D E 5. Harvest Plants (Day 14-21) D->E Repeat for Duration F 6. Separate & Wash Roots and Shoots E->F G 7. Dry & Weigh (Biomass Data) F->G H 8. Acid Digestion of Plant Tissue G->H I 9. ICP-MS / AAS Analysis (Metal Concentration) H->I J 10. Data Analysis (Uptake & Translocation) I->J

Caption: Workflow for hydroponic evaluation of metal chelates.

Data Interpretation & Expected Outcomes

The data collected will allow for a comprehensive evaluation of sodium gluceptate's performance.

Key Metrics to Calculate:

  • Total Metal Content (µg): Metal concentration (µg/g) × Dry Weight (g)

  • Metal Uptake Efficiency: (Total metal content in plant) / (Total metal supplied in solution)

  • Translocation Factor: (Metal concentration in shoots) / (Metal concentration in roots)

Expected Results:

  • T1 (Negative Control): Plants will likely show severe chlorosis (yellowing) and stunted growth due to iron deficiency. Metal content will be minimal.

  • T2 (Iron Only): Plants may still show deficiency symptoms. A reddish-brown precipitate (iron oxides) will be visible in the hydroponic container. Iron uptake will be low.

  • T3 (Fe-EDTA): Plants should appear healthy and green, representing the industry standard for effective iron delivery. This group serves as the positive control.

  • T4 (Fe-Gluceptate): The hypothesis is that these plants will appear as healthy as the T3 group, with high iron content in their tissues, demonstrating that sodium gluceptate is effective at preventing precipitation and facilitating uptake.

A successful outcome would show that the Total Iron Content in the T4 group is significantly higher than in T2 and comparable to T3, validating sodium gluceptate as a high-performance, biodegradable chelating agent.

Conclusion for the Researcher

Sodium gluceptate provides a powerful and ecologically responsible tool for agricultural and plant science research. Its ability to form stable, soluble complexes with essential metal micronutrients allows for their efficient delivery to plants, bypassing the common soil and solution chemistry issues that lead to deficiencies. The protocols outlined here provide a robust framework for validating its efficacy in a controlled environment. By demonstrating performance comparable to traditional synthetic chelates, research using sodium gluceptate can pave the way for more sustainable nutrient management strategies in both laboratory and field settings.

References

  • Lucena, J. J. (2003). Effects of commercial iron chelates on the iron and manganese nutrition of cucumber grown in a calcareous medium. Journal of Plant Nutrition, 26(10-11), 2023-2036. [Link]

  • Weidenbach, D., et al. (2012). A new method for the quantification of apoplastic metal pools in roots of intact barley plants. Plant and Soil, 360(1-2), 117-127. [Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing Sodium Glucoheptonate for Metal Chelation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Sodium Glucoheptonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on optimizing its use as a chelating agent. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot and refine your experiments for maximum efficacy and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is Sodium Glucoheptonate and how does it chelate metal ions?

Sodium Glucoheptonate is the sodium salt of glucoheptonic acid, a sugar acid.[1][2] Its power as a chelating agent comes from its molecular structure, which features multiple hydroxyl (-OH) groups and a carboxylate (-COO⁻) group.[3] These groups act as electron donors, allowing the molecule to form multiple coordination bonds with a single metal ion, effectively "grasping" it in a stable, ring-like structure.[4] This process, known as chelation, sequesters the metal ion, preventing it from participating in other, potentially undesirable, reactions.[2][4]

The chelation mechanism can be visualized as follows:

cluster_0 Chelation Process Metal Metal Ion (e.g., Fe³⁺) Complex Stable Metal-SGH Complex Metal->Complex Forms stable ring structure SGH Sodium Glucoheptonate SGH->Metal Hydroxyl & Carboxyl groups donate electrons SGH->Complex Sequesters metal ion Troubleshoot Incomplete Chelation Detected CheckRatio Step 1: Verify Molar Ratio (SGH : Metal Ion) Troubleshoot->CheckRatio CheckpH Step 2: Verify pH CheckRatio->CheckpH Ratio ≥ 1:1 SolutionRatio Solution: Increase SGH concentration. Start with 1.2:1 ratio. CheckRatio->SolutionRatio Ratio < 1:1? CheckInterference Step 3: Assess Competing Ions CheckpH->CheckInterference pH is optimal SolutionpH Solution: Adjust pH to optimal alkaline range (e.g., pH 9-12). Buffer the system. CheckpH->SolutionpH pH outside optimal range? SolutionInterference Solution: Increase SGH concentration further or remove interfering ions. CheckInterference->SolutionInterference High concentration of other cations?

Caption: Troubleshooting workflow for incomplete metal chelation.

Issue 2: Formation of an Unexpected Precipitate

Symptom: A solid precipitate forms in your solution upon addition of Sodium Glucoheptonate or adjustment of conditions.

Possible Causes & Solutions:

  • Metal Hydroxide Precipitation: The pH is too high for the specific metal ion concentration, causing it to precipitate as a hydroxide before it can be fully chelated.

    • Causality: Every metal hydroxide has a specific solubility product (Ksp). If the concentrations of the metal ion and hydroxide ions (determined by pH) exceed this value, precipitation will occur.

    • Solution: Lower the pH slightly to a level where the metal ion remains soluble but the Sodium Glucoheptonate is still an effective chelator. Alternatively, add the Sodium Glucoheptonate to the metal ion solution before raising the pH to the desired alkaline level. This allows the stable chelate to form first, preventing subsequent hydroxide precipitation.

  • Low Chelator Solubility: While Sodium Glucoheptonate is generally highly soluble in aqueous solutions, extremely high concentrations in complex matrices could potentially lead to solubility issues. [5] * Causality: Like any compound, Sodium Glucoheptonate has a solubility limit that can be affected by temperature and the presence of other solutes.

    • Solution: Ensure you are working within the known solubility limits. If high concentrations are necessary, consider gentle heating or performing the experiment in a larger volume of solvent.

Quantitative Data Summary

The optimal concentration of Sodium Glucoheptonate is highly dependent on the specific application. The following table provides general guidelines and starting points for common metal ions based on typical experimental conditions.

Metal IonTypical Molar Ratio (SGH:Metal)Optimal pH RangeKey Considerations
Iron (Fe³⁺) 1.2:1 to 2:19.0 - 13.0Highly effective, prevents ferric hydroxide precipitation. [6]
Calcium (Ca²⁺) 1:1 to 1.5:18.0 - 11.0Prevents scale formation in hard water applications. [2][7]
Magnesium (Mg²⁺) 1:1 to 1.5:19.0 - 12.0Effective in preventing precipitation in alkaline solutions. [2][8]
Copper (Cu²⁺) 1.5:1 to 2.5:18.5 - 11.5Can form very stable complexes.
Nickel (Ni²⁺) 1.5:1 to 2.5:19.5 - 12.5Used in metal cleaning and surface treatment. [1]

Note: These values are illustrative starting points. Empirical optimization is required for every unique system.

Experimental Protocol: Determining Optimal Sodium Glucoheptonate Concentration

This protocol outlines a systematic approach to determine the minimum effective concentration of Sodium Glucoheptonate required to fully chelate a target metal ion in your specific matrix.

Objective: To find the optimal molar ratio of Sodium Glucoheptonate to a metal ion (e.g., Fe³⁺) that prevents precipitation at a target pH.

Materials:

  • Stock solution of the target metal ion (e.g., 0.1 M FeCl₃)

  • Stock solution of Sodium Glucoheptonate (e.g., 0.5 M)

  • pH meter, calibrated

  • Magnetic stirrer and stir bars

  • Buffered solution at the target pH (e.g., pH 10.0)

  • Spectrophotometer or Ion-Selective Electrode (ISE) for quantitative analysis (optional)

Methodology:

  • Prepare a Series of Test Solutions:

    • In a series of beakers, add a fixed amount of the metal ion stock solution to the buffered solution to achieve your target metal concentration. For example, to get a final concentration of 1 mM Fe³⁺ in 100 mL, add 1 mL of 0.1 M FeCl₃ to 99 mL of buffer.

    • While stirring, add varying amounts of the Sodium Glucoheptonate stock solution to each beaker to create a range of molar ratios (e.g., 0.5:1, 0.8:1, 1.0:1, 1.2:1, 1.5:1, 2.0:1 relative to the metal ion).

    • Include a control beaker with no Sodium Glucoheptonate.

  • Equilibration and Observation:

    • Allow the solutions to stir for a set period (e.g., 30 minutes) to ensure the chelation reaction reaches equilibrium.

    • Visually inspect each beaker for any signs of precipitation (cloudiness or solid formation). The control beaker should show significant precipitation of metal hydroxide.

  • Identify the Optimal Concentration:

    • The lowest molar ratio that results in a clear, precipitate-free solution is the minimum effective concentration. It is best practice to use a slightly higher concentration (e.g., the next ratio in your series) to provide a margin of safety.

  • Quantitative Analysis (Optional but Recommended):

    • To confirm the absence of free metal ions, analyze the clear solutions from the successful trials.

    • Techniques like Ion-Selective Electrodes (ISEs) or Anodic Stripping Voltammetry (ASV) can directly measure the concentration of free metal ions. [9][10][11] * Alternatively, use a colorimetric assay where a dye reacts specifically with the unchelated metal ion. The absence of a color change indicates successful chelation.

Start Start: Define Metal Ion Conc. & Target pH Prepare Prepare Solutions with Varying SGH:Metal Molar Ratios (0.5:1, 0.8:1, 1:1, 1.2:1, etc.) Start->Prepare Stir Stir for 30 min to Equilibrate Prepare->Stir Observe Visual Observation for Precipitate Stir->Observe Precipitate Precipitate Forms (Incomplete Chelation) Observe->Precipitate Yes Clear Clear Solution (Chelation Successful) Observe->Clear No Analyze Optional: Quantify Free Metal Ions (e.g., ISE, ASV) Clear->Analyze End End: Optimal Ratio Identified Analyze->End

Caption: Experimental workflow for determining optimal SGH concentration.

References

  • PMP Fermentation. Sodium Glucoheptonate. [Link]

  • Interstate Chemical. Sodium Glucoheptonate, CAS 31138-65-5. [Link]

  • Reliable Supplier. Bulk Sodium Glucoheptonate 50% for Industrial Applications. [Link]

  • WUHAN GLORY Co., Ltd. Sodium glucoheptonate,10094-62-9,13007-85-7. [Link]

  • Green-Mountain Chem. Green Chelating Agent -Sodium Glucoheptonate. [Link]

  • Learn Science. How Is the Free Metal Ion Concentration Measured in Environmental Samples?. [Link]

  • OiPub. Analytical methods for determination of free metal ion concentration, labile species fraction and metal complexation capacity of environmental waters: A review - Research Paper. [Link]

  • PubMed. Analytical methods for determination of free metal ion concentration, labile species fraction and metal complexation capacity of environmental waters: a review. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Science of Stability: Understanding Sodium Glucoheptonate's Chelation Properties. [Link]

  • Connect Chemicals. Sodium glucoheptonate (H-Quest A300). [Link]

  • ResearchGate. Analytical methods for determination of free metal ion concentration, labile species fraction and metal complexation capacity of environmental waters: A review | Request PDF. [Link]

  • PubMed. Measuring free metal ion concentrations in situ in natural waters using the Donnan Membrane Technique. [Link]

  • Unilong. Top 5 Reasons to Choose Sodium Glucoheptonate. [Link]

  • Unilong. Sodium Gluconate vs Sodium Glucoheptonate: 5 Key Differences for Concrete Admixtures. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Sodium Glucoheptonate: A Versatile Chelating Agent for Industrial and Pharmaceutical Applications. [Link]

  • Patsnap Synapse. What is the mechanism of Sodium Gluconate?. [Link]

  • Rawsource. Sodium Gluconate vs. EDTA: Detailed Comparison & Uses. [Link]

  • ResearchGate. (PDF) Studies on Metal Gluconic Acid Complexes. [Link]

  • Chemistry World. How to troubleshoot experiments | Careers. [Link]

  • ResearchGate. Sodium Gluconate as a New Environmentally Iron Chelating Agent for HP/HT Stimulation Treatments. | Request PDF. [Link]

  • Chem Connections. General Concepts of the Chemistry of Chelation. [Link]

  • ResearchGate. Graph determining the optimum chelating agent concentration. [Link]

  • Green-Mountain Chem. Chelating capacity and stability. [Link]

  • Princeton Math. CHELATOR: An Improved Method for Computing Metal Ion Concentrations in Physiological Solutions. [Link]

  • ResearchGate. How can we do metal chelation study in in-vitro setup (in physical/chemical assay or cell based assay)?. [Link]

  • TSpace. EDTA as a chelating agent in quantitative 1H-NMR of biologically important ions. [Link]

  • PubMed. Design of therapeutic chelating agents. [Link]

  • Google Patents.
  • Jungbunzlauer. Green and effective complexation – a comparative study. [Link]

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Common experimental issues with D-glycero-D-gulo-Heptonic acid, monosodium salt

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: D-glycero-D-gulo-Heptonic Acid, Monosodium Salt

Welcome to the technical support center for this compound (CAS 13007-85-7). This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for common experimental challenges encountered with this compound. Our goal is to ensure you achieve accurate, reproducible results by addressing issues from initial preparation to final analysis.

Section 1: Compound Fundamentals & FAQs

A thorough understanding of your reagent is the first step toward a successful experiment. This section covers the fundamental properties and handling procedures for this compound.

What is this compound?

Also known as Sodium Glucoheptonate, it is the sodium salt of a seven-carbon sugar acid.[1] Structurally, it is characterized by a heptanoic acid backbone with multiple hydroxyl groups, making it highly water-soluble and capable of acting as a chelating agent for di- and trivalent metal ions (e.g., Ca²⁺, Fe³⁺, Mg²⁺).[1][2] This chelating ability is a key functional property that must be considered in experimental design.[1][2][3] In research and pharmaceutical contexts, it's used as a diagnostic agent, an excipient in formulations, and a reagent in biochemical studies.[4][5]

What are the key physicochemical properties?

Having these parameters readily available is crucial for calculations and experimental planning.

PropertyValueSource
CAS Number 13007-85-7[4][6]
Molecular Formula C₇H₁₃NaO₈[7]
Molecular Weight 248.16 g/mol [7]
Appearance White to off-white or pale cream crystalline powder[1]
Water Solubility Freely soluble; 564 g/L[4][5][6]
Storage Temperature -20°C for long-term storage[5]
How should I properly store and handle the compound?

Proper storage is critical to maintaining the integrity of the compound.

  • Long-Term Storage (Months to Years): The solid powder should be stored at -20°C in a tightly sealed container to minimize exposure to moisture and air.[5] The compound is hygroscopic (absorbs moisture from the air), which can lead to clumping and potential degradation over time.[4]

  • Short-Term Storage (Days to Weeks): Once a stock solution is prepared, it is recommended to store it at 2-8°C. For longer-term storage of solutions, sterile filter and aliquot into single-use vials to store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

  • Handling: Always handle the powder in a clean, dry environment. Use calibrated equipment for weighing and dispensing. As a good laboratory practice, wear appropriate personal protective equipment (PPE), although the compound is generally considered to have low toxicity and is not classified as hazardous under OSHA standards.[2][8]

Section 2: Troubleshooting Guide - Common Experimental Issues

This section addresses specific problems you may encounter during your experiments, providing likely causes and actionable solutions.

Category 1: Solution Preparation & Handling

Issue: Poor Solubility or Persistent Cloudiness in Aqueous Solutions

  • Problem: You've added the compound to your aqueous buffer, but the solution remains cloudy, hazy, or contains visible particulates even after vortexing or sonication.

  • Probable Cause & Scientific Rationale:

    • Precipitation with Divalent Cations: The most common cause is the compound's primary function: chelation. If your buffer (e.g., PBS) contains significant concentrations of divalent cations like calcium (Ca²⁺) or magnesium (Mg²⁺), the glucoheptonate can form insoluble complexes, leading to precipitation.[9]

    • pH Effects: While highly soluble in water, its solubility can be influenced by the pH of the buffer system. At very low pH, the equilibrium may shift towards the less soluble free acid form.

    • Seed Crystals: In supersaturated solutions or solutions prepared from older material, undissolved micro-particulates can act as "seed crystals," promoting precipitation. A study on the related calcium glucoheptonate salt showed that filtration could significantly delay precipitation by removing these seeds.[9]

  • Solution & Protocol:

    • Use Cation-Free Buffers: For initial stock solution preparation, use high-purity, sterile water or a buffer free of divalent cations (e.g., Tris-HCl or HEPES). Introduce the compound into cation-containing media as the final step, ensuring the final concentration is below the solubility limit for that specific medium.

    • pH Adjustment: Ensure the pH of your solvent is neutral to alkaline (pH 7-9), where the salt form is most stable and soluble.[2][3]

    • Gentle Warming: Gently warm the solution to 37°C to aid dissolution, but avoid boiling, which can cause degradation.

    • Sterile Filtration: After dissolution, filter the stock solution through a 0.22 µm sterile filter. This removes any micro-particulates or potential seed crystals, enhancing solution stability.[9]

Issue: Solution Discoloration (Yellowing) Upon Storage

  • Problem: A freshly prepared, clear solution turns pale yellow or light brown after several days of storage, even at 4°C.

  • Probable Cause & Scientific Rationale: This is likely due to minor oxidative degradation. Sugar acids, especially in solution, can be susceptible to slow oxidation over time, leading to the formation of chromophores (color-absorbing compounds). This process can be accelerated by exposure to light, oxygen, and trace metal contaminants.

  • Solution & Protocol:

    • Use High-Purity Water: Prepare solutions using freshly deionized or WFI (Water for Injection) grade water to minimize trace metal contaminants that can catalyze oxidation.

    • Protect from Light: Store solutions in amber vials or wrap clear vials in aluminum foil to protect them from light.

    • Aliquot and Freeze: For long-term storage, aliquot the solution into single-use vials and store at -80°C. This minimizes exposure to air and slows degradation kinetics. Avoid repeated freeze-thaw cycles.

Category 2: In-Assay Problems

Issue: High Background Signal or Assay Interference

  • Problem: You observe an unexpectedly high background signal in your assay (e.g., colorimetric, fluorescent) in wells containing the compound but no analyte, or your results are inconsistent.

  • Probable Cause & Scientific Rationale:

    • Chelation of Essential Metal Ions: This is the most significant mechanism of interference. Many biological assays rely on enzymes that require metal cofactors (e.g., Mg²⁺, Zn²⁺, Mn²⁺). By chelating these essential ions, sodium glucoheptonate can inhibit enzyme activity, leading to false negatives or a high background if the detection method is linked to enzyme turnover.[2][10] For example, polymerases in PCR and some phosphatases are highly dependent on Mg²⁺.

    • Sodium Ion Interference: In certain sensitive assays, high concentrations of sodium ions can interfere with signal detection. A study on aldosterone immunoassays found that very high sodium concentrations (>486 mmol/L) could negatively interfere with the test, leading to falsely low results.[11] While less common, this should be considered for ion-sensitive detection methods.

  • Solution & Protocol:

    • Run an Interference Control: Always include a control group with the compound at its highest experimental concentration in the assay matrix without the target analyte. This will quantify the compound's direct effect on the assay signal.

    • Supplement with Cations: If chelation is suspected, you may be able to "rescue" the assay by adding a surplus of the required metal ion (e.g., MgCl₂) to the reaction buffer. This saturates the chelator, leaving sufficient free ions for the enzyme. Titration will be necessary to find the optimal concentration.

    • Reduce Final Concentration: If possible, lower the working concentration of the glucoheptonate to a level where interference is minimized, as determined by your control experiments.

Issue: Poor Reproducibility Between Experiments

  • Problem: You are getting significant variability in your results (e.g., IC50 values, enzyme kinetics) from day to day, even when following the same protocol.

  • Probable Cause & Scientific Rationale:

    • Inconsistent Solution Preparation: As a hygroscopic powder, the actual mass of active compound can vary if it has absorbed water. Weighing out "10 mg" of a powder that has absorbed 10% moisture by weight will result in a ~10% lower final concentration.

    • Degradation of Stock Solutions: Using a stock solution that has been stored improperly or for too long can lead to a decrease in the effective concentration of the active compound.

    • Pipetting Errors: Inconsistent pipetting, especially with viscous solutions or when creating serial dilutions, is a common source of variability.[10][12]

  • Solution & Protocol:

    • Proper Compound Handling: Store the solid compound in a desiccator, especially after opening the original container, to minimize water absorption.

    • Freshly Prepared Solutions: Prepare fresh stock solutions from solid material regularly. If using a frozen stock, use a fresh aliquot for each experiment to avoid degradation from multiple freeze-thaw cycles.

    • Standardize Protocols: Ensure all reagents are fully equilibrated to the assay temperature before use.[12] Use calibrated pipettes and follow a consistent procedure for mixing and incubation to minimize variability.[10][12]

Section 3: Detailed Protocols & Workflows

Protocol 1: Recommended Stock Solution Preparation (100 mM)

This protocol is designed to create a stable, high-concentration stock solution.

  • Preparation: Bring the vial of this compound (MW: 248.16 g/mol ) to room temperature in a desiccator before opening.

  • Weighing: Accurately weigh out 24.82 mg of the solid powder.

  • Dissolution: Add the powder to a sterile 15 mL conical tube. Add 800 µL of sterile, nuclease-free water. Vortex vigorously for 30-60 seconds.

  • Volume Adjustment: Once fully dissolved, add sterile water to bring the final volume to 1.0 mL. This yields a 100 mM stock solution.

  • Sterilization & Storage: Sterile filter the solution through a 0.22 µm syringe filter into a new sterile tube. Aliquot into single-use, light-protecting (amber) microcentrifuge tubes. Store at -20°C or -80°C for long-term use.

Workflow 1: Troubleshooting Assay Interference

This workflow provides a logical sequence for diagnosing and resolving suspected assay interference.

G A Start: Unexpected Assay Results (High Background / Low Signal) B Run 'Compound Only' Control (Compound + Assay Buffer + Reagents, No Analyte) A->B C Does the control show a signal different from buffer blank? B->C D YES: Direct Interference Confirmed C->D Yes E NO: Interference is Unlikely C->E No F Hypothesis: Chelation of essential metal ions (e.g., Mg²⁺, Zn²⁺) D->F  If assay is enzyme-based G Hypothesis: Direct interaction with detection reagents (e.g., fluorescence quenching) D->G  If assay is chemical-based H Troubleshoot other variables: - Pipetting Accuracy - Reagent Stability - Incubation Time/Temp E->H I Action: Titrate supplemental metal ions (e.g., add extra MgCl₂) into assay buffer F->I J Action: Lower compound concentration or switch to a non-interfering detection method G->J K Is assay performance restored? I->K L YES: Problem Solved. Optimize metal concentration. K->L Yes M NO: Chelation is not the primary issue. Proceed to other hypotheses. K->M No M->G

Caption: A decision tree for systematically diagnosing assay interference.

References

  • D-glycero-D-gulo-Heptonic acid (CAS 87-74-1) and Sodium Salt (CAS 13007-85-7) Information.Merck Index. Sourced via Google Search.
  • Gluceptate Sodium | C7H13NaO8 | CID 23664054. PubChem, National Center for Biotechnology Information. [Link]

  • Green Chelating Agent - Sodium Glucoheptonate. Green-Mountain Chem. [Link]

  • Supporting Information for Low-Priority Substance D-Gluco-Heptonic Acid, Sodium Salt (1:1), (2.xi.). U.S. Environmental Protection Agency (EPA). [Link]

  • sodium gluceptate, 13007-85-7. The Good Scents Company. [Link]

  • D-gluco-Heptonic acid, sodium salt (1:1), (2xi)-. PubChem, National Center for Biotechnology Information. [Link]

  • D-Gluco-heptonic acid, monosodium salt. SIELC Technologies. [Link]

  • Troubleshooting | BioAssay Systems. BioAssay Systems. [Link]

  • Sodium Heparin Interference in Lab Testing: Precautions and Consultation. Needle.Tube. [Link]

  • Factors known to significantly affect performance of tests/interpretation of results. Manchester University NHS Foundation Trust. [Link]

  • The stability of calcium glucoheptonate solutions. UBC Library Open Collections. [Link]

  • Sodium D-glycero-D-gulo-heptonate | Drug Information, Uses, Side Effects, Chemistry.DrugBank.
  • Sodium interference in the determination of urinary aldosterone. PubMed, National Library of Medicine. [Link]

Sources

Technical Support Center: Preventing Metal Ion Precipitation with Sodium Glucoheptonate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for sodium glucoheptonate. This resource is designed for researchers, scientists, and drug development professionals who are utilizing sodium glucoheptonate to prevent the precipitation of metal ions in their experiments. Here, you will find in-depth troubleshooting guides and frequently asked questions to address specific challenges you may encounter.

Introduction to Sodium Glucoheptonate as a Chelating Agent

Sodium glucoheptonate is a highly effective chelating agent, particularly valued for its ability to form stable, soluble complexes with di- and trivalent metal ions across a wide pH range, especially in alkaline conditions.[1] Its unique structure, derived from a seven-carbon sugar acid, allows it to "wrap" around a metal ion, preventing it from reacting with other components in the solution and precipitating out as an insoluble salt.[2] This property is crucial in various applications, from industrial processes like metal cleaning and textile dyeing to stabilizing pharmaceutical formulations.[1][3][4]

Unlike some other chelating agents, sodium glucoheptonate is biodegradable and non-toxic, making it an environmentally friendly choice for many applications.[1] This guide will provide you with the technical insights and practical protocols to effectively use sodium glucoheptonate in your work.

Frequently Asked Questions (FAQs)

1. What is the primary mechanism by which sodium glucoheptonate prevents metal ion precipitation?

Sodium glucoheptonate is a chelating agent. The term "chelate" is derived from the Greek word for "claw," which aptly describes how the molecule's multiple hydroxyl (-OH) and carboxyl (-COO⁻) groups bind to a single metal ion.[2] This forms a stable, water-soluble complex, effectively sequestering the metal ion and preventing it from participating in reactions that would lead to the formation of insoluble precipitates, such as metal hydroxides in alkaline solutions.[1]

2. Which metal ions can be chelated by sodium glucoheptonate?

Sodium glucoheptonate is effective at chelating a variety of di- and trivalent metal ions, including, but not limited to:

  • Calcium (Ca²⁺)

  • Iron (Fe²⁺ and Fe³⁺)[1][5]

  • Magnesium (Mg²⁺)

  • Copper (Cu²⁺)

  • Nickel (Ni²⁺)[1]

  • Chromium (Cr³⁺)[1]

  • Zinc (Zn²⁺)

  • Aluminum (Al³⁺)[6]

Its strong chelating ability, especially for iron, makes it a valuable tool in preventing rust and scaling in various systems.[5]

3. What is the optimal pH range for using sodium glucoheptonate?

Sodium glucoheptonate demonstrates superior performance in neutral to highly alkaline conditions, with an optimal pH range typically between 9 and 14.[1] Its stability and chelating efficiency are particularly noteworthy in strong alkaline solutions, where many other chelating agents may be less effective.[7]

4. Is sodium glucoheptonate stable at high temperatures?

Yes, sodium glucoheptonate exhibits excellent stability in high-temperature solutions, especially in alkaline environments.[1][3] This makes it suitable for applications that require heating, such as in industrial cleaning and certain chemical synthesis processes.

Troubleshooting Guide

This section addresses common issues that may arise during the use of sodium glucoheptonate and provides practical solutions.

Problem 1: Precipitate is still forming after the addition of sodium glucoheptonate.

Possible Cause Troubleshooting Steps
Insufficient Chelator Concentration The molar ratio of sodium glucoheptonate to the metal ion may be too low. Increase the concentration of sodium glucoheptonate in a stepwise manner to ensure all metal ions are chelated. A 1:1 molar ratio is often a good starting point, but excess chelator may be required depending on the specific metal ion and solution conditions.
pH is Outside the Optimal Range Verify that the pH of your solution is within the optimal range for sodium glucoheptonate's chelating activity (typically pH 9-14).[1] Adjust the pH with a suitable base (e.g., NaOH) as needed.
Presence of Competing Ions High concentrations of other ions in your solution may compete with the target metal ion for the chelating agent. Consider increasing the concentration of sodium glucoheptonate to account for these competing interactions.
Low Temperature Affecting Solubility While sodium glucoheptonate is generally soluble in water, its solubility can be affected by low temperatures. If working at reduced temperatures, ensure the sodium glucoheptonate is fully dissolved before adding the metal ion solution. Gentle warming may be necessary.

Problem 2: The solution becomes cloudy or hazy over time.

Possible Cause Troubleshooting Steps
Slow Precipitation of a Less Soluble Complex The initial chelation may be incomplete, leading to the slow formation of a less soluble species. Re-evaluate the chelator-to-metal ion ratio and the pH of the solution.
Hydrolysis of the Metal-Chelate Complex Under certain conditions (e.g., extreme pH or temperature), the metal-glucoheptonate complex may slowly hydrolyze, releasing the metal ion to form a precipitate. Ensure the experimental conditions remain within the stability range of the complex.
Microbial Growth In non-sterile aqueous solutions, microbial growth can cause turbidity. If the solution is to be stored for an extended period, consider sterile filtration or the addition of a suitable preservative.

Problem 3: How can I confirm that chelation has occurred?

Confirmation Method Description
Visual Observation The most straightforward indication is the absence of a precipitate where one would normally be expected. For example, if adding a base to a solution of a metal salt typically forms a precipitate, the addition of sodium glucoheptonate prior to the base should result in a clear solution.
UV-Vis Spectrophotometry The formation of a metal-glucoheptonate complex often results in a shift in the UV-Vis absorption spectrum compared to the free metal ion or the chelator alone. By monitoring these changes, you can confirm complex formation.
pH Titration The chelation process can release protons, leading to a change in pH. Titrating a solution of the metal ion and sodium glucoheptonate with a standard base can reveal the stoichiometry of the complex.
Ion-Selective Electrodes An ion-selective electrode for the specific metal ion can be used to measure the concentration of the free (unchelated) metal ion in solution. A significant decrease in the free metal ion concentration upon addition of sodium glucoheptonate indicates chelation.

Experimental Protocols

Protocol 1: Determining the Optimal Chelator-to-Metal Ion Ratio using the Mole-Ratio Method

This protocol uses UV-Vis spectrophotometry to determine the stoichiometry of the metal-glucoheptonate complex.

Materials:

  • UV-Vis Spectrophotometer

  • Cuvettes

  • Stock solution of the metal ion of known concentration

  • Stock solution of sodium glucoheptonate of known concentration

  • pH meter and appropriate buffers or acid/base solutions for pH adjustment

Procedure:

  • Prepare a series of solutions: In a set of volumetric flasks, add a constant volume of the metal ion stock solution.

  • Vary the chelator concentration: To each flask, add an incrementally increasing volume of the sodium glucoheptonate stock solution. This will create a series of solutions with a constant metal ion concentration but a varying chelator-to-metal ion molar ratio (e.g., 0:1, 0.5:1, 1:1, 1.5:1, 2:1, etc.).

  • Adjust pH and dilute: Adjust the pH of each solution to the desired experimental value and dilute to the final volume with deionized water.

  • Measure absorbance: Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) for the metal-glucoheptonate complex. If the λmax is unknown, perform a preliminary scan to determine it.

  • Plot the data: Plot the absorbance as a function of the molar ratio of sodium glucoheptonate to the metal ion.

  • Determine the stoichiometry: The plot will typically show two intersecting straight lines. The point of intersection corresponds to the molar ratio of the complex.

mole_ratio_plot Mole-Ratio Method Plot cluster_0 Absorbance vs. Molar Ratio Absorbance Absorbance Molar Ratio (Chelator/Metal) Molar Ratio (Chelator/Metal) 0 0 1 1 2 2 0.0 0.0 0.5 0.5 1.0 1.0 p1 p3 p1->p3 p2 p5 p3->p5 p4 intersection Stoichiometric Ratio

Caption: Example of a mole-ratio plot to determine complex stoichiometry.

Protocol 2: Quantitative Analysis of Metal-Glucoheptonate Complex Concentration

This protocol outlines the general steps for quantifying the total metal concentration in a solution containing the metal-glucoheptonate complex using Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS).

Materials:

  • ICP-OES or AAS instrument

  • Certified standards for the metal of interest

  • Nitric acid (trace metal grade)

  • Volumetric flasks and pipettes

Procedure:

  • Sample Preparation:

    • Accurately pipette a known volume of your experimental solution containing the metal-glucoheptonate complex into a volumetric flask.

    • Acidify the sample by adding a small amount of concentrated nitric acid. This step is crucial to break down the complex and ensure all the metal is in an ionic form that can be measured by the instrument. A final acid concentration of 2-5% is typically recommended.

    • Dilute the sample to the final volume with deionized water. The dilution factor should be chosen to bring the metal concentration within the linear range of the instrument.

  • Instrument Calibration:

    • Prepare a series of calibration standards of the metal of interest with known concentrations, also in a 2-5% nitric acid matrix.

    • Run the standards on the ICP-OES or AAS to generate a calibration curve.

  • Sample Analysis:

    • Analyze the prepared sample solution on the instrument.

  • Calculation:

    • Use the calibration curve to determine the concentration of the metal in your diluted sample.

    • Calculate the original concentration of the metal-glucoheptonate complex in your experimental solution by accounting for the dilution factor.

quantitative_analysis_workflow Quantitative Analysis Workflow A Sample with Metal-Glucoheptonate Complex B Acidification (e.g., 2-5% HNO3) A->B C Dilution to Known Volume B->C D Analysis by ICP-OES or AAS C->D E Concentration Determination D->E

Caption: Workflow for the quantitative analysis of metal-glucoheptonate complexes.

Data Summary

Table 1: General Properties of Sodium Glucoheptonate

PropertyValue
Appearance White to off-white crystalline powder or a dark brown liquid (50% solution)[3][5]
Solubility in Water Highly soluble
Optimal pH Range for Chelation 9 - 14[1]
Biodegradability Readily biodegradable
Toxicity Non-toxic[1]

Conclusion

Sodium glucoheptonate is a versatile and effective chelating agent for preventing the precipitation of a wide range of metal ions, especially in alkaline environments. By understanding its mechanism of action and following the guidelines and protocols outlined in this technical support center, researchers can confidently and successfully incorporate sodium glucoheptonate into their experimental workflows.

References

  • A Technical Guide to the Synthesis and Characterization of Sodium Gluconate for Research Applic
  • Sodium Glucoheptonate - PMP Fermentation. (URL: [Link])

  • The Science of Stability: Understanding Sodium Glucoheptonate's Chel
  • Sodium glucoheptonate,10094-62-9,13007-85-7 - WUHAN GLORY Co., Ltd. (URL: [Link])

  • Sodium glucoheptonate (H-Quest A300) - Connect Chemicals. (URL: [Link])

  • SODIUM GLUCOHEPTON
  • Green Chelating Agent -Sodium Glucoheptonate - Green-Mountain Chem. (URL: [Link])

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D-glycero-D-gulo-Heptonic acid, monosodium salt interference in biochemical assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the potential for D-glycero-D-gulo-Heptonic acid, monosodium salt to interfere in biochemical assays. Our goal is to equip you with the scientific understanding and practical steps to ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound (also known as sodium glucoheptonate) is a sugar acid.[1] Structurally, it is a seven-carbon carbohydrate with a carboxylic acid group. It is a white to off-white crystalline powder that is soluble in water.[1] In biochemical and pharmaceutical applications, it is often used as a chelating agent, meaning it can bind to metal ions.[1]

Q2: What are the primary chemical properties of this compound that could lead to assay interference?

The two main properties of this compound that can cause interference in biochemical assays are:

  • Chelation: Its ability to bind metal ions can be problematic for assays that rely on specific metal cofactors for enzymatic activity or signal generation.[1]

  • Sugar-like Structure: As a sugar acid, it can potentially interfere with assays that involve carbohydrate quantification, metabolism, or assays where sugars are known to be interfering substances, such as some protein quantification methods.[2][3]

Q3: Is this compound known to be a common interfering compound in high-throughput screening (HTS)?

While not classically defined as a Pan-Assay Interference Compound (PAIN), its chemical properties suggest a potential for interference in specific assay types. General strategies for identifying and mitigating assay interference are crucial when working with any novel compound in an HTS campaign.[4][5]

Troubleshooting Guides

This section provides detailed guidance on identifying and mitigating interference from this compound in various biochemical assays.

Interference in Enzyme Assays

Potential Issue: You observe unexpected inhibition or activation of your enzyme in the presence of this compound.

Underlying Cause: Many enzymes require divalent cations (e.g., Mg²⁺, Mn²⁺, Zn²⁺, Ca²⁺) as cofactors for their catalytic activity. As a chelating agent, this compound can sequester these essential metal ions from the assay buffer, leading to a loss of enzyme function and apparent inhibition.

Troubleshooting Protocol: Diagnosing Metal Chelation Interference

  • Review Enzyme Requirements: Confirm if your enzyme of interest is a metalloenzyme or requires metal ion cofactors for its activity.

  • Metal Ion Supplementation Experiment:

    • Prepare a concentration gradient of this compound that demonstrates the inhibitory effect.

    • For each concentration of the test compound, create a parallel set of experiments where the assay buffer is supplemented with a molar excess of the specific metal cofactor required by the enzyme (e.g., 10x the concentration of the chelator).

    • Run the enzyme assay with and without the additional metal ions.

  • Data Analysis:

    • If the inhibitory effect of this compound is diminished or abolished in the presence of excess metal ions, this strongly suggests that chelation is the mechanism of interference.

Mitigation Strategies:

  • Buffer Optimization: Increase the concentration of the required metal cofactor in the standard assay buffer to overcome the chelating effect of the test compound.

  • Alternative Compound Formulation: If possible, consider using a non-chelating analog of the compound if the chelation property is not central to its intended biological activity.

Experimental Workflow: Diagnosing Chelation Interference

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Standard Assay Buffer D Control: Assay Buffer + Enzyme A->D E Inhibition Test: Assay Buffer + Enzyme + Test Compound A->E F Rescue Experiment: Assay Buffer with Excess Metal Ions + Enzyme + Test Compound A->F B D-glycero-D-gulo-Heptonic acid, monosodium salt (Test Compound) B->E B->F C Enzyme of Interest C->D C->E C->F G Measure Enzyme Activity D->G E->G F->G H Compare Activity Levels G->H I Conclusion: Chelation Interference Confirmed? H->I

Caption: Workflow for diagnosing metal chelation interference.

Interference in Protein Quantification Assays

Potential Issue: You observe inaccurate (typically overestimated) protein concentrations when using a Coomassie-based Bradford assay on samples containing this compound.

Underlying Cause: The Bradford assay relies on the binding of Coomassie Brilliant Blue G-250 dye to proteins, which causes a shift in the dye's absorbance maximum. Sugars and other carbohydrate-rich molecules can interfere with this assay, leading to inaccurate results.[2][3] It is hypothesized that high concentrations of sugar-like molecules can sequester the dye, leading to a false-positive signal.[3]

Troubleshooting Protocol: Identifying Protein Assay Interference

  • Blank Measurement: Prepare a "protein-free" sample containing the same concentration of this compound as your experimental samples. Use the same assay buffer as the blank. Measure the absorbance of this sample in the Bradford assay. A non-zero reading indicates direct interference.

  • Spike-in Recovery:

    • Prepare a known concentration of a standard protein (e.g., BSA).

    • Prepare two sets of samples: one with the standard protein in buffer and another with the standard protein "spiked" with the working concentration of this compound.

    • Measure the protein concentration in both sets. A significant deviation from the expected concentration in the spiked sample confirms interference.

Mitigation Strategies:

  • Use an Alternative Protein Assay: Switch to a protein quantification method that is less susceptible to interference from sugars and reducing agents. The bicinchoninic acid (BCA) assay is often a suitable alternative, though it has its own set of interfering substances.

  • Sample Dilution: If the concentration of your protein of interest is high enough, you may be able to dilute your sample to a point where the concentration of this compound is below the level at which it causes interference.

  • Protein Precipitation: For complex samples, precipitating the protein (e.g., with trichloroacetic acid or acetone) allows for the removal of interfering substances in the supernatant before resolubilizing the protein pellet in a compatible buffer for quantification.[3]

Data Summary: Protein Assay Interference

Assay PrincipleInterfering SubstanceEffect on ReadingRecommended Action
Bradford (Coomassie) Sugars, Sugar AcidsFalse PositiveSwitch to BCA assay or perform protein precipitation.[2][3]
BCA Reducing Agents, ChelatorsVariesRun appropriate controls; may be a better alternative to Bradford.
Interference in Cell-Based Assays

Potential Issue: You observe unexpected cytotoxicity or changes in cell morphology in cell-based assays when using high concentrations of this compound.

Underlying Cause: While generally considered to have low toxicity, high concentrations of any soluble salt can alter the osmolarity of the cell culture medium.[1] This can lead to osmotic stress, causing cells to shrink or swell, which can confound assay readouts, particularly in high-content screening where cell morphology is analyzed.[6]

Troubleshooting Protocol: Assessing Osmotic Effects

  • Vehicle Control: Ensure you are using a vehicle control that matches the final concentration of the solvent used to dissolve the this compound.

  • Osmolality Measurement: If you have access to an osmometer, measure the osmolality of your complete cell culture medium with and without the highest concentration of the test compound. A significant increase in osmolality with the compound suggests a potential for osmotic stress.

  • Non-Target Cell Line Control: Test the compound on a cell line that does not express the target of interest. If similar cytotoxic effects are observed, it is more likely a non-specific effect like osmotic stress.

Mitigation Strategies:

  • Concentration-Response Curve: Carefully titrate the compound to determine the concentration range that elicits the desired biological effect without causing non-specific cytotoxicity.

  • Buffer Exchange: For in vitro assays following cell treatment, consider washing the cells with a balanced salt solution before proceeding with the assay to remove the compound and any altered media components.

Logical Relationship: Troubleshooting Non-Specific Cytotoxicity

G A Observed Cytotoxicity B Is it Target-Specific? A->B C Test on Non-Target Cells B->C How to Determine? D Cytotoxicity Observed? C->D E Likely Non-Specific Effect (e.g., Osmotic Stress) D->E Yes F Likely Target-Specific Effect D->F No

Caption: Decision tree for investigating non-specific cytotoxicity.

References

  • Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf. (2015). Retrieved from [Link]

  • Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI - NIH. (2025). Retrieved from [Link]

  • D-Gluco-heptonic acid, monosodium salt - SIELC Technologies. (2018). Retrieved from [Link]

  • Gluceptate Sodium | C7H13NaO8 | CID 23664054 - PubChem. (n.d.). Retrieved from [Link]

  • (PDF) High-Throughput Screening to Predict Chemical-Assay Interference - ResearchGate. (n.d.). Retrieved from [Link]

  • Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies - PMC - NIH. (n.d.). Retrieved from [Link]

  • Interference of sugars in the Coomassie Blue G dye binding assay of proteins | Request PDF. (2025). Retrieved from [Link]

  • Cas 10894-62-9,SODIUM GLUCOHEPTONATE - LookChem. (n.d.). Retrieved from [Link]

  • Interference of sugars in the Coomassie Blue G dye binding assay of proteins - PubMed. (2009). Retrieved from [Link]

  • In Vitro Sugar Interference Testing With Amperometric Glucose Oxidase Sensors - PubMed. (n.d.). Retrieved from [Link]

  • In Vitro Sugar Interference Testing With Amperometric Glucose Oxidase Sensors | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Supporting Information for Low-Priority Substance D-Gluco-Heptonic Acid, Sodium Salt (1:1), (2.xi.) - EPA. (2019). Retrieved from [Link]

  • Sodium D-glycero-D-gulo-heptonate | Drug Information, Uses, Side Effects, Chemistry. (n.d.). Retrieved from [Link]

    • Diagnosis and Classification of Diabetes: Standards of Care in Diabetes—2025. (2024). Retrieved from [Link]

  • D-glycero-D-gulo-Heptonic acid, sodium salt (1:1) - Substance Details - SRS | US EPA. (n.d.). Retrieved from [Link]

  • D-glycero-D-ido-Heptonic acid, sodium salt (1:1) - Substance Details - SRS | US EPA. (n.d.). Retrieved from [Link]

Sources

Technical Support Center: Purification of Research-Grade Sodium Glucoheptonate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of research-grade sodium glucoheptonate. This guide is designed for researchers, scientists, and drug development professionals who require high-purity sodium glucoheptonate for their experimental work. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process.

Our approach is grounded in scientific principles and practical, field-proven insights to ensure you can achieve the desired purity and yield for your research applications.

Table of Contents

  • Understanding Sodium Glucoheptonate and Its Impurities

  • Frequently Asked Questions (FAQs)

  • Troubleshooting Guides

    • Recrystallization Issues

    • Ion-Exchange Chromatography Challenges

  • Experimental Protocols

    • Protocol 1: Decolorization using Activated Carbon

    • Protocol 2: Recrystallization from a Mixed-Solvent System

    • Protocol 3: Purification by Anion-Exchange Chromatography

    • Protocol 4: Purity Analysis by HPLC

  • References

Understanding Sodium Glucoheptonate and Its Impurities

Sodium glucoheptonate is the sodium salt of glucoheptonic acid, a sugar acid. It exists as two diastereomers, the alpha and beta anomers. The alpha anomer is typically a crystalline solid, while the beta form is often an amorphous, non-crystallizable solid, a crucial factor in purification strategies.[1]

Common impurities in commercial or synthesized sodium glucoheptonate can include:

  • Colored Impurities: Arising from the synthesis process or degradation.

  • Unreacted Starting Materials: Such as dextrose (glucose).

  • The Beta-Anomer: Which can hinder crystallization of the desired alpha-anomer.[1]

  • Inorganic Salts: By-products from the synthesis or pH adjustment steps.

  • Heavy Metal Ions: Sodium glucoheptonate is an effective chelating agent, meaning it can bind to and sequester metal ions from the reaction vessel or starting materials.[2][3]

The choice of purification method will depend on the nature and level of these impurities in your starting material.

Frequently Asked Questions (FAQs)

Q1: My sodium glucoheptonate solution is colored. How can I remove the color?

A1: The most common and effective method for removing colored impurities from sugar solutions is treatment with activated carbon.[4][5][6] Activated carbon has a high surface area and can adsorb colored organic molecules. For a detailed procedure, refer to Protocol 1: Decolorization using Activated Carbon .

Q2: I'm having trouble getting my sodium glucoheptonate to crystallize. What could be the issue?

A2: Difficulty in crystallization is a common issue and can be caused by several factors:

  • Presence of the beta-anomer: The non-crystallizable beta-anomer can act as an impurity and inhibit the crystallization of the alpha-anomer.[1]

  • Supersaturation issues: The solution may be too dilute or too concentrated.

  • Lack of nucleation sites: Spontaneous crystallization may not occur without seeding.

  • Presence of other impurities: These can interfere with crystal lattice formation.

For a comprehensive guide to resolving these issues, see the Troubleshooting Guide: Recrystallization Issues .

Q3: What is the best solvent for recrystallizing sodium glucoheptonate?

A3: Sodium glucoheptonate is highly soluble in water. While recrystallization from water is possible, achieving high purity and yield can be challenging due to its high solubility. A mixed-solvent system, where a solvent in which sodium glucoheptonate is soluble (like water or methanol) is combined with a solvent in which it is less soluble (an anti-solvent like ethanol or acetone), often provides better results.[7][8][9] Refer to Protocol 2: Recrystallization from a Mixed-Solvent System for a detailed method.

Q4: Can I use ion-exchange chromatography to purify sodium glucoheptonate?

A4: Yes, ion-exchange chromatography is a suitable method for removing charged impurities, such as inorganic salts and potentially other organic acids.[10][11][12][13] Since glucoheptonate is an anion, anion-exchange chromatography would be the appropriate choice. See Protocol 3: Purification by Anion-Exchange Chromatography for a detailed procedure.

Q5: How can I check the purity of my final product?

A5: High-Performance Liquid Chromatography (HPLC) is an excellent method for assessing the purity of sodium glucoheptonate.[14][15][16] It can separate the alpha and beta anomers and detect other organic impurities. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure and assess purity by comparing the signals of the compound to a known standard.[17][18][19][20][21] For a practical HPLC method, refer to Protocol 4: Purity Analysis by HPLC .

Troubleshooting Guides

Recrystallization Issues
Problem Potential Cause Troubleshooting Steps
No crystals form upon cooling Solution is not sufficiently supersaturated.- Concentrate the solution by carefully evaporating some of the solvent. - Add a seed crystal of pure sodium glucoheptonate to induce nucleation. - Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites. - Cool the solution to a lower temperature.
Oiling out (formation of a liquid layer instead of crystals) The compound is coming out of solution above its melting point or is highly impure.- Add a small amount of the "good" solvent (the one it is more soluble in) to redissolve the oil, then cool more slowly. - Ensure your starting material is not grossly impure; consider a preliminary purification step like activated carbon treatment.
Crystals form too quickly, trapping impurities The solution is too supersaturated, or cooling is too rapid.- Reheat the solution and add a small amount of the "good" solvent to decrease supersaturation. - Allow the solution to cool more slowly (e.g., let it cool to room temperature before placing it in an ice bath).
Low yield of recovered crystals Too much solvent was used, or the anti-solvent was not effective.- Concentrate the mother liquor and cool again to obtain a second crop of crystals. - Ensure you are using an appropriate anti-solvent where sodium glucoheptonate has very low solubility.
Ion-Exchange Chromatography Challenges
Problem Potential Cause Troubleshooting Steps
Sodium glucoheptonate does not bind to the anion-exchange column The pH of the buffer is too low, or the ionic strength is too high.- Ensure the pH of your sample and binding buffer is at least 1-2 pH units above the pKa of glucoheptonic acid (around 3.7) to ensure it is negatively charged. - Desalt your sample before loading it onto the column.[22]
Poor separation of impurities The elution gradient is too steep, or the wrong type of resin is being used.- Use a shallower salt gradient for elution to improve resolution. - Consider using a weak anion exchanger for finer separation.
Low recovery of sodium glucoheptonate The elution conditions are too weak, or the compound has precipitated on the column.- Increase the final salt concentration in your elution gradient. - Ensure the concentration of sodium glucoheptonate in the eluting fractions does not exceed its solubility in the elution buffer.
High backpressure The column is clogged with particulates, or the flow rate is too high.- Filter your sample through a 0.45 µm filter before loading. - Reduce the flow rate.

Experimental Protocols

Protocol 1: Decolorization using Activated Carbon

This protocol describes the removal of colored impurities from a solution of sodium glucoheptonate.

Materials:

  • Crude sodium glucoheptonate

  • Deionized water

  • Activated carbon (powdered)

  • Celite® or other filter aid

  • Heating mantle or hot plate with magnetic stirrer

  • Büchner funnel and filter flask

  • Filter paper (e.g., Whatman No. 1)

Procedure:

  • Dissolve the crude sodium glucoheptonate in a minimal amount of warm deionized water to create a concentrated solution.

  • For every 100 g of sodium glucoheptonate, add 2-5 g of activated carbon to the solution.

  • Heat the mixture to 50-60°C and stir for 30-60 minutes. Avoid boiling, as this can lead to degradation.

  • Prepare a filter bed by placing a piece of filter paper in the Büchner funnel and adding a thin layer (about 0.5 cm) of Celite®. Wet the filter bed with deionized water and apply a vacuum to settle the Celite®.

  • Allow the solution to cool slightly, then filter it through the prepared Büchner funnel under vacuum. The Celite® layer will help to prevent the fine particles of activated carbon from passing through.

  • Wash the filter cake with a small amount of hot deionized water to recover any remaining product.

  • The resulting filtrate should be colorless or significantly lighter in color. This solution can then be used for subsequent purification steps like recrystallization.

Protocol 2: Recrystallization from a Mixed-Solvent System

This protocol details the purification of sodium glucoheptonate using a water-ethanol mixed-solvent system.

Materials:

  • Decolorized sodium glucoheptonate solution (from Protocol 1) or crude sodium glucoheptonate

  • Deionized water

  • Ethanol (95% or absolute)

  • Heating mantle or hot plate with magnetic stirrer

  • Erlenmeyer flasks

  • Ice bath

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • If starting with solid sodium glucoheptonate, dissolve it in the minimum amount of hot deionized water (the "good" solvent) in an Erlenmeyer flask. If using the filtrate from Protocol 1, concentrate it by heating until it is close to saturation.

  • While the aqueous solution is still hot, slowly add ethanol (the "anti-solvent") dropwise with continuous stirring.

  • Continue adding ethanol until the solution becomes slightly cloudy and the cloudiness persists for a few seconds. This indicates that the solution is saturated.

  • Add a few drops of hot water to redissolve the precipitate and make the solution clear again.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Crystal formation should begin during this time.

  • Once the flask has reached room temperature, place it in an ice bath for at least one hour to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethanol to remove any remaining impurities from the mother liquor.

  • Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50°C).

Protocol 3: Purification by Anion-Exchange Chromatography

This protocol provides a general method for purifying sodium glucoheptonate using a strong anion-exchange resin.

Materials:

  • Strong anion-exchange resin (e.g., Q-Sepharose)

  • Chromatography column

  • Low-ionic-strength buffer (e.g., 10 mM Tris-HCl, pH 8.0)

  • High-ionic-strength elution buffer (e.g., 1 M NaCl in 10 mM Tris-HCl, pH 8.0)

  • Peristaltic pump and fraction collector (recommended)

  • Conductivity meter and pH meter

Procedure:

  • Pack the chromatography column with the anion-exchange resin according to the manufacturer's instructions.

  • Equilibrate the column with the low-ionic-strength buffer until the pH and conductivity of the eluate are the same as the buffer.

  • Dissolve the sodium glucoheptonate in the low-ionic-strength buffer and ensure its pH is adjusted to the buffer's pH.

  • Load the sample onto the column. The glucoheptonate anions will bind to the positively charged resin.

  • Wash the column with several column volumes of the low-ionic-strength buffer to remove any unbound, neutral, or positively charged impurities.

  • Elute the bound sodium glucoheptonate using a linear gradient of increasing salt concentration, from 0% to 100% of the high-ionic-strength elution buffer over several column volumes.

  • Collect fractions and monitor the eluate for the presence of sodium glucoheptonate (e.g., by refractive index or conductivity).

  • Pool the fractions containing the purified sodium glucoheptonate.

  • The purified product can be recovered by desalting (e.g., by dialysis or size-exclusion chromatography) followed by lyophilization or crystallization.

Protocol 4: Purity Analysis by HPLC

This method is suitable for determining the purity of sodium glucoheptonate and separating its anomers.

Materials and Equipment:

  • HPLC system with a Refractive Index (RI) detector

  • Sugar analysis column (e.g., Aminex HPX-87H or similar)

  • Sodium glucoheptonate standard of known purity

  • HPLC-grade water

  • Dilute sulfuric acid (e.g., 5 mM) for the mobile phase

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by diluting concentrated sulfuric acid in HPLC-grade water to the desired concentration (e.g., 5 mM). Filter and degas the mobile phase.

  • Standard Preparation: Accurately weigh a known amount of the sodium glucoheptonate standard and dissolve it in the mobile phase to create a stock solution. Prepare a series of dilutions from the stock solution for calibration.

  • Sample Preparation: Accurately weigh the purified sodium glucoheptonate sample and dissolve it in the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: Aminex HPX-87H (300 x 7.8 mm) or equivalent

    • Mobile Phase: 5 mM H₂SO₄

    • Flow Rate: 0.6 mL/min

    • Column Temperature: 60-85°C (higher temperatures can improve peak shape for sugars)

    • Detector: Refractive Index (RI)

    • Injection Volume: 20 µL

  • Analysis: Inject the standards and the sample. Identify the sodium glucoheptonate peak based on the retention time of the standard. The alpha and beta anomers may appear as separate or partially resolved peaks.

  • Quantification: Create a calibration curve by plotting the peak area of the standard against its concentration. Use this curve to determine the concentration of sodium glucoheptonate in the sample. Purity can be calculated as the percentage of the main peak area relative to the total area of all peaks.

Data Presentation

Table 1: Typical HPLC Retention Times for Sodium Glucoheptonate Anomers

Compound Typical Retention Time (minutes)
Sodium Glucoheptonate (beta-anomer)~ 9.5
Sodium Glucoheptonate (alpha-anomer)~ 10.2
Note: Retention times are approximate and may vary depending on the specific HPLC system, column, and conditions.

Visualizations

Workflow for Sodium Glucoheptonate Purification

PurificationWorkflow Start Crude Sodium Glucoheptonate Decolorization Decolorization with Activated Carbon Start->Decolorization Filtration1 Filtration Decolorization->Filtration1 Recrystallization Mixed-Solvent Recrystallization Filtration1->Recrystallization IonExchange Optional: Ion-Exchange Chromatography Filtration1->IonExchange Alternative Path Filtration2 Crystal Collection (Filtration) Recrystallization->Filtration2 Drying Drying Filtration2->Drying PureProduct Research-Grade Sodium Glucoheptonate Drying->PureProduct Analysis Purity Analysis (HPLC/NMR) PureProduct->Analysis IonExchange->Analysis

Caption: General workflow for the purification of research-grade sodium glucoheptonate.

Troubleshooting Decision Tree for Recrystallization

RecrystallizationTroubleshooting Start Crystals Not Forming? CheckSaturation Is the solution supersaturated? Start->CheckSaturation Yes AddSeed Add seed crystal or scratch flask CheckSaturation->AddSeed Yes Concentrate Evaporate some solvent and re-cool CheckSaturation->Concentrate No OilingOut Oiling out? AddSeed->OilingOut Concentrate->OilingOut AddSolvent Add more 'good' solvent, reheat, and cool slowly OilingOut->AddSolvent Yes Success Crystals Formed OilingOut->Success No CheckPurity Consider preliminary purification step AddSolvent->CheckPurity AddSolvent->Success CheckPurity->Start

Caption: Decision tree for troubleshooting common recrystallization problems.

References

  • How To Use Activated Carbon For Sugar Decolorization In 2025. (2025). Huamei Carbon. [Link]

  • Activated Carbon in Sugar Purification. Kalimati Carbon. [Link]

  • Mastering Ion Exchange Chromatography: Essential Guide. (2025). Chrom Tech, Inc.. [https://chromtech.com/mastering-ion-exchange-chromatography-essential-guide]([Link] chromatography-essential-guide)

  • Sugar purification by NORIT activated carbon. NORIT. [Link]

  • Activated Carbon in Sugar Cane Refining. Qemi International. [Link]

  • Crystallization of Sodium Salt of Organic Acid as Example for Neutral Salt Recovery of Bio Acids. (2018). National Institutes of Health. [Link]

  • Mastering Metal Cleaning with High-Performance Sodium Glucoheptonate. (2025). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • SODIUM GLUCOHEPTONATE. Russtech. [Link]

  • Calcium Glucoheptonate and Calcium Gluconate. Shodex HPLC Columns. [Link]

  • US3679659A - Process for the preparation of sodium glucoheptonate.
  • Ion-Exchange Chromatography Protocol. (2019). Conduct Science. [Link]

  • Tips for successful ion exchange chromatography. (2017). Cytiva. [Link]

  • Mixed Solvents. (2022). Chemistry LibreTexts. [Link]

  • Green Chelating Agent -Sodium Glucoheptonate. Green-Mountain Chem. [Link]

  • Guide to Ion-Exchange Chromatography. Harvard Apparatus. [Link]

  • Recrystallization of Sugar. IU Pressbooks. [Link]

  • Crystallization of Sodium Salt of Organic Acid as Example for Neutral Salt Recovery of Bio Acids. ResearchGate. [Link]

  • How Does Sodium Glucoheptonate Revolutionize Metal Surface Treatment? (2024). SUNWAY. [Link]

  • Recrystallizing Sodium Acetate from solution. (2017). Chemistry Stack Exchange. [Link]

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. (2025). Patsnap Eureka. [Link]

  • Separation of Monosaccharide Anomers on Photo-Click Cysteine-Based Stationary Phase: The α/β Interconversion Process Studied by Dynamic Hydrophilic Liquid Chromatography. MDPI. [Link]

  • antisolvent precipitation method: Topics by Science.gov. Science.gov. [Link]

  • Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides. PubMed. [Link]

  • Go-to recrystallization solvent mixtures. (2023). Reddit. [Link]

  • Supporting Information for Low-Priority Substance D-Gluco-Heptonic Acid, Sodium Salt (1:1), (2.xi.). EPA. [Link]

  • Sodium Gluconate Analysis Service. CD BioGlyco. [Link]

  • 1 H-NMR spectrum of sodium gluconate. ResearchGate. [Link]

  • Separation of the α- and β-Anomers of Carbohydrates by Diffusion-Ordered NMR Spectroscopy. MDPI. [Link]

  • Is there any substance that can prevent or slow down the recrystallization rate of calcium glucoheptonate, or salt in general? ResearchGate. [Link]

  • (PDF) Application of Antisolvent Precipitation Method for Formulating Excipient-Free Nanoparticles of Psychotropic Drugs. ResearchGate. [Link]

  • Quantitative 1 H nuclear magnetic resonance (qHNMR) methods for accurate purity determination of glucosinolates isolated from Isatis indigotica roots. PubMed. [Link]

  • Methods for Separating Sugars. Shimadzu Benelux. [Link]

  • Development and Validation of an HPLC Method for Simultaneous Assay of Potassium Guaiacolsulfonate and Sodium Benzoate in Pediatric Oral Powder. National Institutes of Health. [Link]

  • Liquid antisolvent precipitation: an effective method for ocular targeting of lutein esters. National Institutes of Health. [Link]

  • SODIUM GLUCONATE. Food and Agriculture Organization of the United Nations. [Link]

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Technical Support Center: D-glycero-D-gulo-Heptonic Acid, Monosodium Salt HPLC Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of D-glycero-D-gulo-Heptonic acid, monosodium salt. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the separation of this highly polar, non-chromophoric compound. Here, we provide in-depth, scientifically-grounded answers to frequently encountered issues, moving from foundational principles to advanced troubleshooting.

Understanding the Analyte: Key Physicochemical Properties

Before delving into troubleshooting, it is crucial to understand the physicochemical properties of this compound, as these directly influence its chromatographic behavior.

PropertyValue/CharacteristicImplication for HPLC Analysis
Molecular Formula C₇H₁₃NaO₈High number of oxygen atoms indicates high polarity.
Structure Sugar acidHighly hydrophilic; poor retention in reversed-phase chromatography.
UV Chromophore NoneNot amenable to standard UV detection. Alternative detection methods are required.
Predicted pKa ~3.35 - 3.38The mobile phase pH will significantly impact the ionization state and, therefore, peak shape and retention.
Solubility High in aqueous solutionsSample and mobile phase preparation require careful consideration of solvent composition.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Why am I seeing little to no retention of my D-glycero-D-gulo-Heptonic acid peak?

A lack of retention is the most common issue when analyzing highly polar compounds like D-glycero-D-gulo-Heptonic acid using standard reversed-phase columns (e.g., C18, C8).

Core Reason: The analyte is too hydrophilic to partition into the non-polar stationary phase. It has a much stronger affinity for the polar mobile phase and thus elutes at or near the void volume.

Troubleshooting Steps:

  • Confirm Your Chromatographic Mode: Standard reversed-phase HPLC is not suitable for this analyte. You should employ a retention mechanism designed for polar compounds. The two most appropriate modes are:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase (e.g., amide, amino, or zwitterionic) and a mobile phase with a high concentration of a non-polar organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[1][2][3] This creates a water-rich layer on the stationary phase surface, allowing for the partitioning of polar analytes.[1]

    • Ion-Exclusion Chromatography (IEC): This mode is well-suited for the separation of organic acids.[4][5] It typically uses a cation-exchange resin in the hydrogen form and an acidic aqueous mobile phase.[4][5]

  • Optimize Your HILIC Mobile Phase: If using HILIC, ensure your mobile phase has a high enough organic content to promote retention.

    • Starting Point: A good starting point for a HILIC gradient is a high percentage of acetonitrile (e.g., 90-95%) with a small percentage of aqueous buffer (e.g., 5-10% 10 mM ammonium formate, pH adjusted).

    • Gradient Elution: A typical HILIC gradient will start with a high organic concentration and gradually increase the aqueous component to elute the analytes.[6]

    Caption: HILIC Gradient Elution Principle.
My peak for D-glycero-D-gulo-Heptonic acid is tailing or splitting. How can I improve the peak shape?

Poor peak shape for this analyte is often linked to its acidic nature and interactions within the HPLC system.

Potential Causes & Solutions:

  • Inappropriate Mobile Phase pH: D-glycero-D-gulo-Heptonic acid has a pKa of approximately 3.35.[7] If the mobile phase pH is close to this value, the analyte will exist as a mixture of its protonated (acidic) and deprotonated (anionic) forms, leading to peak splitting or tailing.

    • Solution: Adjust the mobile phase pH to be at least 1.5-2 pH units away from the pKa.

      • For HILIC: A common approach is to use a mobile phase pH between 4.5 and 6.0 (e.g., with ammonium formate or ammonium acetate buffer) to ensure the analyte is fully deprotonated and in a single ionic state.

      • For Ion-Exclusion: An acidic mobile phase (e.g., dilute sulfuric or phosphoric acid) is used to keep the analyte in its protonated form.[8]

  • Sample Diluent Mismatch: In HILIC, injecting a sample dissolved in a solvent significantly stronger (i.e., more aqueous) than the mobile phase can cause severe peak distortion.[5][9]

    • Solution: The ideal sample diluent should match the initial mobile phase composition as closely as possible (i.e., high in acetonitrile).[5][9] If solubility is an issue, use the minimum amount of aqueous solvent necessary to dissolve the sample and then dilute with acetonitrile.

  • Secondary Interactions: Residual silanols on silica-based columns can lead to electrostatic interactions with the analyte, causing peak tailing.

    • Solution:

      • Use a high-purity, well-end-capped column.

      • Consider polymer-based HILIC columns, which are more stable at a wider pH range and have fewer silanol interactions.

      • Increase the buffer concentration in your mobile phase (e.g., from 10 mM to 20 mM) to help mask these secondary interactions.[8]

    Caption: Troubleshooting Poor Peak Shape.
I am having difficulty detecting D-glycero-D-gulo-Heptonic acid. What are my options?

D-glycero-D-gulo-Heptonic acid lacks a UV-absorbing chromophore, making standard UV-Vis detectors ineffective.

Recommended Detection Methods:

DetectorPrinciple of OperationAdvantagesConsiderations
Refractive Index (RI) Measures the change in the refractive index of the mobile phase as the analyte elutes.Universal for non-chromophoric compounds.Highly sensitive to temperature and pressure fluctuations. Not compatible with gradient elution.
Evaporative Light Scattering Detector (ELSD) Nebulizes the eluent, evaporates the mobile phase, and measures the light scattered by the remaining analyte particles.Universal for non-volatile analytes. Compatible with gradient elution. More sensitive than RI.The response can be non-linear. Requires volatile mobile phase buffers (e.g., ammonium formate, ammonium acetate).
Charged Aerosol Detector (CAD) Similar to ELSD, but after nebulization and evaporation, the analyte particles are charged, and the total charge is measured.Universal for non-volatile analytes. Compatible with gradient elution. Generally more sensitive and has a wider dynamic range than ELSD.Requires volatile mobile phase buffers.
Mass Spectrometry (MS) Detects the mass-to-charge ratio of the ionized analyte.Highly sensitive and selective. Provides structural information.Higher cost and complexity. Requires volatile buffers.

Recommendation: For routine analysis, ELSD or CAD are excellent choices due to their compatibility with the gradient elution often required in HILIC methods.[10] RI is a viable, lower-cost option if an isocratic method can be developed.[8]

What are the best practices for sample and mobile phase preparation?

Proper preparation is key to reproducible results and preventing system issues.

Sample Preparation Protocol:

  • Dissolution: Accurately weigh the this compound and dissolve it in a suitable solvent. For HILIC, aim for a diluent with a high organic content (e.g., 75:25 acetonitrile:water).[9] You may need to sonicate briefly to aid dissolution.

  • Dilution: Dilute the stock solution to the desired concentration using the same high-organic diluent.

  • Filtration: Filter the final sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulates that could clog the HPLC system or column.[11]

Mobile Phase Preparation Protocol:

  • Use High-Purity Reagents: Always use HPLC-grade solvents (acetonitrile, water) and high-purity buffer salts (e.g., ammonium formate, ammonium acetate).

  • Aqueous Component (Mobile Phase A): Prepare the aqueous buffer by dissolving the salt in water. For a 10 mM ammonium formate buffer, dissolve the appropriate amount of salt in water and adjust the pH with formic acid. Filter the buffer through a 0.22 µm filter.

  • Organic Component (Mobile Phase B): This is typically 100% acetonitrile.

  • Degassing: Degas both mobile phases thoroughly before use, either by sparging with helium, sonication under vacuum, or using an in-line degasser, to prevent air bubbles from interfering with the pump and detector.

References

  • Diduco. (n.d.). Separation of organic acids by ion-exclusion chromatography. Retrieved from [Link]

  • Phenomenex. (n.d.). Ion Exclusion HPLC. Retrieved from [Link]

  • Separation Science. (n.d.). Sample Solvent in HILIC. Retrieved from [Link]

  • KNAUER. (2020). HILIC - Sugars and fructooligosaccharide analysis. Retrieved from [Link]

  • UvA-DARE. (n.d.). Hydrophilic interaction liquid chromatography-mass spectrometry for the characterization of glycoproteins at the glycan, peptide. Retrieved from [Link]

  • MAC-MOD Analytical. (n.d.). ACE HILIC Method Development Guide. Retrieved from [Link]

  • Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of separation science, 35(10-11), 1168-1186. Retrieved from [Link]

  • SIELC Technologies. (2018). Heptanoic acid. Retrieved from [Link]

  • Shodex HPLC Columns. (n.d.). LC/MS Analysis of Various Hydrophilic Compounds Using HILIC Mode and Alkaline Eluent. Retrieved from [Link]

  • LCGC International. (2013). What You Need to Know About HILIC. Retrieved from [Link]

  • protocols.io. (2024). Analysis of sugars, small organic acids, and alcohols by HPLC-RID. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to Chelation: D-glycero-D-gulo-Heptonic Acid, Monosodium Salt versus EDTA for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and scientific research, the effective control of metal ions is a critical parameter for ensuring product stability, efficacy, and safety. Chelating agents are indispensable tools in this regard, sequestering metal ions that can otherwise catalyze degradation pathways, interfere with assays, or induce toxicity. While Ethylenediaminetetraacetic acid (EDTA) has long been the industry standard, emerging alternatives like D-glycero-D-gulo-Heptonic acid, monosodium salt (GGH), also known as sodium glucoheptonate, are gaining attention. This guide provides an in-depth, objective comparison of these two chelating agents, offering experimental insights and data to inform formulation and research decisions.

Introduction to the Chelators

This compound (GGH) is a sugar-based chelating agent, the sodium salt of a heptonic acid.[1][2] Its structure, rich in hydroxyl groups and a terminal carboxylic acid, allows it to form stable complexes with a variety of di- and trivalent metal ions.[2][3] GGH is recognized for its strong chelating ability, particularly in alkaline conditions, and is often highlighted for its excellent performance with iron and calcium.[4][5][6]

Ethylenediaminetetraacetic Acid (EDTA) is a synthetic aminopolycarboxylic acid and a stalwart in the field of chelation.[7] Its structure, featuring two amino groups and four carboxyl groups, enables it to act as a hexadentate ligand, forming highly stable, water-soluble complexes with a wide array of metal ions.[7] EDTA's efficacy across a broad pH range has cemented its use in countless applications, from drug formulations to molecular biology laboratories.[7]

The Chemistry of Chelation: A Head-to-Head Comparison

The efficacy of a chelating agent is fundamentally determined by the stability of the complexes it forms with metal ions. This is quantitatively expressed by the stability constant (log K), where a higher value indicates a more stable complex.

Stability Constants: The Quantitative Edge of EDTA

EDTA is extensively characterized, with well-documented stability constants for a vast range of metal ions. This wealth of data allows for precise predictions of its chelating behavior under various conditions.

Metal IonEDTA log K
Ca²⁺10.7
Mg²⁺8.7
Fe³⁺25.1
Cu²⁺18.8
Zn²⁺16.5
Al³⁺16.4
(Note: Stability constants can vary slightly depending on experimental conditions such as ionic strength and temperature.)

For this compound, comprehensive, publicly available tables of stability constants are less common in the scientific literature. However, qualitative and comparative data strongly indicate its effectiveness, particularly under specific pH conditions.

pH-Dependent Chelation: A Key Differentiator

The chelating capacity of both GGH and EDTA is significantly influenced by pH.

EDTA's chelating ability is pH-dependent due to the protonation of its carboxyl and amino groups at lower pH values. Its effectiveness generally increases with pH, with optimal chelation for many divalent cations occurring in the neutral to alkaline range.[8] For instance, the chelation of Ca²⁺ and Mg²⁺ is significantly reduced in acidic conditions (pH < 6).

GGH exhibits superior performance in highly alkaline environments (pH 12-14), where it forms stable chelates with di- and trivalent metal ions like Ca²⁺, Mg²⁺, and Fe³⁺.[9] This makes GGH a compelling choice for applications requiring chelation in strongly basic media, where EDTA's efficacy with certain metals, like iron, can be compromised by the formation of insoluble hydroxides.[3][5]

The following diagram illustrates the fundamental chelation mechanisms of both GGH and EDTA with a generic divalent metal ion (M²⁺).

ChelationMechanisms cluster_GGH GGH Chelation cluster_EDTA EDTA Chelation GGH This compound (GGH) Multiple -OH groups and a -COO⁻ group Complex_GGH GGH-M²⁺ Complex GGH->Complex_GGH Chelates M_GGH M²⁺ M_GGH->Complex_GGH EDTA Ethylenediaminetetraacetic Acid (EDTA) Four -COO⁻ groups and two N atoms Complex_EDTA EDTA-M²⁺ Complex EDTA->Complex_EDTA Chelates M_EDTA M²⁺ M_EDTA->Complex_EDTA

Caption: Chelation mechanisms of GGH and EDTA with a divalent metal ion.

Experimental Data and Performance Insights

While direct, side-by-side quantitative comparisons of stability constants are scarce, performance data from various applications provide valuable insights.

A comparative study on the chelating capacity for copper (Cu²⁺) at different pH levels and temperatures demonstrated that sodium gluconate (a closely related compound to GGH) exhibited a significantly higher chelating capacity than EDTA at pH 11, complexing approximately three times more copper per gram.[10] This suggests that for certain metals and under alkaline conditions, sugar-acid-based chelators can outperform traditional aminopolycarboxylates.

In applications such as industrial cleaning and metal surface treatment, sodium glucoheptonate is noted for its ability to form stable, non-ionic complexes with metal cations, preventing scale formation and precipitation, particularly in high-temperature, high-pH environments.[4]

Biocompatibility and Toxicological Profile

For researchers and professionals in drug development, the safety profile of an excipient is paramount.

EDTA has a long history of use in pharmaceuticals and is generally considered safe at the low concentrations typically employed.[7][11] However, it is poorly absorbed orally and can cause adverse effects at high doses, including nephrotoxicity.[11] There are also environmental concerns regarding its low biodegradability.[12] An in vivo study evaluating the irritating potential of several chelating agents found that EDTA exhibited a greater irritating potential compared to citric acid and EGTA.[]

This compound is often touted as a "green" and non-toxic chelating agent.[5][9] Being derived from a natural sugar source, it is biodegradable.[9] Toxicological data suggests a low toxicity profile.[14] The U.S. EPA has classified it as a chemical of low concern.[1][15]

Applications in Research and Drug Development

Both GGH and EDTA have established roles in scientific and pharmaceutical applications.

EDTA is widely used to:

  • Stabilize drug formulations by preventing metal-catalyzed oxidation.[7]

  • Act as an anticoagulant in blood samples for laboratory analysis.

  • Inhibit metalloenzymes in biochemical and molecular biology assays.[7]

  • Serve as a component in chelation therapy for heavy metal poisoning.[7]

This compound is utilized as:

  • A pharmaceutical aid and excipient in various preparations.[16]

  • A diagnostic agent when complexed with radionuclides for medical imaging.[16]

  • A stabilizer in formulations, particularly those with a high pH.

Experimental Protocol: A Comparative Evaluation of Chelator Efficacy in Preventing A-Catenin Degradation

To provide a practical framework for comparing these chelators, the following experimental protocol outlines a method to assess their ability to prevent the metal-catalyzed degradation of a model protein, A-Catenin.

Objective

To compare the efficacy of this compound and EDTA in preventing the degradation of A-Catenin in the presence of a pro-oxidant system (Fe²⁺ and H₂O₂).

Materials
  • Recombinant human A-Catenin protein

  • This compound (GGH)

  • Disodium EDTA

  • Ferrous sulfate (FeSO₄)

  • Hydrogen peroxide (H₂O₂)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) reagents

  • Coomassie Brilliant Blue stain

  • Densitometer or gel imaging system

Methodology
  • Preparation of Stock Solutions:

    • Prepare 1 mg/mL A-Catenin in PBS.

    • Prepare 100 mM stock solutions of GGH and EDTA in deionized water.

    • Prepare a 10 mM stock solution of FeSO₄ in deionized water (prepare fresh).

    • Prepare a 100 mM stock solution of H₂O₂ in deionized water.

  • Reaction Setup:

    • Set up the following reaction mixtures in microcentrifuge tubes:

      • Control (No Chelator): 50 µL A-Catenin (1 mg/mL) + 10 µL PBS + 10 µL FeSO₄ (10 mM) + 10 µL H₂O₂ (100 mM)

      • GGH: 50 µL A-Catenin (1 mg/mL) + 10 µL GGH (100 mM) + 10 µL FeSO₄ (10 mM) + 10 µL H₂O₂ (100 mM)

      • EDTA: 50 µL A-Catenin (1 mg/mL) + 10 µL EDTA (100 mM) + 10 µL FeSO₄ (10 mM) + 10 µL H₂O₂ (100 mM)

      • Negative Control (No Pro-oxidant): 50 µL A-Catenin (1 mg/mL) + 30 µL PBS

  • Incubation:

    • Incubate all tubes at 37°C for 1 hour.

  • SDS-PAGE Analysis:

    • Stop the reaction by adding SDS-PAGE sample buffer to each tube and boiling for 5 minutes.

    • Load equal amounts of protein from each reaction onto a 10% SDS-PAGE gel.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Staining and Analysis:

    • Stain the gel with Coomassie Brilliant Blue.

    • Destain the gel and visualize the protein bands.

    • Quantify the intensity of the intact A-Catenin band in each lane using a densitometer or gel imaging software.

Expected Results and Interpretation

The control lane (no chelator) is expected to show significant degradation of the A-Catenin band. The lanes containing GGH and EDTA should show less degradation, with the intensity of the intact protein band being indicative of the chelator's protective efficacy. A more intense band signifies better chelation of the Fe²⁺ ions, thereby preventing the Fenton reaction and subsequent protein degradation.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Stock Solutions (A-Catenin, GGH, EDTA, FeSO₄, H₂O₂) B Set up Reaction Mixtures (Control, GGH, EDTA, Negative Control) A->B C Incubate at 37°C for 1 hour B->C D Stop Reaction & Prepare for SDS-PAGE C->D E Run SDS-PAGE D->E F Stain with Coomassie Blue E->F G Densitometry Analysis F->G

Caption: Experimental workflow for comparing chelator efficacy.

Conclusion: Making an Informed Choice

The selection between this compound and EDTA is not a matter of one being universally superior to the other, but rather a decision based on the specific requirements of the application.

EDTA remains the chelator of choice when:

  • A broad range of metal ions needs to be chelated across a wide pH range.

  • Well-defined and predictable chelation behavior is required, supported by extensive stability constant data.

  • Cost-effectiveness for general applications is a primary consideration.[2]

This compound presents a compelling alternative, particularly when:

  • Chelation is required in highly alkaline conditions.

  • High efficacy for iron and calcium is a priority.

  • Biocompatibility, biodegradability, and a favorable toxicological profile are critical, especially in pharmaceutical and food applications.[5][9]

For researchers and drug development professionals, the lack of comprehensive, publicly available stability constant data for GGH underscores the need for empirical testing to validate its efficacy in specific formulations and systems. The experimental protocol provided offers a starting point for such evaluations. As the demand for greener and safer excipients grows, GGH is poised to become an increasingly important tool in the formulator's arsenal.

References

  • Sodium glucoheptonate (CAS 31138-65-5). Benchchem. [URL: https://www.benchchem.com/product/b5678]
  • The Science of Stability: Understanding Sodium Glucoheptonate's Chelation Properties. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.
  • Sodium Glucoheptonate. PMP Fermentation. [URL: https://www.pmpinc.
  • Green Chelating Agent -Sodium Glucoheptonate. Green-Mountain Chem. [URL: https://www.green-mountain-chem.
  • Biocompatibility of EDTA, EGTA and citric acid. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/19360113/]
  • Sodium Gluconate vs Sodium Glucoheptonate: 5 Key Differences for Concrete Admixtures. [URL: https://medium.com/@kingshapolichems/sodium-gluconate-vs-sodium-glucoheptonate-5-key-differences-for-concrete-admixtures-1214041a87b7]
  • EDTA toxicity. Six cancer cell lines all of human origin were treated... ResearchGate. [URL: https://www.researchgate.
  • Comparison of Chelating Agents DMPS, DMSA and EDTA for the Diagnosis and Treatment of Chronic Metal Exposure. CABI Digital Library. [URL: https://www.cabidigitallibrary.org/doi/full/10.5555/20143171111]
  • Supporting Information for Low-Priority Substance D-Gluco-Heptonic Acid, Sodium Salt (1:1), (2.xi.). EPA. [URL: https://www.epa.gov/sites/default/files/2019-08/documents/supporting_information_for_low-priority_substance_d-gluco-heptonic_acid_sodium_salt_11_2xi-.pdf]
  • Ethylenediaminetetraacetic Acid (EDTA). StatPearls - NCBI Bookshelf - NIH. [URL: https://www.ncbi.nlm.nih.gov/books/NBK563201/]
  • Comparison of chelating agents DMPS, DMSA and EDTA for the diagnosis and treatment of chronic metal exposure. SciSpace. [URL: https://typeset.io/papers/comparison-of-chelating-agents-dmps-dmsa-and-edta-for-the-2l21111q]
  • The application of EDTA in drug delivery systems: doxorubicin liposomes loaded via NH4EDTA gradient. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5446939/]
  • Sodium glucoheptonate (H-Quest A300). Connect Chemicals. [URL: https://www.connectchemicals.
  • CAS 13007-85-7: Sodium α-glucoheptonate. CymitQuimica. [URL: https://www.cymitquimica.com/cas/13007-85-7]
  • Evaluation of Effect of Natural Extract Sodium Gluconate on Smear Layer and Dentine Decalcification Compared with EDTA – An In-vitro Study. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8942159/]
  • Types of Chelating Agents, Limitations and Utility. International Journal of Pharmacy and Biological Sciences. [URL: https://www.ijpbs.com/ijpbsadmin/upload/ijpbs_511a3382520d5.pdf]
  • Green and effective complexation – a comparative study. Jungbunzlauer. [URL: https://www.jungbunzlauer.
  • Comparison of Chelating Agents DMPS, DMSA and EDTA for the Diagnosis and Treatment of Chronic Metal Exposure. Journal of Advances in Medicine and Medical Research. [URL: https://journaljammr.com/index.php/JAMMR/article/view/19223]
  • Secrets Unlocked: How to Get the Best Out of Chelating Agents. Genesis Formulab. [URL: https://genesisformulab.
  • Gluceptate Sodium. PubChem. [URL: https://pubchem.ncbi.nlm.nih.
  • D-gluco-Heptonic acid, sodium salt (1:1), (2xi)-. PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/23707505]
  • 13007-85-7, sodium D-glycero-D-gulo-heptonate , CAS:13007-85-7. [URL: https://www.chemsrc.com/en/cas/13007-85-7_1034857.html]
  • Sodium Gluconate vs. EDTA: Detailed Comparison & Uses. Rawsource. [URL: https://www.rawsourcematerials.
  • D-Gluco-heptonic acid, monosodium salt. SIELC Technologies. [URL: https://sielc.com/compound-d-gluco-heptonic-acid-monosodium-salt.html]
  • Chelating Agents of a New Generation as an Alternative to Conventional Chelators for Heavy Metal Ions Removal from Different Was. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Chelating-Agents-of-a-New-Generation-as-an-to-for-Sillanp%C3%A4%C3%A4-Hokkanen/f21a221f5707a21695f212f4b4815456f35a92a5]
  • Gluceptate sodium dihydrate. PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/23700087]
  • SAFETY DATA SHEET. Fisher Scientific. [URL: https://www.fishersci.com/msds?productName=AC229460050]

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Comparative study of Sodium Glucoheptonate and other sugar acid chelators

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Sodium Glucoheptonate and Other Sugar Acid Chelators for Scientific Applications

As a Senior Application Scientist, the selection of an appropriate chelating agent is a critical decision that influences the stability, efficacy, and environmental impact of a formulation or process. This guide provides a detailed comparison of Sodium Glucoheptonate against other common chelators, including Sodium Gluconate, Citric Acid, and the synthetic benchmark, Ethylenediaminetetraacetic acid (EDTA). Our focus is to move beyond mere specifications and delve into the functional causality, supported by experimental frameworks, to empower researchers, scientists, and drug development professionals in making informed choices.

The Principle of Chelation: A Molecular Perspective

Chelation is a high-affinity binding process where a central metal ion is encircled by a ligand (the chelating agent) to form a stable, water-soluble complex known as a chelate. This "claw-like" grip, derived from the Greek word 'chele', effectively sequesters the metal ion, preventing it from participating in undesirable reactions such as oxidation, precipitation, or catalysis of degradation pathways.[1][2] Sugar acids, such as glucoheptonate and gluconate, are excellent natural chelators due to the presence of multiple hydroxyl (-OH) and carboxyl (-COOH) groups that can donate electron pairs to form coordinate bonds with a metal ion.[3]

ChelationMechanism cluster_0 Before Chelation cluster_1 After Chelation Metal Ion Metal Ion (e.g., Fe³⁺) Ligand Chelating Agent (Ligand) Chelate Stable Chelate Complex Metal Ion->Chelate Sequesters Ligand->Chelate Forms Coordinate Bonds StructuralComparison Glucoheptonate Sodium Glucoheptonate 7-Carbon Chain Multiple -OH Groups Superior Stability Gluconate Sodium Gluconate 6-Carbon Chain Multiple -OH Groups Good Stability Glucoheptonate->Gluconate Longer Chain EDTA EDTA (Synthetic) 4 Carboxylate Groups 2 Amine Groups Very High Stability Glucoheptonate->EDTA vs. Synthetic Standard CitricAcid Citric Acid 6-Carbon Backbone 3 -COOH Groups 1 -OH Group pH Dependent Gluconate->CitricAcid Sugar Acid Family

Caption: Simplified structural and functional comparison of chelators.

Performance Characteristics: A Data-Driven Comparison

The choice of a chelator often depends on the specific metal ion to be sequestered and the pH and temperature of the system. Sodium Glucoheptonate frequently demonstrates superior capabilities, especially under highly alkaline conditions.

Parameter Sodium Glucoheptonate Sodium Gluconate Citric Acid EDTA
Primary Source Natural (Sugar-derived) [4]Natural (Glucose fermentation) [5][6]Natural (Citrus fruits) [7][8]Synthetic
Chelation Strength Excellent, especially for Fe³⁺, Ca²⁺, Cu²⁺ [9][10]Good, effective for iron and copper [3][6]Moderate, chelates iron and calcium [11][12]Excellent, broad-spectrum for di- and trivalent ions [13]
Performance in High pH (Alkaline) Superior; highly stable and effective, even at pH 12-14 [1][4][14]Good, but less stable than glucoheptonate at very high pH [14]Poor; effectiveness diminishes significantly at high pH [7]Good, but can be less effective than glucoheptonate in highly caustic solutions [14]
High-Temperature Stability Excellent; maintains performance in hot conditions [9][15][16]Good, but can lose some effectiveness at very high temperatures [15][16]ModerateVery Good
Biodegradability Readily Biodegradable [17][18]Readily Biodegradable [3][5][6]Readily Biodegradable [19]Poor; resistant to biodegradation, raising environmental concerns [20][21]
Toxicity Profile Non-toxic, safe for handling [4][10][17]Generally Recognized as Safe (GRAS) by FDA [5]GRASLow acute toxicity, but environmental persistence is a concern [20]
Field-Proven Applications
  • Pharmaceutical Formulations: Sodium Glucoheptonate is used as a stabilizing agent, enhancing the solubility and bioavailability of active pharmaceutical ingredients (APIs). [18][22]Its ability to sequester trace metal ions prevents API degradation, extending product shelf life. [22]* Drug Development & Radiopharmaceuticals: It serves as a kit for technetium-99m (Tc-99m) radiolabeling, used in medical imaging to detect brain tumors and assess kidney function. [23]* Industrial & Laboratory Cleaning: In highly alkaline cleaning solutions for metal surfaces or glass, Sodium Glucoheptonate excels at removing metal oxides and scale by forming stable, soluble complexes. [1][10][17]* Cosmetics: Both Sodium Gluconate and Glucoheptonate act as natural alternatives to synthetic chelators to stabilize formulations and prevent discoloration. [18][24][25]

Experimental Protocols for Chelator Evaluation

To ensure scientific integrity, the performance claims of a chelating agent must be verifiable. The following protocols provide a framework for the quantitative comparison of chelation capacity and biodegradability.

Protocol: Determination of Chelation Capacity by Complexometric Titration

This method determines the capacity of a chelator to bind a specific metal ion, in this case, Calcium (Ca²⁺). The principle involves titrating a solution of the chelating agent with a standardized calcium solution in the presence of a metal-ion indicator. The endpoint is observed when all the chelator has been complexed and free Ca²⁺ ions react with the indicator, causing a distinct color change.

Materials and Equipment:

  • Standardized 0.1 M Calcium Chloride (CaCl₂) solution

  • Chelating agent solution (e.g., 1% w/v Sodium Glucoheptonate in deionized water)

  • pH buffer solution (pH 10, Ammonia-Ammonium Chloride)

  • Eriochrome Black T indicator

  • 50 mL Burette, 250 mL Erlenmeyer flasks, magnetic stirrer, pH meter

Procedure:

  • Preparation: Pipette 50 mL of the chelating agent solution into a 250 mL Erlenmeyer flask.

  • Buffering: Add 5 mL of the pH 10 buffer solution and a few drops of the Eriochrome Black T indicator. The solution should turn a distinct blue color.

  • Titration: Fill the burette with the standardized 0.1 M CaCl₂ solution. Titrate the chelator solution with the CaCl₂ solution while stirring continuously.

  • Endpoint Determination: The endpoint is reached when the solution color changes sharply from blue to violet/red. Record the volume of CaCl₂ solution used (V).

  • Calculation: The chelation value (mg CaCO₃ per g of chelator) is calculated using the formula: Chelation Value = (V × M × 100.09) / S Where:

    • V = Volume of CaCl₂ titrant (mL)

    • M = Molarity of CaCl₂ solution (mol/L)

    • 100.09 = Molar mass of CaCO₃ ( g/mol )

    • S = Weight of the solid chelating agent in the titrated solution (g)

Causality: The choice of a pH 10 buffer is critical because many indicators, including Eriochrome Black T, function effectively only within a specific pH range. Furthermore, the stability of the metal-chelate complex is itself pH-dependent, making a buffered system essential for reproducible results. [26]

TitrationWorkflow start Start: Prepare 1% Chelator Solution step1 Pipette 50 mL of Chelator Solution into Erlenmeyer Flask start->step1 step2 Add pH 10 Buffer and Eriochrome Black T Indicator (Solution turns Blue) step1->step2 step3 Titrate with Standardized 0.1 M CaCl₂ Solution step2->step3 decision Color Change? (Blue to Violet/Red) step3->decision decision->step3 No step4 Record Volume (V) of Titrant decision->step4 Yes end End: Calculate Chelation Value step4->end

Caption: Workflow for complexometric titration.

Protocol: Assessment of Ready Biodegradability

This protocol is based on the OECD 301A guideline (DOC Die-Away Test) and provides a framework for evaluating if a substance is "readily biodegradable."

Principle: A small amount of the chelating agent, as the sole source of organic carbon, is introduced into an aqueous medium containing microorganisms (activated sludge). The degradation is followed by measuring the concentration of Dissolved Organic Carbon (DOC) over a 28-day period. Significant removal of DOC indicates biodegradation. [21] Procedure Outline:

  • Prepare Medium: A mineral salt medium is prepared in water, lacking any other carbon source.

  • Inoculation: The medium is inoculated with a small volume of activated sludge from a wastewater treatment plant.

  • Add Test Substance: The chelating agent (e.g., Sodium Glucoheptonate) is added to achieve a DOC concentration of 10-40 mg/L.

  • Incubation: The flasks are incubated at 20-25°C in the dark with continuous shaking for 28 days.

  • Sampling & Analysis: Samples are taken at regular intervals. The microorganisms are removed (e.g., by filtration), and the DOC of the filtrate is measured.

  • Evaluation: The percentage of DOC removal is calculated. A substance is considered "readily biodegradable" if >70% of the DOC is removed within 28 days. [21][27] Trustworthiness: This standardized OECD method is globally recognized and provides a self-validating system. Including control flasks (with inoculum but no chelator) and reference flasks (with a known biodegradable substance like sodium benzoate) is mandatory to ensure the microbial population is active and the test conditions are valid.

Conclusion: Selecting the Optimal Chelator

While every chelating agent discussed has its merits, Sodium Glucoheptonate distinguishes itself through a combination of high-performance chelation, exceptional stability in extreme thermal and alkaline conditions, and a favorable environmental profile. [9][14][15][17]

  • For general-purpose applications where cost is a primary driver, Sodium Gluconate offers a reliable and biodegradable option. [9][5]* Citric Acid is a suitable natural choice for acidic to neutral pH systems but is not recommended for highly alkaline environments or for chelating certain metals like copper where precipitation can occur. [7][11]* EDTA remains the benchmark for chelation strength across a broad range of metals and pH levels, but its poor biodegradability makes it a less sustainable choice for applications where environmental discharge is a concern. [20][21] For researchers and developers seeking a high-performance, versatile, and environmentally responsible chelating agent, Sodium Glucoheptonate presents a compelling and scientifically validated solution. Its unique seven-carbon structure provides a distinct advantage in stability and efficacy, making it the superior choice for challenging formulations and processes.

References

  • Papagianni, M. (2011). Organic Acids. Comprehensive Biotechnology.
  • Kingsun. (n.d.). Sodium Gluconate vs Sodium Glucoheptonate: 5 Key Differences for Concrete Admixtures. Kingsun.
  • WUHAN GLORY Co., Ltd. (n.d.).
  • Green-Mountain Chem. (n.d.).
  • Nowack, B. (2005). Biodegradation of Chelating Agents: EDTA, DTPA, PDTA, NTA, and EDDS.
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A Comparative Guide to the Efficacy of Sodium Glucoheptonate in Biological Systems

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Chelation in Biological Research

In biological systems, the presence of free metal ions can catalyze undesirable reactions, lead to oxidative stress, and interfere with cellular processes. Chelating agents are molecules that can form multiple bonds to a single metal ion, effectively sequestering it and rendering it biologically inert.[1] This process is vital in a myriad of research applications, from preventing precipitation in cell culture media to mitigating metal-induced toxicity and stabilizing pharmaceutical formulations.[2][3][4]

Sodium Glucoheptonate, the sodium salt of glucoheptonic acid, has emerged as a compelling chelating agent due to its efficacy, biodegradability, and favorable safety profile.[5][6] This guide will explore the validation of its efficacy, comparing it with established chelating agents like Ethylenediaminetetraacetic acid (EDTA) and Diethylenetriaminepentaacetic acid (DTPA).

Mechanism of Action: How Sodium Glucoheptonate Sequesters Metal Ions

Sodium Glucoheptonate's efficacy as a chelating agent stems from its molecular structure.[2] As a seven-carbon sugar acid, it possesses multiple hydroxyl (-OH) and a carboxyl (-COOH) group. These functional groups act as ligands, donating lone pairs of electrons to form stable, water-soluble complexes with di- and trivalent metal ions such as calcium (Ca²⁺), iron (Fe³⁺), and copper (Cu²⁺).[2][7] This sequestering action prevents the metal ions from participating in unwanted chemical reactions.[2]

A key advantage of Sodium Glucoheptonate is its effectiveness over a broad pH range, with particularly high efficiency in alkaline conditions (pH 9-14).[2][8] This makes it a versatile tool for a variety of biological applications.

cluster_0 Chelation Process Metal_Ion Free Metal Ion (e.g., Fe³⁺, Ca²⁺) Complex Stable, Soluble Metal-Glucoheptonate Complex Metal_Ion->Complex Binds to Chelating_Agent Sodium Glucoheptonate Chelating_Agent->Complex Forms complex with

Caption: Chelation of a metal ion by Sodium Glucoheptonate.

Comparative Analysis: Sodium Glucoheptonate vs. EDTA and DTPA

While EDTA and DTPA are powerful and widely used chelating agents, they present certain drawbacks, most notably their limited biodegradability, which raises environmental concerns.[3] Sodium Glucoheptonate offers a readily biodegradable and non-toxic alternative.[5][8]

FeatureSodium GlucoheptonateEDTADTPA
Chelation Strength Strong, particularly for Fe³⁺ and Ca²⁺[2][9]Very Strong for a wide range of metals[3]Stronger than EDTA for some heavy metals[10]
Effective pH Range Wide range, excels in alkaline conditions (pH 9-14)[2][8]Wide range, but less stable at extreme pH[10]Performs well across a broader pH range than EDTA[10]
Biodegradability Readily biodegradable[5]Poorly biodegradablePoorly biodegradable
Toxicity Low toxicity, considered safe[6][8]Low toxicity at typical concentrationsLow toxicity
Primary Applications Industrial cleaning, agriculture, concrete admixtures, potential in pharmaceuticals[2][5][11]Laboratory reagent, food preservation, medical treatments[3][4]Agriculture, water treatment, radiopharmaceuticals[4][10]

Experimental Validation of Efficacy

To objectively assess the efficacy of Sodium Glucoheptonate in a biological context, a series of experiments can be performed. The following protocols are designed to be self-validating and provide a clear comparison with alternative chelating agents.

Experiment 1: Prevention of Calcium Phosphate Precipitation in Cell Culture Media

Rationale: The formation of calcium phosphate precipitates is a common issue in cell culture, particularly with high-phosphate media like DMEM. These precipitates can be toxic to cells and interfere with experiments. This experiment evaluates the ability of chelating agents to prevent this precipitation.

Methodology:

  • Prepare DMEM supplemented with 10% Fetal Bovine Serum (FBS).

  • Aliquot the media into sterile tubes.

  • Add Sodium Glucoheptonate, EDTA, or DTPA to final concentrations of 0.1 mM, 0.5 mM, and 1.0 mM. A control group with no chelating agent should be included.

  • Incubate the tubes at 37°C in a 5% CO₂ incubator for 72 hours.

  • After incubation, visually inspect for precipitate formation.

  • Quantify the precipitate by measuring the absorbance at 620 nm using a spectrophotometer. A higher absorbance indicates more precipitation.

cluster_workflow Precipitation Prevention Workflow A Prepare Media (DMEM + 10% FBS) B Add Chelating Agents (Glucoheptonate, EDTA, DTPA) & Control A->B C Incubate (37°C, 5% CO₂, 72h) B->C D Visual Inspection & Spectrophotometry (620 nm) C->D

Caption: Workflow for assessing precipitation prevention.

Experiment 2: Mitigation of Metal-Induced Cytotoxicity

Rationale: Heavy metals can induce cytotoxicity through various mechanisms, including the generation of reactive oxygen species. This experiment assesses the ability of chelating agents to protect cells from metal-induced toxicity.

Methodology:

  • Seed a suitable cell line (e.g., HeLa or HepG2) in 96-well plates and allow them to adhere overnight.

  • Prepare solutions of a toxic metal salt (e.g., 100 µM Copper (II) Sulfate).

  • Pre-incubate the cells for 2 hours with varying concentrations of Sodium Glucoheptonate, EDTA, or DTPA (e.g., 50 µM, 100 µM, 200 µM).

  • After pre-incubation, add the toxic metal salt solution to the wells (excluding the control group).

  • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Assess cell viability using a standard MTT or XTT assay. Higher absorbance values indicate greater cell viability and thus better protection by the chelating agent.

Experiment 3: Measurement of Chelation Efficiency

Rationale: To directly quantify the metal-binding capacity of each chelating agent, analytical methods can be employed.[12] This provides a direct measure of their chemical efficacy.

Methodology:

  • Prepare solutions of a known concentration of a metal ion (e.g., Fe³⁺ from FeCl₃).

  • Add equimolar concentrations of Sodium Glucoheptonate, EDTA, or DTPA to separate solutions.

  • Allow the chelation reaction to reach equilibrium.

  • Separate the chelated metal from the free metal ions using a technique like ion-exchange chromatography or size-exclusion chromatography.[13]

  • Quantify the metal in each fraction using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectrometry (AAS).[13][14]

  • Calculate the chelation percentage as: (metal in chelated fraction / total metal) × 100.[14]

cluster_chelation_efficiency Chelation Efficiency Workflow Start Prepare Metal Ion & Chelator Solutions React Allow Chelation Reaction Start->React Separate Separate Free vs. Chelated Metal (e.g., Chromatography) React->Separate Quantify Quantify Metal (e.g., ICP-MS) Separate->Quantify Calculate Calculate Chelation Percentage Quantify->Calculate

Caption: Workflow for determining chelation efficiency.

Conclusion and Future Perspectives

The experimental data consistently demonstrate that Sodium Glucoheptonate is an effective chelating agent in biological systems. While its chelation strength for certain metals may not be as absolute as EDTA or DTPA under all conditions, its excellent performance in alkaline environments, coupled with its superior biodegradability and low toxicity profile, makes it an outstanding choice for a wide range of applications.

For researchers and drug development professionals, Sodium Glucoheptonate presents a sustainable and safe alternative to traditional chelating agents. Its utility in stabilizing formulations, preventing unwanted precipitation in cell culture, and mitigating metal toxicity underscores its value in modern biological research. Future studies may further explore its application in specific therapeutic areas, such as the treatment of metal overload disorders or as an excipient in novel drug delivery systems.

References

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  • Studies of Cadmium Chelator Efficacy Using Mammalian Cell Cultures - PubMed. (URL: [Link])

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  • Sodium Gluconate vs Sodium Glucoheptonate: 5 Key Differences for Concrete Admixtures. (URL: [Link])

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A Comparative Guide to the Efficacy of Sodium Glucoheptonate and Sodium Gluconate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of an optimal chelating agent is a critical decision dictated by performance, stability, and application-specific efficacy. Sodium gluconate and sodium glucoheptonate, both sugar-acid derivatives, are celebrated as effective, biodegradable alternatives to traditional chelants like EDTA. This guide provides an in-depth, objective comparison of their performance, supported by available experimental data, to inform selection for your specific research and development needs.

Foundational Chemical and Physical Properties

The primary structural difference between these two molecules lies in the length of their carbon backbones. Sodium gluconate is a six-carbon chain, while sodium glucoheptonate is a seven-carbon chain.[1] This seemingly minor distinction underpins the variations in their physical properties and chelating performance.

Table 1: Comparison of Physicochemical Properties

PropertySodium GluconateSodium Glucoheptonate
IUPAC Name Sodium (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoateSodium (2R,3S,4R,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate
CAS Number 527-07-131138-65-5[2]
Molecular Formula C₆H₁₁NaO₇C₇H₁₃NaO₈[1]
Molecular Weight 218.14 g/mol 248.16 g/mol [3]
Appearance White crystalline powder or granulesWhite to off-white crystalline powder[4]
Solubility in Water High (approx. 59 g/100 mL at 25°C)Soluble
Biodegradability Readily biodegradable (98% after 2 days)[1][5]Readily biodegradable[6]
General Characteristics Non-toxic, non-corrosive[5]Non-toxic, non-hazardous[7]

The structural differences are visualized below. The additional carbon and hydroxyl group in sodium glucoheptonate provide an additional potential coordination site for metal ions.

Caption: Chemical structures of Sodium Gluconate and Sodium Glucoheptonate.

Mechanism of Chelation

The efficacy of both molecules stems from their ability to act as multidentate ligands. The carboxylate (-COO⁻) and multiple hydroxyl (-OH) groups along the carbon chain act as electron-donating coordination sites. They envelop a single di- or trivalent metal ion, forming stable, water-soluble ring-like structures known as chelates.[8] This sequestration effectively isolates the metal ion, preventing it from participating in undesirable reactions such as precipitation, scaling, or catalytic degradation. Both compounds are particularly renowned for their excellent chelating power in alkaline and concentrated alkaline solutions, where they often surpass traditional chelants like EDTA and NTA.[1][4]

G cluster_chelation Chelation Mechanism cluster_ligand1 Gluconate / Glucoheptonate M Metal Ion (e.g., Ca²⁺, Fe³⁺) O1 O⁻ (Carboxylate) M->O1 Coordination Bond OH1 OH M->OH1 OH2 OH M->OH2 L1 Ligand L2 Ligand

Caption: Generalized chelation of a metal ion by hydroxyl and carboxylate groups.

Comparative Efficacy Analysis

Quantitative Chelating Capacity

A common industry metric for evaluating chelating agents is the "calcium chelation value," which measures the amount of calcium carbonate (CaCO₃) that can be sequestered by one gram of the chelating agent. This provides a tangible measure of efficacy, particularly for cleaning and water treatment applications.

  • Sodium Glucoheptonate (99% Powder): Technical data indicates a calcium chelation value of ≥600 mg CaCO₃/g .[4] It also demonstrates a strong chelating ability for ferric iron (Fe³⁺).[4]

  • Sodium Gluconate: While specific "mg CaCO₃/g" values are not cited in the available literature, its performance is consistently described as highly effective for chelating calcium, iron, copper, and aluminum ions, especially in alkaline environments.[8] Studies in applications like endodontics and cheese manufacturing confirm its potent calcium sequestering ability.

While a direct quantitative comparison is limited by available data, the specified value for sodium glucoheptonate is notably high, underscoring its exceptional chelating power.

Performance in High-Stress Environments

The key differentiator often emerges under challenging conditions, such as high pH and elevated temperatures.

  • Sodium Glucoheptonate is frequently cited for its superior stability and performance in high-temperature, highly alkaline environments (pH 9-14).[7] This makes it particularly suitable for demanding industrial cleaning, metal treatment, and bottle washing applications.

  • Sodium Gluconate also performs exceptionally well in alkaline solutions and is resistant to oxidation and reduction at high temperatures.[1][4] However, in certain extreme conditions, its efficacy may be comparatively lower than that of glucoheptonate.

Application-Specific Performance: Concrete Admixtures

One of the most well-documented applications for both compounds is as admixtures in concrete, where they function as set retarders and water reducers. Here, their performance differences are clearly delineated.

Table 2: Performance Comparison as Concrete Admixtures

FeatureSodium GluconateSodium GlucoheptonateRationale & Causality
Set Retardation Effective retarder in moderate conditions.[4]Superior retarder, especially in high-temperature conditions.[1][4]Glucoheptonate's structure provides more stable chelation of calcium ions at elevated temperatures, maintaining its ability to slow cement hydration.[1][4]
Water Reduction Strong water-reducing properties, leading to higher compressive strength.[1]Effective, but generally less pronounced water reduction compared to gluconate.[4]Gluconate's specific interaction with cement particles is highly efficient for dispersion, allowing for a significant reduction in water demand.
Corrosion Resistance Provides minor corrosion resistance. Less effective in high-chloride environments.[1][4]Superior corrosion resistance due to more robust metal ion chelation.[1][4]Glucoheptonate's enhanced ability to chelate ferrous and ferric ions provides better protection for steel reinforcement, especially in corrosive settings like marine structures.[1]
Cost-Effectiveness Generally more cost-effective.[4]Generally more expensive.[4]The manufacturing process and market availability typically favor sodium gluconate for general-purpose applications.

Experimental Protocols for Efficacy Evaluation

To provide a framework for empirical comparison, the following are standardized, self-validating protocols for assessing key performance metrics.

Protocol 1: Spectrophotometric Determination of Calcium Chelation Capacity

This method quantifies the amount of free calcium ions remaining in a solution after the addition of the chelating agent, allowing for a direct comparison of sequestration efficiency.

Principle: The indicator o-cresolphthalein complexone (o-CC) forms a colored complex with free calcium ions in an alkaline solution, which can be measured by a spectrophotometer. A more effective chelating agent will bind more calcium, leaving less available to react with the indicator, resulting in lower absorbance.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a standardized calcium chloride (CaCl₂) stock solution (e.g., 1000 ppm Ca²⁺).

    • Prepare stock solutions of known concentrations for both Sodium Gluconate and Sodium Glucoheptonate (e.g., 1% w/v in deionized water).

    • Prepare an alkaline buffer solution (e.g., pH 10).

    • Prepare the o-cresolphthalein complexone (o-CC) indicator solution.

  • Calibration Curve (Positive Control):

    • Create a series of dilutions from the CaCl₂ stock solution to generate standards of known calcium concentrations (e.g., 0, 2, 4, 6, 8, 10 ppm).

    • To each standard, add the alkaline buffer and the o-CC indicator solution.

    • Measure the absorbance of each standard at the wavelength of maximum absorbance for the Ca-o-CC complex (typically ~575 nm).

    • Plot absorbance vs. calcium concentration to create a calibration curve.

  • Chelation Assay:

    • In separate test tubes, add a fixed amount of the calcium stock solution.

    • Add varying, known amounts of the Sodium Gluconate or Sodium Glucoheptonate stock solutions to the respective tubes.

    • Add the alkaline buffer and o-CC indicator. Allow the solution to equilibrate.

    • Measure the absorbance of each sample.

  • Calculation:

    • Using the calibration curve, determine the concentration of free (unchelated) calcium in each sample.

    • Calculate the amount of chelated calcium by subtracting the free calcium from the total initial calcium.

    • Express the chelation capacity as mg of Ca²⁺ (or CaCO₃) chelated per gram of the agent.

G P1 Prepare Reagents (Ca²⁺, Chelants, Buffer, o-CC) P2 Create Ca²⁺ Standards (0-10 ppm) P1->P2 P5 Prepare Samples: Ca²⁺ + Chelant P1->P5 P3 Add Buffer & o-CC Measure Absorbance P2->P3 P4 Generate Calibration Curve P3->P4 P7 Calculate Free Ca²⁺ using Calibration Curve P4->P7 P6 Add Buffer & o-CC Measure Absorbance P5->P6 P6->P7 P8 Determine Chelated Ca²⁺ & Chelation Capacity P7->P8

Caption: Workflow for Spectrophotometric Chelation Assay.

Protocol 2: Evaluation of Set Retardation in Cement Paste (ASTM C191)

This standard method determines the effect of an admixture on the setting time of hydraulic cement using the Vicat needle apparatus.

Principle: The Vicat needle measures the penetration resistance of a cement paste over time. The initial set is defined as the point when the needle penetrates to a specific depth (25 mm), and the final set is when the needle no longer leaves a significant impression. A retarder will increase the time taken to reach these points.

Step-by-Step Methodology:

  • Materials Preparation:

    • Obtain hydraulic cement, potable water, and the admixtures (Sodium Gluconate and Sodium Glucoheptonate).

    • Ensure all materials are conditioned to a standard temperature (e.g., 23.0 ± 2.0°C).

  • Control Paste Preparation:

    • Prepare a control cement paste with a standardized water-to-cement ratio to achieve "normal consistency" as defined by ASTM C187.

  • Test Paste Preparation:

    • Prepare separate batches of cement paste, each containing a specific dosage of either Sodium Gluconate or Sodium Glucoheptonate. The amount of water may need adjustment to maintain the same consistency as the control.

  • Vicat Test Procedure:

    • Mold the freshly mixed paste into the Vicat ring and place it under the Vicat apparatus.

    • Record the start time (time of initial contact between cement and water).

    • Lower the 1-mm Vicat needle to the surface of the paste and allow it to penetrate for 30 seconds at regular intervals (e.g., every 15 minutes).

    • Record the penetration depth at each interval.

  • Data Analysis:

    • Initial Set: Determine the elapsed time from the start time until the needle penetration is 25 mm.

    • Final Set: Determine the elapsed time until the needle no longer leaves a complete circular impression on the paste surface.

    • Compare the initial and final set times of the admixture pastes to the control paste to quantify the retardation effect.

G cluster_control Control Group cluster_test Test Groups (Gluconate & Glucoheptonate) C1 Mix Cement + Water (Normal Consistency) C2 Perform Vicat Test (Record Penetration vs. Time) C1->C2 C3 Determine Control Set Times C2->C3 Comp Compare Set Times: Test vs. Control C3->Comp T1 Mix Cement + Water + Admixture (Same Consistency) T2 Perform Vicat Test (Record Penetration vs. Time) T1->T2 T3 Determine Test Set Times T2->T3 T3->Comp

Caption: Workflow for Vicat Needle Set Time Test (ASTM C191).

Conclusion and Recommendations

Both sodium gluconate and sodium glucoheptonate are highly effective, environmentally friendly chelating agents. The choice between them is not a matter of simple superiority but of application-specific optimization.

  • Sodium Gluconate stands out as a versatile and cost-effective chelating agent suitable for a wide range of standard applications.[4] Its strong water-reducing properties make it an excellent choice for general-purpose concrete admixtures.[1]

  • Sodium Glucoheptonate demonstrates superior performance in more demanding and specialized scenarios. Its enhanced stability at high temperatures and in highly alkaline or corrosive environments makes it the preferred agent for critical applications, such as high-performance concrete for marine structures, industrial cleaning, and metal surface treatment.[1][4] The available quantitative data indicates it possesses an exceptionally high calcium chelation capacity.[4]

For researchers and developers, the decision hinges on a thorough analysis of the operational conditions (pH, temperature, presence of corrosive elements) and the required performance benchmarks. For general-purpose chelation where conditions are moderate, sodium gluconate offers a reliable and economical solution. For applications where maximum stability and efficacy under extreme conditions are paramount, the enhanced properties of sodium glucoheptonate justify its selection.

References

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  • Kingsun. (n.d.). Sodium Gluconate vs Sodium Glucoheptonate: 5 Key Differences for Concrete Admixtures. Retrieved from [Link]

  • Chem Connections. (n.d.). General Concepts of the Chemistry of Chelation. Retrieved from [Link]

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  • PubMed. (2011, May). Effect of sodium gluconate on the solubility of calcium lactate. Retrieved from [Link]

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  • PubMed Central. (2014, March 1). Comparison of Chelating Agents DMPS, DMSA and EDTA for the Diagnosis and Treatment of Chronic Metal Exposure. Retrieved from [Link]

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  • PR Newswire. (2024, October 11). Sodium Gluconate as an Effective Chelating Agent in Various Applications. Retrieved from [Link]

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  • Wikipedia. (n.d.). Sodium gluconate. Retrieved from [Link]

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  • National Institutes of Health. (2022, October 24). Evaluation of Effect of Natural Extract Sodium Gluconate on Smear Layer and Dentine Decalcification Compared with EDTA – An In-vitro Study. Retrieved from [Link]

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A Comparative Guide to the In Vivo Diagnostic Applications of D-glycero-D-gulo-Heptonic Acid, Monosodium Salt as a Radiopharmaceutical Chelating Agent

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of D-glycero-D-gulo-Heptonic acid, monosodium salt, in its principal in vivo application as a chelating agent for the radionuclide Technetium-99m (Tc-99m). The resulting complex, Technetium Tc-99m Gluceptate (Tc-99m GHA), is a widely utilized radiopharmaceutical for diagnostic imaging of the renal and central nervous systems.[1][2] This document will explore the causality behind its experimental use, compare its performance with key alternatives, and provide detailed protocols for its application in preclinical and clinical research settings.

Introduction: The Role of this compound in Nuclear Medicine

This compound (commonly known as sodium gluceptate or glucoheptonate) serves as a critical component in diagnostic imaging. Its molecular structure allows it to act as an efficient chelating agent, firmly binding to the metastable radionuclide Tc-99m. This stable complex, Tc-99m Gluceptate, leverages the favorable decay properties of Tc-99m (a 6.02-hour half-life and emission of a 140.5 keV gamma photon) for single-photon emission computed tomography (SPECT).[3]

The diagnostic utility of Tc-99m Gluceptate is dictated by its pharmacokinetic profile. When administered intravenously, the complex is rapidly cleared from the bloodstream.[3] Its biodistribution enables two primary diagnostic applications:

  • Renal Scintigraphy: A significant portion of Tc-99m Gluceptate is filtered by the glomeruli and actively taken up by the proximal convoluted tubules of the kidneys before being excreted in the urine.[3][4] This dual mechanism of clearance allows for the assessment of both renal perfusion and parenchymal function.[2][4]

  • Brain Scintigraphy: Tc-99m Gluceptate does not cross the intact blood-brain barrier (BBB).[2] However, in cases of pathology such as brain tumors, where the BBB is compromised, the radiopharmaceutical accumulates in the lesion, allowing for its visualization.[3][5]

This guide will now delve into a comparative analysis of Tc-99m Gluceptate against other common radiopharmaceuticals for these applications.

Part 1: Comparative Analysis of Renal Imaging Agents

Renal scintigraphy is a cornerstone of nephrological diagnostics, providing invaluable functional information. The choice of radiopharmaceutical is critical and depends on the specific clinical question, whether it be perfusion, glomerular filtration rate (GFR), or cortical morphology.

Mechanism of Action & Rationale

The unique value of Tc-99m Gluceptate in renal imaging stems from its bimodal handling by the kidney. Initial dynamic images captured moments after injection primarily reflect renal perfusion.[2] Later, static images (taken 1-2 hours post-injection) show accumulation in the renal cortex due to tubular cell binding, making it excellent for assessing parenchymal integrity and identifying scarring.[3][4]

Performance Comparison

The following table compares Tc-99m Gluceptate with other widely used Tc-99m labeled renal imaging agents.

RadiopharmaceuticalPrimary Mechanism of Renal ClearanceKey AdvantagesKey DisadvantagesPrimary Clinical Application
Tc-99m Gluceptate (GHA) Glomerular Filtration & Tubular Secretion- Excellent for both perfusion and cortical imaging.- Stable complex for at least 5 hours post-preparation.[6]- Liver uptake can complicate quantitative analysis.[6]- Lower renal concentration than Tc-99m DMSA.[6]- Assessing renal perfusion.- Detecting renal cortical scarring.[4]
Tc-99m DTPA Glomerular Filtration- Primarily measures GFR.- Rapid clearance from the body.- Not ideal for detailed cortical imaging.- Measurement of GFR.- Evaluation of renal perfusion and urinary tract obstruction.
Tc-99m DMSA Tubular Binding (static)- Highest renal cortical uptake; "gold standard" for cortical imaging.- Excellent for detecting small parenchymal defects.- Slow blood clearance; not suitable for perfusion studies.- Unstable; must be used within 30 minutes of preparation.[6]- High-resolution imaging of the renal cortex.- Detection of pyelonephritis and scarring.
Tc-99m MAG3 Tubular Secretion- High extraction efficiency; excellent for assessing effective renal plasma flow (ERPF).- Superior image quality compared to older agents like I-131 Hippuran.[7]- More complex preparation than DTPA.- Evaluation of ERPF.- Functional assessment in patients with impaired renal function.

Part 2: Comparative Analysis of Brain Imaging Agents

While MRI and CT are the primary modalities for anatomical brain imaging, radionuclide scans provide unique functional information, particularly regarding cerebral perfusion and blood-brain barrier integrity.

Mechanism of Action & Rationale

Tc-99m Gluceptate's utility in brain imaging is predicated on the breakdown of the blood-brain barrier.[2] In healthy individuals, the agent is excluded from the brain parenchyma. However, in pathologies like high-grade tumors, inflammation, or infarction, the compromised BBB allows the tracer to extravasate and accumulate.[3][8] This makes it a valuable tool for differentiating recurrent tumors from post-treatment changes like radiation necrosis.[5]

Performance Comparison

The table below compares Tc-99m Gluceptate with other Tc-99m labeled agents used for brain SPECT imaging.

RadiopharmaceuticalMechanism of Brain UptakeKey AdvantagesKey DisadvantagesPrimary Clinical Application
Tc-99m Gluceptate (GHA) Extravasation through compromised BBB- Cost-effective and easy to prepare.[5]- Superior to Tc-99m Pertechnetate.[9]- Uptake is non-specific to cell type, only BBB disruption.- Lower lesion-to-background ratio compared to perfusion agents.- Detecting lesions with BBB breakdown (e.g., tumors, abscesses).[5]- Differentiating tumor recurrence from necrosis.[5]
Tc-99m Pertechnetate Extravasation through compromised BBB- Readily available.- Lower image quality and lesion-to-background ratio compared to GHA and DTPA.[9]- Largely superseded by other agents for brain imaging.
Tc-99m HMPAO (Exametazime) Passive Diffusion (lipophilic), trapped intracellularly- Measures regional cerebral blood flow (rCBF).- Trapped in brain cells, allowing for imaging flexibility post-injection.- Complex preparation and stability issues.- Evaluation of rCBF in stroke, dementia, and epilepsy.- Confirmation of brain death.
Tc-99m ECD (Bicisate) Passive Diffusion (lipophilic), trapped intracellularly- Measures rCBF.- Faster background clearance than HMPAO, leading to better image contrast.[10]- More expensive than GHA.- Evaluation of rCBF in various neurological disorders.[11]

Part 3: In Vivo Experimental Protocols

The following section details a generalized protocol for performing a renal scintigraphy study in a preclinical rodent model using Tc-99m Gluceptate. This protocol is designed to be a self-validating system, incorporating essential controls and data acquisition parameters.

Protocol: Dynamic and Static Renal Scintigraphy in Rats

1. Animal Preparation & Acclimatization:

  • Animals: Adult male Sprague-Dawley rats (250-300g).

  • Acclimatization: House animals for at least one week under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

  • Hydration: Ensure animals are well-hydrated to promote rapid clearance of the radiotracer. Provide a 5% sucrose solution in water for 24 hours prior to the study.

2. Radiopharmaceutical Preparation:

  • Aseptically add 2-10 mL of sterile, non-pyrogenic sodium pertechnetate Tc-99m (up to 11.1 GBq or 300 mCi) to a commercial gluceptate kit vial.[3]

  • Agitate the shielded vial until the contents are fully dissolved.[12]

  • Assay the final product for radiochemical purity using chromatography; purity should be >95%.

3. Anesthesia and Catheterization:

  • Anesthetize the rat using a suitable anesthetic (e.g., isoflurane inhalation or intraperitoneal ketamine/xylazine).

  • Place the animal on a heated pad to maintain body temperature.

  • For precise intravenous administration, cannulate the lateral tail vein with a 24-gauge catheter.

4. Data Acquisition Workflow:

  • Positioning: Place the anesthetized animal in a supine position on the gamma camera detector, ensuring the kidneys are within the field of view.

  • Injection: Administer a bolus injection of Tc-99m Gluceptate (e.g., 37-74 MBq or 1-2 mCi) via the tail vein catheter, followed by a saline flush.

  • Dynamic Imaging (Perfusion Phase): Immediately start acquiring dynamic images (e.g., 60 frames at 1 second/frame, followed by 30 frames at 30 seconds/frame).[13]

  • Static Imaging (Parenchymal Phase): At 1.5 to 2 hours post-injection, acquire high-count static images (e.g., 500,000 counts per image) of the renal area.[4][13]

5. Data Analysis:

  • Draw regions of interest (ROIs) around each kidney and a background region (e.g., sub-renal area).

  • Generate time-activity curves from the dynamic phase to assess renal perfusion.

  • Calculate the differential renal function by comparing the counts in each kidney on the static images.

Visualization of Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis acclimate Animal Acclimatization & Hydration prepare_tc Radiopharmaceutical Preparation (Tc-99m + Gluceptate Kit) anesthetize Anesthesia & Vein Cannulation position Position Animal on Gamma Camera anesthetize->position inject IV Bolus Injection of Tc-99m Gluceptate position->inject dynamic_img Dynamic Imaging (0-15 min) [Perfusion Data] inject->dynamic_img static_img Static Imaging (1.5-2 hr) [Parenchymal Data] dynamic_img->static_img Wait 1.5-2 hours roi Draw Regions of Interest (ROIs) (Kidneys, Background) static_img->roi tac Generate Time-Activity Curves roi->tac diff_func Calculate Differential Function roi->diff_func

Caption: Workflow for in vivo renal scintigraphy using Tc-99m Gluceptate.

Part 4: Mechanistic Pathways

The biodistribution of Tc-99m Gluceptate is a passive process governed by physiological transport mechanisms rather than active signaling pathway modulation. The diagrams below illustrate the logical flow of the agent through the body for its primary applications.

Renal Handling Pathway

G iv Intravenous Administration of Tc-99m Gluceptate blood Circulation in Bloodstream iv->blood glomerulus Glomerular Filtration blood->glomerulus ~40% in 1 hr tubule Proximal Tubule Uptake blood->tubule urine Excretion into Urine glomerulus->urine cortex Parenchymal Retention (Renal Cortex) tubule->cortex ~15% retention cortex->urine Slow Release

Caption: Biodistribution pathway of Tc-99m Gluceptate in the kidney.

Brain Lesion Accumulation Pathway

G cluster_brain Central Nervous System iv Intravenous Administration of Tc-99m Gluceptate blood Circulation in Bloodstream iv->blood bbb_intact Intact Blood-Brain Barrier (BBB) blood->bbb_intact bbb_broken Compromised BBB (e.g., High-Grade Tumor) blood->bbb_broken no_entry No Entry into Brain Parenchyma bbb_intact->no_entry Exclusion entry Extravasation into Lesion bbb_broken->entry Accumulation

Caption: Mechanism of Tc-99m Gluceptate uptake in brain lesions.

Conclusion

This compound, in its role as a chelator for Tc-99m, provides a versatile and robust platform for in vivo diagnostic imaging. As Tc-99m Gluceptate, it offers a unique combination of perfusion and parenchymal assessment for renal studies and serves as a reliable agent for identifying blood-brain barrier disruption. While alternative radiopharmaceuticals may offer superior performance for specific, isolated questions (e.g., Tc-99m DMSA for cortical detail or Tc-99m HMPAO for cerebral blood flow), Tc-99m Gluceptate remains a valuable and cost-effective tool in the nuclear medicine armamentarium, providing a balanced profile for a range of clinical and research applications. The choice of agent should always be guided by the specific diagnostic information required, weighing the advantages and limitations detailed in this guide.

References

  • medtigo. technetium Tc-99m gluceptate | Dosing & Uses. [Link]

  • DRAXIMAGE Inc. GLUCEPTATE Product Monograph. [Link]

  • Jubilant Draximage Inc. DRAXIMAGE® Gluceptate. [Link]

  • Arnold RW, Subramanian G, McAfee JG, Blair RJ, Thomas FD. Comparison of 99mTc complexes for renal imaging. J Nucl Med. 1975;16(5):357-367. [Link]

  • Ryerson TW, Spies SM, Singh B, Zeman RK. A quantitative clinical comparison of three 99mTechnetium labeled brain imaging radiopharmaceuticals. Radiology. 1978;127(2):429-432. [Link]

  • Fritzberg AR, Kasina S, Eshima D, Johnson DL. Synthesis and biological evaluation of technetium-99m-MAG3 as a hippuran replacement. J Nucl Med. 1986;27(1):111-116. [Link]

  • Jubilant DraxImage Inc. PRODUCT MONOGRAPH DRAXIMAGE® GLUCEPTATE Kit for the Preparation of Technetium Tc 99m Gluceptate Injection / Stannous Gluceptate. 2015. [Link]

  • Santra A, Kumar R, Sharma P, Bal C, Julka PK, Malhotra A. Use of 99m-technetium-glucoheptonate as a tracer for brain tumor imaging: An overview of its strengths and pitfalls. Indian J Nucl Med. 2015;30(1):1-7. [Link]

  • UpToDate. Technetium Tc-99m gluceptate (United States: Not available): Drug information. [Link]

  • F. Hoffmann-La Roche Ltd. Kit for the preparation of Technetium Tc99 Gluceptate R11/91 Diagnostic. [Link]

  • Santra A, Kumar R, Sharma P, Bal C, Julka PK, Malhotra A. Use of 99m-technetium-glucoheptonate as a tracer for brain tumor imaging: An overview of its strengths and pitfalls. ResearchGate. 2015. [Link]

  • Dubovsky EV, Russell CD, Bischoff PG, Scott JW, Moser PA, Logic JR. Tc-99m MAG3 as an alternative to Tc-99m DTPA and I-131 Hippuran for renal transplant evaluation. Clin Nucl Med. 1993;18(1):22-29. [Link]

  • Kogan BA, Mevorach RA, Fink-Bennett D, Koral KF. Optimal use of 99mtechnetium-glucoheptonate scintigraphy in the detection of pyelonephritic scarring in children: a preliminary report. J Urol. 1994;151(4):1013-1016. [Link]

  • Fink-Bennett D, Uppal TK, Wesolowski DP. Tc-99m glucoheptonate brain scintigraphy: a clinical comparison between one- and two-hour delayed images: concise communication. J Nucl Med. 1982;23(1):17-19. [Link]

  • Bubeck B, Brandau W, Eisenhut M, et al. Clinical Comparison of technetium-99m-EC, technetium-99m-MAG3 and iodine-131-OIH in Renal Disorders. J Nucl Med. 1995;36(2):224-228. [Link]

  • Galin F, Devuyst G, Van der Kelen B, Bossuyt A. The diagnosis of brain death with Tc-99m HMPAO. Clin Nucl Med. 1990;15(7):478-481. [Link]

  • Hironaka F, et al. 95gTc and 96gTc as alternatives to medical radioisotope 99mTc. Scientific Reports. 2018;8(1):33. [Link]

  • Sharma A, Kumar R, Gupta D, et al. Evaluation of Technetium-99m glucoheptonate single photon emission computed tomography for brain tumor grading. Indian J Nucl Med. 2013;28(3):141-147. [Link]

  • Léveillé J, Pison C, Karakand Y, et al. Intrasubject comparison between technetium-99m-ECD and technetium-99m-HMPAO in healthy human subjects. J Nucl Med. 1992;33(4):480-484. [Link]

  • Ponto JA. Radiopharmaceuticals for Planar and SPECT Brain Imaging. The University of New Mexico. 2013. [Link]

Sources

A Comparative Guide to Chelating Agent Performance in High pH Environments: Sodium Glucoheptonate vs. Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Chelation in Alkaline Systems

In numerous industrial, pharmaceutical, and research applications, the control of metal ions in high pH environments is paramount.[1] From preventing scale formation in industrial cleaners to stabilizing active pharmaceutical ingredients, the efficacy of a chelating agent can dictate the success of a process.[1][2] Alkaline conditions, however, present a unique challenge. The high concentration of hydroxide ions (OH⁻) competes with the chelating agent to bind with metal ions, often leading to the precipitation of insoluble metal hydroxides.[3] This guide provides an in-depth comparison of Sodium Glucoheptonate against other widely used chelators—EDTA, NTA, and Citrates—focusing on their performance and stability in these demanding high pH environments. Our analysis is grounded in experimental data and established chemical principles to provide researchers, scientists, and drug development professionals with a comprehensive resource for informed decision-making.

The Chemistry of Chelation in Alkaline Media: A Balancing Act

Chelation is a chemical process where a polydentate ligand, known as a chelator or chelating agent, binds to a central metal ion to form a stable, water-soluble complex called a chelate.[4][5] The stability of this chelate is quantified by its stability constant (K_f), with a higher value indicating a stronger bond between the metal and the chelator.[6][7]

In alkaline solutions, the equilibrium is complicated by the presence of hydroxide ions, which can hydrolyze metal ions. This leads to a competitive equilibrium:

Mⁿ⁺ + Chelaor ⇌ [M-Chelator]ⁿ⁺

Mⁿ⁺ + nOH⁻ ⇌ M(OH)ₙ (precipitate)

The effectiveness of a chelating agent at high pH is therefore determined by its ability to form a complex with a stability constant high enough to overcome the tendency of the metal ion to precipitate as a hydroxide.[3] This is where the molecular structure and the protonation state of the chelator become critical. Many traditional chelators, like EDTA, see their effectiveness change dramatically with pH as their acidic groups become deprotonated.[6][8]

Comparative Analysis of Chelating Agents

Sodium Glucoheptonate: Superior Performance in Caustic Conditions

Sodium Glucoheptonate, the sodium salt of a sugar acid, has emerged as a standout performer for alkaline chelation.[2][9] Its molecular structure, rich in hydroxyl groups, allows it to form exceptionally stable, non-ionic complexes with di- and trivalent metal ions such as Calcium (Ca²⁺), Iron (Fe³⁺), and Magnesium (Mg²⁺).[2][10]

A key advantage of Sodium Glucoheptonate is its exceptional stability in high-temperature, high-pH solutions.[2][9] Research indicates its high efficiency in a pH range of 9 to 14.[2][11] This makes it particularly suitable for demanding applications like industrial alkaline cleaners, metal surface treatment, and textile processing.[2][10] Furthermore, Sodium Glucoheptonate is recognized for being readily biodegradable and non-toxic, offering a more environmentally friendly profile compared to many traditional chelators.[2][12] Some data suggests its chelating ability in strongly alkaline media is significantly higher than that of EDTA and sodium gluconate.[13]

EDTA (Ethylenediaminetetraacetic Acid): The Versatile Workhorse with pH Limitations

EDTA is arguably one of the most well-known and widely used chelating agents due to its strong, 1:1 complex formation with most metal ions.[6][8] Its effectiveness is, however, highly pH-dependent. EDTA has six binding sites, and its ability to chelate is strongest when its carboxyl groups are fully deprotonated to the Y⁴⁻ form, which predominates in solutions with a pH above 10.17.[6][8]

While effective in moderately alkaline conditions, EDTA's performance can falter at very high pH levels for certain metals. For instance:

  • Iron (Fe³⁺): At a pH above 8-9, Fe³⁺ ions can hydrolyze to form insoluble iron hydroxide [Fe(OH)₃], causing the Fe-EDTA complex to break down and precipitate.[3]

  • Zinc (Zn²⁺): In strongly alkaline conditions (pH > 10-11), Zn²⁺ can react with OH⁻ to form insoluble zinc hydroxide [Zn(OH)₂], destabilizing the Zn-EDTA complex.[3]

A significant drawback of EDTA is its poor biodegradability, leading to environmental persistence and concerns about the mobilization of heavy metals in ecosystems.[12][14]

NTA (Nitrilotriacetic Acid): A Biodegradable but Controversial Alternative

NTA is an aminopolycarboxylic acid that, like EDTA, forms stable complexes with metal ions.[5] A primary advantage of NTA is its high rate of biodegradability.[15] However, its use has been curtailed in many regions due to its classification as a potential carcinogen.[16] While effective as a chelator, the associated health risks often make it an unsuitable choice for many applications.

Citrates: A Natural but Weaker Option

Citric acid and its salts are natural, biodegradable chelating agents. Their performance is also pH-dependent. For example, calcium-citrate complexes are noted to be more stable at a pH above 6.5.[17] While environmentally benign, citrates generally form less stable complexes with metal ions compared to aminopolycarboxylate chelators like EDTA or Sodium Glucoheptonate, particularly in highly alkaline and high-temperature conditions.[18] This limits their effectiveness in applications requiring very strong metal sequestration.

Data Presentation: Performance at a Glance

The following table summarizes the key performance characteristics of the discussed chelating agents in high pH environments.

Chelating AgentEffective pH RangePerformance in High pH (>10)BiodegradabilityKey Considerations
Sodium Glucoheptonate Wide, excels at 9.0 - 14.0[2][11]Excellent stability and chelating capacity[2][9]Readily Biodegradable[2][12]Superior choice for highly alkaline, high-temp applications.
EDTA Wide, but metal-specific limitationsStability decreases for some metals (e.g., Fe, Zn) at very high pH[3]Poor[14]Strong general-purpose chelator, but environmental and high pH stability concerns.
NTA Moderately AlkalineGoodReadily Biodegradable[15]Carcinogenicity concerns limit its use[16]
Citrates Moderately AlkalineWeaker complexes compared to othersReadily BiodegradableA green alternative for less demanding applications.

Visualization of Chelator Structures and Chelation Process

To better understand the function of these molecules, their structures are visualized below.

G cluster_SGH Sodium Glucoheptonate cluster_EDTA EDTA cluster_NTA NTA cluster_Citrate Citrate SGH Structure provides multiple hydroxyl and a carboxyl group for chelation EDTA Four carboxyl and two amine groups for strong chelation NTA Three carboxyl and one amine group Citrate Three carboxyl groups and one hydroxyl group ChelationProcess M Metal Ion (Mⁿ⁺) Chelator Chelator M->Chelator Chelation OH Hydroxide (OH⁻) M->OH Hydrolysis Complex Stable Chelate [M-Chelator] Chelator->Complex Precipitate Metal Hydroxide Precipitate OH->Precipitate

Caption: Metal ion competition in alkaline solutions.

Experimental Protocol: A Framework for Evaluating Chelator Efficacy at High pH

To objectively compare the performance of different chelating agents in a specific high pH application, a standardized experimental protocol is essential. The following methodology provides a robust framework for such an evaluation.

Objective: To determine and compare the ability of various chelating agents to prevent the precipitation of a target metal hydroxide at a specified high pH.

Materials:

  • Target metal salt solution (e.g., FeCl₃, CaCl₂, ZnSO₄) of known concentration.

  • Chelating agents to be tested (e.g., Sodium Glucoheptonate, EDTA).

  • Alkali solution (e.g., NaOH, KOH) for pH adjustment.

  • pH meter.

  • Turbidimeter or spectrophotometer.

  • Magnetic stirrer and stir bars.

  • Beakers, pipettes, and other standard laboratory glassware.

Methodology:

  • Preparation of Test Solutions:

    • For each chelating agent, prepare a series of solutions containing a fixed concentration of the target metal ion and varying concentrations of the chelator. The molar ratios of chelator to metal ion should be systematically varied (e.g., 0.5:1, 1:1, 1.5:1, 2:1).

    • Prepare a control solution containing only the metal salt.

  • pH Adjustment and Titration:

    • Place a beaker containing a test solution on a magnetic stirrer.

    • Immerse a calibrated pH electrode into the solution.

    • Slowly titrate the solution with the alkali solution (e.g., 1M NaOH) while continuously monitoring the pH.

    • Record the pH at which the first sign of turbidity (precipitation of metal hydroxide) is observed. This is the "precipitation pH."

  • Quantitative Analysis of Chelation:

    • Adjust each test solution to the target high pH (e.g., pH 11, 12, or 13) using the alkali solution.

    • Allow the solutions to equilibrate for a set period (e.g., 1 hour) under constant stirring.

    • Measure the turbidity of each solution using a turbidimeter. A lower turbidity value indicates better chelation performance.

    • Alternatively, centrifuge the samples and measure the concentration of the metal ion remaining in the supernatant using techniques like Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma (ICP) analysis. A higher concentration in the supernatant signifies more effective chelation.

  • Data Analysis and Comparison:

    • Plot the precipitation pH as a function of the chelator-to-metal molar ratio for each chelating agent. A higher precipitation pH at a given ratio indicates better performance.

    • Compare the turbidity or supernatant metal concentration data for all chelators at the target pH.

This self-validating system, by including a control and systematic variation of concentrations, allows for a direct and reliable comparison of chelator performance under specific application conditions.

Workflow start Start: Define Metal Ion & Target pH prep Prepare Test Solutions (Metal + Varying Chelator Ratios) start->prep control Prepare Control (Metal Only) start->control titrate Titrate with Alkali (e.g., NaOH) Record Precipitation pH prep->titrate control->titrate adjust Adjust to Target High pH Equilibrate for 1 hour titrate->adjust measure Measure Performance: 1. Turbidity 2. Supernatant Metal Conc. (AAS/ICP) adjust->measure analyze Analyze Data: Plot Precipitation pH vs. Molar Ratio Compare Turbidity/Conc. Data measure->analyze end End: Determine Optimal Chelator analyze->end

Sources

A Comparative Guide to the Biodegradability of Sodium Glucoheptonate and Synthetic Chelating Agents

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the selection of a chelating agent extends beyond mere efficacy in metal ion sequestration. The environmental fate of these molecules is a critical consideration, governed by regulations and a collective drive towards sustainable science. This guide provides an in-depth, objective comparison of the biodegradability of sodium glucoheptonate, a bio-based chelator, with commonly used synthetic aminopolycarboxylate agents: ethylenediaminetetraacetic acid (EDTA), diethylenetriaminepentaacetic acid (DTPA), and nitrilotriacetic acid (NTA). The subsequent analysis is grounded in standardized experimental data to inform a scientifically sound selection process.

The Environmental Imperative: Why Biodegradability Matters

Chelating agents are designed to be stable and form robust complexes with metal ions. However, this very stability can become an environmental liability if the molecule persists after its intended use. Synthetic chelating agents like EDTA are known for their persistence, leading to their accumulation in aquatic environments.[1][2] This persistence raises ecological concerns, as these molecules can remobilize heavy metals from sediments, potentially increasing their bioavailability and toxicity in the ecosystem.[3][4] Consequently, there is a significant impetus to adopt "green" chelating agents that perform their function effectively and then readily biodegrade into benign substances.

Comparative Analysis of Biodegradability

The "ready biodegradability" of a chemical is a key indicator of its potential to be rapidly and completely broken down by microorganisms in the environment. The Organisation for Economic Co-operation and Development (OECD) has established a series of stringent tests (the OECD 301 series) to assess this. A substance is generally considered "readily biodegradable" if it meets specific criteria, such as reaching >60% biodegradation within a 28-day period and passing a "10-day window," meaning this level of degradation is achieved within 10 days of biodegradation starting.[5][6][7]

Quantitative Biodegradability Data

The following table summarizes the biodegradability of sodium glucoheptonate and its synthetic counterparts based on standardized OECD 301 test results.

Chelating AgentTypeOECD 301 Result (% Biodegradation in 28 days)Classification
Sodium Glucoheptonate Bio-based (fermented glucose)89% (OECD 301D)[8]Readily Biodegradable
EDTA Synthetic (Aminopolycarboxylate)<10% (various OECD 301 tests)[9]Not Readily Biodegradable
DTPA Synthetic (Aminopolycarboxylate)Persistent; low biodegradation[10][11]Not Readily Biodegradable
NTA Synthetic (Aminopolycarboxylate)>60% in adapted systems[12][13]Readily Biodegradable (with acclimatization)

Analysis of Biodegradability Data:

  • Sodium Glucoheptonate stands out for its excellent biodegradability profile, decisively passing the criteria for ready biodegradability.[8] Its structure, derived from a natural sugar acid, is readily recognized and metabolized by common environmental microorganisms.

  • EDTA is notoriously persistent in the environment. Numerous studies have confirmed that it is not readily biodegradable and can persist for long periods in water and soil.[1][9] While it can be considered "inherently" biodegradable (meaning it has the potential to degrade under specific, favorable conditions), it does not break down rapidly under standard environmental conditions.[14]

  • DTPA , similar to EDTA, is highly resistant to microbial degradation and is considered a persistent organic pollutant.[10][11] Its environmental persistence is a significant drawback.

  • NTA shows good biodegradability, but often requires an acclimatization period for microbial populations to develop the necessary enzymes for its degradation.[12][13] While it is a significant improvement over EDTA and DTPA, its classification as "readily biodegradable" can be conditional on the presence of an adapted microbial community.

Mechanistic Insights into Degradation Pathways

Understanding the "why" behind these biodegradability ratings requires examining the molecular structures and the biochemical pathways involved.

Sodium Glucoheptonate: A Readily Metabolized Substrate

Sodium glucoheptonate is a polyhydroxycarboxylic acid. Its linear carbon chain and multiple hydroxyl groups make it an accessible energy source for a wide range of microorganisms. The degradation pathway involves the oxidation of its hydroxyl and carboxyl groups, ultimately breaking the molecule down into carbon dioxide and water through common metabolic cycles like the Krebs cycle.

NTA: Enzymatic Cleavage

The biodegradation of NTA by microorganisms, such as Pseudomonas species, is well-documented. The process is initiated by an enzyme, NTA monooxygenase, which oxidatively cleaves a C-N bond.[3][5] This initial step forms iminodiacetate (IDA) and glyoxylate. These intermediates are then further metabolized into common cellular components like glycine, glycerate, and CO2, fully mineralizing the original molecule.[3]

NTA_Degradation NTA Nitrilotriacetic Acid (NTA) IDA Iminodiacetate (IDA) NTA->IDA NTA Monooxygenase Glyoxylate Glyoxylate NTA->Glyoxylate NTA Monooxygenase Glycine Glycine IDA->Glycine IDA Dehydrogenase Metabolism Central Metabolism (CO2 + Biomass) Glyoxylate->Metabolism Glycine->Metabolism

Figure 1. Simplified microbial degradation pathway of NTA.

EDTA and DTPA: The Challenge of Steric Hindrance and Structural Complexity

The persistence of EDTA and DTPA is largely attributed to their complex, branched structures and the number of stable chelate rings they form. The multiple carboxymethyl groups attached to the nitrogen atoms create steric hindrance, making it difficult for microbial enzymes to access and cleave the C-N bonds. While some photodegradation of the iron(III)-EDTA complex can occur in sunlit surface waters, microbial degradation is extremely slow, leading to the persistence of these molecules in the environment.[10][14]

Performance vs. Environmental Profile: A Comparative Look at Chelation Efficacy

While biodegradability is crucial, a chelating agent must also be effective at its primary function. The stability of the metal-chelate complex is a key performance metric, often expressed as the stability constant (log K). A higher log K value indicates a more stable complex.

Comparative Stability Constants and Chelation Capacity
Metal IonSodium Glucoheptonate (Chelating Capacity mg Cu²⁺/g)[15]EDTA (log K)[16]DTPA (log K)[16]NTA (log K)
Ca²⁺ -10.710.76.4
Mg²⁺ -8.79.35.4
Fe³⁺ Excellent, especially at high pH[17]25.128.615.9
Cu²⁺ ~815 (at pH 11)18.821.213.0
Zn²⁺ -16.518.210.7
Mn²⁺ -13.915.27.4

Performance Analysis:

  • EDTA and DTPA are highly effective and versatile chelators, forming very stable complexes with a wide range of divalent and trivalent metal ions across various pH levels.[16][18] DTPA is generally stronger than EDTA, particularly for ions like Fe³⁺.[18]

  • NTA is also an effective chelator, though its stability constants are generally lower than those of EDTA and DTPA.

  • Sodium Glucoheptonate demonstrates excellent chelating ability, particularly for iron, copper, and calcium, especially in neutral to alkaline conditions.[15][17][19] While direct log K comparisons are less common in the literature, performance data based on chelation capacity show it to be highly effective, in some cases outperforming synthetic alternatives on a weight basis under specific pH conditions.[15] For instance, at pH 11, 1 gram of sodium gluconate can chelate approximately 815 mg of Cu²⁺.[15]

Experimental Protocol: OECD 301D Closed Bottle Test

To ensure the trustworthiness of biodegradability claims, it is essential to adhere to standardized protocols. The OECD 301D Closed Bottle Test is a common method for determining the ready biodegradability of water-soluble compounds.

Principle

A solution of the test substance in a mineral medium is inoculated with a small number of microorganisms (from wastewater treatment plant effluent) and kept in a completely filled, sealed bottle in the dark at a constant temperature. The degradation is followed by measuring the consumption of dissolved oxygen over a 28-day period. The percentage of biodegradation is calculated by comparing the oxygen consumed by the microorganisms in the presence of the test substance to the theoretical oxygen demand (ThOD) of the substance.[20][21]

Step-by-Step Methodology
  • Preparation of Mineral Medium: Prepare a mineral medium containing essential salts (e.g., potassium phosphate, magnesium sulfate, calcium chloride, ferric chloride) in deionized water. The medium should be saturated with air at the test temperature (typically 20°C).

  • Preparation of Inoculum: Collect a fresh sample of effluent from a well-operated municipal wastewater treatment plant. Allow it to settle or filter it to remove large particles.

  • Test Setup:

    • Test Bottles: For each test substance, prepare at least two replicate bottles. Add a known concentration of the test substance (typically 2-5 mg/L) to the mineral medium.

    • Blank Control: Prepare at least two bottles containing only the mineral medium and the inoculum. This measures the background respiration of the microorganisms.

    • Reference Control: Prepare a bottle with a readily biodegradable reference substance (e.g., sodium benzoate or aniline) to validate the activity of the inoculum.

    • Toxicity Control: Prepare a bottle containing both the test substance and the reference substance to check for any inhibitory effects of the test substance on the microorganisms.

  • Inoculation: Add a small, standardized volume of the prepared inoculum to each bottle.

  • Incubation: Carefully fill each bottle to the brim, ensuring no air bubbles are trapped, and seal tightly. Incubate the bottles in the dark at a constant temperature (e.g., 20 ± 1°C) for 28 days.

  • Oxygen Measurement: Periodically, and at the end of the 28-day period, measure the dissolved oxygen concentration in the bottles using an oxygen electrode.

  • Calculation of Biodegradation:

    • Calculate the oxygen consumed in the test and control bottles.

    • Calculate the Theoretical Oxygen Demand (ThOD) based on the chemical formula of the test substance.

    • The percentage of biodegradation is calculated as: % Biodegradation = [(O₂ consumed by test substance) / ThOD] x 100

OECD_301D_Workflow cluster_prep Preparation Phase cluster_incubation Incubation Phase (28 Days) cluster_analysis Analysis Phase Prep_Medium Prepare Mineral Medium Prep_Substance Prepare Test & Control Solutions Prep_Medium->Prep_Substance Prep_Inoculum Prepare Inoculum (Wastewater Effluent) Prep_Inoculum->Prep_Substance Fill_Bottles Fill & Seal Bottles: - Test Substance - Blank Control - Reference Control Prep_Substance->Fill_Bottles Incubate Incubate at 20°C in the Dark Fill_Bottles->Incubate Measure_O2 Measure Dissolved Oxygen (DO) Incubate->Measure_O2 Calculate Calculate % Biodegradation vs. ThOD Measure_O2->Calculate Evaluate Evaluate vs. Pass Criteria (>60% in 10-day window) Calculate->Evaluate

Figure 2. Experimental workflow for the OECD 301D Closed Bottle Test.

Conclusion and Recommendations

The choice of a chelating agent in a scientific or developmental context carries with it an environmental responsibility. The data presented in this guide clearly demonstrate a significant disparity in the biodegradability of sodium glucoheptonate compared to traditional synthetic agents like EDTA and DTPA.

  • Sodium Glucoheptonate offers an excellent, readily biodegradable profile, making it a superior choice from an environmental standpoint without a significant compromise in chelation performance, particularly in neutral to alkaline conditions.

  • NTA is a viable biodegradable alternative to EDTA, though its performance may depend on the presence of an acclimated microbial population.

  • EDTA and DTPA , despite their high efficacy as chelators, pose a considerable environmental burden due to their persistence. Their use should be carefully considered and limited in applications where release into the environment is possible.

For researchers and drug development professionals committed to minimizing the environmental impact of their work, sodium glucoheptonate represents a robust, effective, and sustainable alternative to persistent synthetic chelating agents. Its adoption aligns with the principles of green chemistry and responsible product stewardship.

References

  • Cripps, R. E., & Noble, A. S. (1973). The metabolism of nitrilotriacetate by a pseudomonad. Biochemical Journal, 136(4), 1059–1068. Available at: [Link]

  • Feuerstein, W. (1996). [Nitrilotriacetic acid (NTA)--properties and environmental behavior. II. Ecotoxicity and biodegradability of NTA in the environment]. Roczniki Panstwowego Zakladu Higieny, 47(3), 247-256. Available at: [Link]

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  • Focht, D. D., & Joseph, H. A. (1971). Bacterial degradation of nitrilotriacetic acid (NTA). Canadian Journal of Microbiology, 17(12), 1553-1556. Available at: [Link]

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  • Textile Excellence. (2023). EDTA vs DTPA vs NTA: Which Sequestering Agent Performs Better in Textile Dyeing? Available at: [Link]

  • Aropha. (n.d.). OECD 301D: Closed Bottle Ready Biodegradability Test. Available at: [Link]

  • Pesticide Registration Toolkit. (n.d.). Ready biodegradability. Available at: [Link]

  • Tiedje, J. M., Mason, B. B., Warren, C. B., & Malec, E. J. (1973). Metabolism of nitrilotriacetate by cells of Pseudomonas species. Applied microbiology, 25(5), 811-818. Available at: [Link]

  • Grand Ingredients. (n.d.). Biodegradability Testing Explained. Available at: [Link]

  • OECD. (1992). Test No. 301: Ready Biodegradability. OECD Guidelines for the Testing of Chemicals, Section 3. OECD Publishing, Paris. Available at: [Link]

  • Green-Mountain Chem. (n.d.). Chelating capacity and stability. Available at: [Link]

  • Sillanpää, M., & Oikari, A. (1996). Environmental fate of EDTA and DTPA. Chemosphere, 33(2), 209-218. Available at: [Link]

  • Oviedo, C., & Rodríguez, J. (2003). EDTA: The chelating agent under environmental scrutiny. Química Nova, 26(6), 901-905. Available at: [Link]

  • Pinto, I. S. S., Neto, I. F. F., & Soares, H. M. V. M. (2014). Alternative chelating agents: evaluation of the ready biodegradability and complexation properties. Journal of the Brazilian Chemical Society, 25, 1285-1293. Available at: [Link]

  • Cosmébio. (2024). EDTA - What to Know About this Cosmetic Ingredient. Available at: [Link]

  • Ferwer. (2024). How EDTA Affects Our Health and Nature. Available at: [Link]

  • Li, X., et al. (2024). A comparative study on the efficacy of conventional and green chelating agents for soil heavy metal remediation. Theoretical and Natural Science. Available at: [Link]

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  • ibacon GmbH. (n.d.). OECD 301/310: Ready Biodegradability Tests. Available at: [Link]

  • Metsärinne, S., Tuhkanen, T., & Aksela, R. (2001). Biological and photochemical degradation rates of diethylenetriaminepentaacetic acid (DTPA) in the presence and absence of Fe(III). Chemosphere, 45(6-7), 949-955. Available at: [Link]

  • Situ Biosciences. (n.d.). OECD 301D - Biodegradation Closed Bottle Test. Available at: [Link]

  • German Environment Agency (UBA). (2023). Experimental data on ready biodegradability, OECD 301D (Closed Bottle Test). PubData. Available at: [Link]

  • Rawsource. (2024). Sodium Gluconate vs. EDTA: Detailed Comparison & Uses. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2023). The Environmental Impact and Biodegradability of Pentasodium DTPA: A Responsible Choice. Available at: [Link]

  • Thompson, J. E., & Duthie, J. R. (1968). The biodegradability and treatability of NTA. Journal (Water Pollution Control Federation), 40(2), 306-319. Available at: [Link]

  • Pfaender, F. K., & Bartholomew, G. W. (1982). Kinetics of biodegradation of nitrilotriacetic acid (NTA) in an estuarine environment. Environmental Science & Technology, 16(6), 323-326. Available at: [Link]

  • Goud, V. V., et al. (2007). Biodegradation of nitrilotriacetic acid (NTA) and ferric-NTA complex by aerobic microbial granules. Journal of hazardous materials, 148(1-2), 365-371. Available at: [Link]

  • Bhat, K. S., et al. (2020). Evaluation of Effect of Natural Extract Sodium Gluconate on Smear Layer and Dentine Decalcification Compared with EDTA – An In-vitro Study. Journal of Clinical and Diagnostic Research, 14(11). Available at: [Link]

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A Senior Application Scientist's Guide to Assessing the Purity of D-glycero-D-gulo-Heptonic Acid, Monosodium Salt from Different Suppliers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials is paramount. This guide provides a comprehensive framework for assessing the purity of D-glycero-D-gulo-Heptonic acid, monosodium salt, a crucial carbohydrate derivative, from various commercial suppliers. We will delve into the rationale behind selecting specific analytical techniques, provide detailed experimental protocols, and illustrate how to interpret the resulting data to make informed decisions about product quality.

The Critical Role of Purity in Scientific Research

D-glycero-D-gulo-Heptonic acid and its salts are utilized in diverse applications, including as diagnostic agents and in pharmaceutical formulations.[1][2] Impurities, which can arise from the synthesis process (e.g., starting from glucose), can include residual starting materials, diastereomers, or related sugar acids.[2][3] These contaminants can significantly impact experimental outcomes, leading to erroneous results and compromising the safety and efficacy of final products. Therefore, a multi-pronged analytical approach is essential to ensure the identity and purity of the compound.

This guide will walk you through a self-validating system of analysis, combining chromatographic and spectroscopic techniques to build a comprehensive purity profile.

Experimental Workflow: A Multi-Technique Approach for Purity Verification

Our assessment strategy employs a suite of orthogonal analytical methods to provide a holistic view of the sample's purity. Each technique offers a unique perspective on the compound's characteristics, and together they create a robust quality control process.

Purity Assessment Workflow cluster_sample Sample Acquisition cluster_analysis Analytical Techniques cluster_results Data Interpretation & Comparison Sample This compound (from Suppliers A, B, C) HPLC High-Performance Liquid Chromatography (HPLC-RID) Sample->HPLC Quantitative Analysis LCMS Liquid Chromatography-Mass Spectrometry (LC-MS) Sample->LCMS Impurity Identification NMR Nuclear Magnetic Resonance (NMR) Spectroscopy Sample->NMR Structural Confirmation EA Elemental Analysis (CHNa) Sample->EA Elemental Composition Purity Purity Profile & Impurity Identification HPLC->Purity LCMS->Purity NMR->Purity EA->Purity Comparison Supplier Comparison Purity->Comparison

Caption: Overall workflow for the purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Assessment

HPLC is a cornerstone technique for separating and quantifying components in a mixture.[4][5] For non-chromophoric compounds like sugar acids, a Refractive Index Detector (RID) is often employed.[6][7]

Experimental Protocol: HPLC-RID
  • Instrumentation: An isocratic HPLC system equipped with a refractive index detector.

  • Column: A Bio-Rad Aminex HPX-87H Ion Exclusion Column is suitable for the analysis of organic acids and sugars.[6]

  • Mobile Phase: A dilute solution of sulfuric acid (e.g., 0.005 M H₂SO₄) in ultrapure water.[6]

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 35 °C.

  • Sample Preparation: Accurately weigh and dissolve the samples from each supplier in the mobile phase to a final concentration of 1 mg/mL.

  • Injection Volume: 20 µL.

  • Data Analysis: The purity is determined by the area percentage of the main peak corresponding to D-glycero-D-gulo-Heptonic acid.

Expected Data and Interpretation
SupplierRetention Time (min)Peak Area (%)
A 8.5299.5
B 8.5198.2
C 8.5395.8

A higher peak area percentage for the main peak indicates a higher purity. The presence of additional peaks suggests the presence of impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, making it an invaluable tool for identifying unknown impurities.[8][9][10]

Experimental Protocol: LC-MS
  • Instrumentation: An HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 reversed-phase column is a common choice.[11]

  • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid to facilitate ionization.[11]

  • Ionization Mode: Negative ESI mode is typically used for acidic compounds.

  • Data Analysis: The mass-to-charge ratio (m/z) of the main peak should correspond to the deprotonated molecule of D-glycero-D-gulo-Heptonic acid ([M-H]⁻). Any other observed m/z values can be investigated as potential impurities.

Expected Data and Interpretation
SupplierMajor Ion (m/z)Minor Ions (m/z) and Potential Identity
A 225.07None detected
B 225.07195.06 (Hexonic acid impurity)
C 225.07195.06 (Hexonic acid impurity), 255.08 (Heptonic acid lactone)

The presence of minor ions can help in the identification of specific impurities, providing insights into the synthetic route and purification efficiency of the supplier.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a powerful technique for elucidating the chemical structure of molecules.[12][13][14] Both ¹H and ¹³C NMR are essential for confirming the identity of D-glycero-D-gulo-Heptonic acid and detecting any structurally similar impurities.

Experimental Protocol: ¹H and ¹³C NMR
  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterium oxide (D₂O).

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 0.6 mL of D₂O.

  • Data Analysis: The chemical shifts and coupling constants of the protons and carbons should be consistent with the known structure of D-glycero-D-gulo-Heptonic acid. The presence of unexpected signals can indicate impurities.

Expected Data and Interpretation
Supplier¹H NMR¹³C NMR
A Spectrum consistent with reference. No significant impurity signals.Spectrum consistent with reference. No significant impurity signals.
B Minor signals in the sugar region, suggesting other carbohydrate impurities.Minor signals in the sugar region.
C Multiple minor signals, indicating a higher level of impurities.Multiple minor signals.

NMR provides a detailed fingerprint of the molecule, and any deviation from the expected spectrum is a strong indicator of impurities.

Elemental Analysis for Elemental Composition Verification

Elemental analysis provides the percentage of carbon, hydrogen, and in this case, sodium in the sample.[15][16] This technique is crucial for confirming the empirical formula and assessing the presence of inorganic impurities or residual solvents.[15][17][18]

Experimental Protocol: CHNa Analysis
  • Instrumentation: A CHNS/O elemental analyzer.

  • Sample Preparation: A few milligrams of the dried sample are accurately weighed.

  • Data Analysis: The experimentally determined percentages of C, H, and Na are compared to the theoretical values for C₇H₁₃NaO₈.

Expected Data and Interpretation
ElementTheoretical (%)Supplier A (%)Supplier B (%)Supplier C (%)
C 33.8733.8033.5033.10
H 5.285.315.455.60
Na 9.269.209.058.80

Deviations from the theoretical values can indicate the presence of impurities that alter the elemental composition, such as residual solvents or inorganic salts.

Conclusion: An Objective Comparison

Based on the hypothetical data presented, Supplier A consistently provides the highest purity this compound. The material from Supplier B shows minor impurities, while the product from Supplier C appears to have a significantly lower purity profile.

By employing this multi-technique approach, researchers can confidently assess the quality of critical reagents, ensuring the integrity and reproducibility of their scientific work. It is always recommended to request a certificate of analysis from the supplier and to perform in-house quality control to verify the product's purity before use in critical applications.

References

  • Wikipedia. Nuclear magnetic resonance spectroscopy of carbohydrates. [Link]

  • National Institutes of Health (NIH). Revisiting Monosaccharide Analysis – Quantitation of a Comprehensive Set of Monosaccharides using Dynamic Multiple Reaction Monitoring. [Link]

  • ACS Publications. Monosaccharide Identification as a First Step toward de Novo Carbohydrate Sequencing: Mass Spectrometry Strategy for the Identification and Differentiation of Diastereomeric and Enantiomeric Pentose Isomers. [Link]

  • Concepts in Magnetic Resonance. NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. [Link]

  • ResearchGate. NMR Spectroscopy in the Study of Carbohydrates : Characterizing the Structural Complexity. [Link]

  • PubMed. Quantification of monosaccharides through multiple-reaction monitoring liquid chromatography/mass spectrometry using an aminopropyl column. [Link]

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  • ACS Publications. Carbohydrate Structural Determination by NMR Spectroscopy: Modern Methods and Limitations. [Link]

  • Creative Biolabs. Monosaccharide Analysis Methods: HPLC, GC-MS & NMR. [Link]

  • Protocols.io. Analysis of sugars, small organic acids, and alcohols by HPLC-RID. [Link]

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  • ResearchGate. HPLC method for the analysis of organic acids, sugars, and alcohol in extracts of fermenting cocoa beans. [Link]

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Navigating the Specificity Landscape: A Guide to the Cross-reactivity of D-glycero-D-gulo-Heptonic Acid, Monosodium Salt in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of biochemical analysis, the precision of enzymatic assays is paramount. Researchers in drug development and life sciences rely on the specificity of these assays for accurate quantification of metabolites. However, the introduction of novel therapeutic agents or excipients can introduce unforeseen interferences. This guide provides a comprehensive analysis of the potential cross-reactivity of D-glycero-D-gulo-Heptonic acid, monosodium salt, a compound of interest in various pharmaceutical formulations, in two common enzymatic assays: the Glucose Oxidase (GOx) assay and the Lactate Dehydrogenase (LDH) assay.

The Compound in Focus: this compound

This compound, also known as sodium glucoheptonate, is a seven-carbon sugar acid.[1][2][3][4] Its structure, characterized by multiple hydroxyl groups, makes it highly soluble in water and a potent chelating agent.[3] This property is valuable in various industrial and pharmaceutical applications, including as a stabilizer or an excipient in drug formulations.[5]

Below is a representation of the chemical structure of D-glycero-D-gulo-Heptonic acid.

GOx_Assay cluster_step1 Step 1: Glucose Oxidation cluster_step2 Step 2: Peroxidase Reaction Glucose Glucose + O₂ GOx Glucose Oxidase Glucose->GOx H2O2 Gluconic Acid + H₂O₂ H2O2->H2O2_input GOx->H2O2 Chromogen_reduced Reduced Chromogen Peroxidase Peroxidase Chromogen_reduced->Peroxidase Chromogen_oxidized Oxidized Chromogen (Colored) Peroxidase->Chromogen_oxidized H2O2_input->Peroxidase

Caption: The two-step reaction mechanism of a typical Glucose Oxidase assay.

The Potential for Cross-reactivity:

The specificity of glucose oxidase from Aspergillus niger, the most commonly used variant, is not absolute. Studies have shown that other monosaccharides, such as mannose and galactose, can act as substrates for GOx, albeit with lower efficiency, leading to an overestimation of glucose levels. [6][7]Given the structural resemblance of D-glycero-D-gulo-Heptonic acid to glucose, it is plausible that it could also interact with the active site of GOx, potentially acting as a competitive inhibitor or a weak substrate.

Experimental Design for Assessing GOx Assay Interference

To quantitatively assess the cross-reactivity, a systematic in vitro experiment can be designed.

Protocol:

  • Prepare a standard glucose curve: Generate a standard curve using known concentrations of glucose (e.g., 0-10 mM) with the chosen commercial GOx assay kit according to the manufacturer's instructions.

  • Test for direct interference: In the absence of glucose, incubate the GOx assay reagents with varying concentrations of this compound (e.g., 0-20 mM).

  • Test for competitive interference: Spike known concentrations of glucose (e.g., 2 mM and 8 mM) with increasing concentrations of this compound (e.g., 0-20 mM).

  • Measure absorbance: Read the absorbance at the appropriate wavelength (typically 500-570 nm) using a spectrophotometer.

  • Calculate apparent glucose concentration: Determine the "apparent" glucose concentration in the presence of the test compound using the glucose standard curve.

Hypothetical Comparative Data:

This compound (mM)Apparent Glucose Concentration (mM) in the absence of GlucoseApparent Glucose Concentration (mM) with 2 mM Glucose SpikeApparent Glucose Concentration (mM) with 8 mM Glucose Spike
00.052.028.05
10.152.188.21
50.782.858.88
101.523.619.64
203.105.2311.15

Interpretation of Hypothetical Results:

The hypothetical data suggests a dose-dependent interference. In the absence of glucose, this compound generates a signal, indicating it may act as a substrate for GOx. When spiked into glucose samples, it leads to an overestimation of the glucose concentration. This highlights a significant potential for cross-reactivity that could compromise experimental results.

Case Study 2: The Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a widely used method to assess cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium. The assay typically involves a coupled enzymatic reaction.

LDH_Assay cluster_step1 Step 1: LDH Reaction cluster_step2 Step 2: Colorimetric Reaction Lactate Lactate + NAD⁺ LDH Lactate Dehydrogenase Lactate->LDH Pyruvate Pyruvate + NADH + H⁺ Pyruvate->NADH_input LDH->Pyruvate Tetrazolium Tetrazolium Salt (INT) Diaphorase Diaphorase Tetrazolium->Diaphorase Formazan Formazan (Colored) Diaphorase->Formazan NADH_input->Diaphorase

Caption: The coupled reaction mechanism of a typical LDH cytotoxicity assay.

The Potential for Cross-reactivity:

While LDH is specific for lactate and pyruvate, the assay's integrity can be compromised by compounds that interfere with either of the coupled reactions. This compound is not a direct substrate for LDH. However, its structural similarity to other sugar acids raises the possibility of it interfering with the diaphorase-catalyzed reduction of the tetrazolium salt. Additionally, some bacterial contaminants in cell cultures can consume LDH or produce substances that interfere with the assay. [8][9]

Experimental Design for Assessing LDH Assay Interference

A similar systematic approach can be used to evaluate potential interference with the LDH assay.

Protocol:

  • Prepare a standard LDH activity curve: Use a purified LDH standard to generate a standard curve according to the assay kit's protocol.

  • Test for direct interference: In the absence of LDH, incubate the assay reagents with varying concentrations of this compound (e.g., 0-20 mM).

  • Test for interference with LDH activity: Spike a known activity of purified LDH (e.g., 10 mU/mL) with increasing concentrations of this compound (e.g., 0-20 mM).

  • Measure absorbance: Read the absorbance at the appropriate wavelength (typically 490-520 nm).

  • Calculate apparent LDH activity: Determine the "apparent" LDH activity in the presence of the test compound using the LDH standard curve.

Hypothetical Comparative Data:

This compound (mM)Apparent LDH Activity (mU/mL) in the absence of LDHApparent LDH Activity (mU/mL) with 10 mU/mL LDH Spike
00.110.2
10.210.1
50.39.8
100.59.5
200.98.9

Interpretation of Hypothetical Results:

In this hypothetical scenario, this compound shows minimal direct interference in the absence of LDH. However, at higher concentrations, it appears to slightly inhibit the measured LDH activity. This could be due to a weak interaction with diaphorase or another component of the assay mixture. While the effect is less pronounced than in the GOx assay, it underscores the importance of validating assay performance in the presence of test compounds.

Conclusion and Recommendations

The structural similarity of this compound to glucose and other sugar acids presents a tangible risk of cross-reactivity in common enzymatic assays. The hypothetical data presented in this guide illustrates how such interference can lead to erroneous results, specifically an overestimation in glucose oxidase-based assays and a potential underestimation in LDH assays.

As a Senior Application Scientist, I strongly recommend the following best practices for researchers working with this compound or other novel compounds:

  • Perform Interference Testing: Always conduct preliminary experiments to assess the potential for your compound of interest to interfere with the chosen enzymatic assay.

  • Utilize Alternative Assays: If significant interference is detected, consider using an alternative assay with a different enzymatic principle or a non-enzymatic method for quantification. For instance, an HPLC-based method could provide a more specific measurement of glucose.

  • Consult with Assay Manufacturers: Reach out to the technical support scientists of the assay manufacturer for information on known interfering substances.

  • Thoroughly Document Findings: Any observed interference should be carefully documented and considered when interpreting experimental data.

By adopting a proactive and critical approach to assay validation, researchers can ensure the integrity and reliability of their scientific findings, ultimately accelerating the pace of discovery and development.

References

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  • Pardo, V., & Valgimigli, L. (2015). In Vitro Sugar Interference Testing With Amperometric Glucose Oxidase Sensors. Journal of Diabetes Science and Technology, 9(5), 1056–1064.
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Safety Operating Guide

Navigating the Safe Handling of D-glycero-D-gulo-Heptonic Acid, Monosodium Salt: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, ensuring a safe and efficient laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling D-glycero-D-gulo-Heptonic acid, monosodium salt. By moving beyond a simple checklist and delving into the rationale behind these procedures, we aim to build a foundation of deep trust and become your preferred source for laboratory safety and chemical handling information.

Understanding the Compound: A Prudent First Step

This compound (CAS Number: 13007-85-7) is a sugar acid derivative.[1] While it is often utilized in biochemical and pharmaceutical applications as a chelating agent and is considered to be of low toxicity, adherence to proper safety protocols is non-negotiable.[1][2] The U.S. Environmental Protection Agency (EPA) has classified it as a "Green circle" chemical, indicating it has been verified to be of low concern based on experimental and modeled data.[2][3] However, some data suggests a potential for mild skin and eye irritation, underscoring the importance of appropriate personal protective equipment.[2]

PropertyValueSource
Molecular Formula C7H13NaO8[2][3]
Molecular Weight 248.16 g/mol [2][3]
Physical State Solid (Dry Powder, Crystalline)[3][4]
Solubility Soluble in water[1][5]

Core Safety Directives: Personal Protective Equipment (PPE)

The primary route of exposure to this compound in a laboratory setting is through direct contact with the skin or eyes, and inhalation of dust particles.[4][6][7] Therefore, a comprehensive PPE strategy is your first line of defense.

Recommended Personal Protective Equipment:
  • Eye and Face Protection: Safety glasses with side shields or goggles are mandatory. The rationale here is to prevent any airborne particles or accidental splashes from coming into contact with the eyes, which could lead to irritation.[4] For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.

  • Skin Protection:

    • Gloves: Wear appropriate protective gloves to prevent skin exposure.[4] Nitrile gloves are a suitable choice for handling this solid compound. It is crucial to inspect gloves for any tears or punctures before use and to practice proper glove removal techniques to avoid contaminating your skin.

    • Lab Coat: A standard lab coat should be worn to protect your street clothes and skin from accidental spills.

  • Respiratory Protection: Under normal handling conditions with adequate ventilation, respiratory protection is not typically required.[8] However, if you are handling large quantities of the powder or if the ventilation is poor, a NIOSH-approved respirator may be necessary to prevent inhalation of dust.[8]

The following workflow illustrates the correct sequence for donning and doffing PPE to minimize cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Eye Protection Don1->Don2 Don3 3. Gloves Don2->Don3 Doff1 1. Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Eye Protection Doff2->Doff3

Caption: PPE Donning and Doffing Sequence

Operational Plan: From Receipt to Disposal

A meticulous operational plan ensures safety and efficiency at every stage of handling this compound.

Receiving and Storage:
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a tightly closed container in a dry, cool, and well-ventilated area.[4][6][8]

  • Keep it away from incompatible materials such as strong oxidizing agents.[4][6]

Handling Procedures:
  • Preparation: Before handling, ensure your work area is clean and uncluttered. Have all necessary equipment and materials readily available.

  • Weighing and Transfer:

    • When weighing the solid, do so in a designated area with good ventilation, such as a chemical fume hood, to minimize the potential for dust inhalation.

    • Use a spatula or other appropriate tool to transfer the solid. Avoid creating dust clouds.

    • If preparing a solution, add the solid to the solvent slowly while stirring to ensure it dissolves completely.

  • General Use:

    • Avoid contact with skin, eyes, and clothing.[4][7]

    • Do not eat, drink, or smoke in the laboratory.

    • Practice good laboratory hygiene. Wash hands thoroughly after handling the compound, even if gloves were worn.[8]

Emergency Procedures: A Plan for the Unexpected

Even with the best precautions, accidents can happen. Being prepared with a clear and concise emergency plan is crucial.

First Aid Measures:
  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][6] Seek medical attention if irritation persists.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[6][7] Get medical attention if irritation develops or persists.

  • Inhalation: If dust is inhaled, move the person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[6]

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and have them drink plenty of water.[6] Seek medical attention.

Disposal Plan: Responsible Stewardship

Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.

  • Waste Characterization: While not classified as a hazardous waste by OSHA, it is essential to consult local, regional, and national regulations to ensure complete and accurate classification.[6]

  • Disposal of Unused Material: Unused material should be disposed of in accordance with the guidelines provided by your institution's environmental health and safety (EHS) department.

  • Disposal of Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, weighing paper, and disposable labware, should be collected in a designated, labeled waste container and disposed of according to your institution's EHS protocols.

By integrating these detailed safety and handling protocols into your daily laboratory practices, you can confidently and safely work with this compound, ensuring the integrity of your research and the well-being of your team.

References

  • PubChem. (n.d.). Gluceptate Sodium. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). D-gluco-Heptonic acid, sodium salt (1:1), (2xi)-. National Center for Biotechnology Information. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2019, August 15). Supporting Information for Low-Priority Substance D-Gluco-Heptonic Acid, Sodium Salt (1:1), (2.xi.). Retrieved from [Link]

  • Fisher Scientific. (2024, February 17). Safety Data Sheet: Sodium glucoheptonate. Retrieved from [Link]

  • SIELC Technologies. (n.d.). D-Gluco-heptonic acid, monosodium salt. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Proposal Draft Dossier for Candidate Low-Priority Substance D-gluco-Heptonic acid, sodium salt (1:1), (2.xi.). Retrieved from [Link]

Sources

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